6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride
Description
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Properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEITIKFRLCEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661425 | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-96-9 | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Abstract: The definitive structural confirmation of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key bicyclic diamine intermediate, presents unique analytical challenges due to its fused ring system and stereochemical complexity.[1] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of its dihydrochloride salt form. We will move beyond procedural steps to explore the strategic rationale behind the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and single-crystal X-ray Crystallography. This document serves as a technical resource for researchers and analytical scientists, emphasizing a self-validating, orthogonal approach to ensure the highest degree of scientific integrity.
Molecular Overview and Analytical Strategy
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a saturated bicyclic diamine, also known by the systematic name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine.[2] Its structure is characterized by a cis-fused pyrrolidine and piperidine ring system, creating a rigid scaffold that is valuable in medicinal chemistry for constraining molecular conformations.[3] The molecule possesses a secondary amine within the pyrrolidine ring and a tertiary amine, part of a benzylamine moiety, at position 6. The dihydrochloride salt form is common for improving solubility and stability.
The primary challenge in its elucidation lies in confirming not only the core connectivity but also the relative and absolute stereochemistry at the two chiral bridgehead carbons, C4a and C7a. Our strategy is therefore built on a foundation of orthogonal techniques, where each method provides complementary information, leading to an unassailable structural assignment.
| Property | Data | Source |
| Chemical Name | (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride | - |
| Molecular Formula | C₁₄H₂₂Cl₂N₂ | [4] |
| Molecular Weight | 289.24 g/mol | [4] |
| CAS Number (Free Base) | 151213-39-7 | [2][5] |
| Core Structure | cis-fused Octahydropyrrolo[3,4-b]pyridine | [2] |
| Key Functional Groups | Secondary Amine, Tertiary Amine, Benzyl Group, Dihydrochloride Salt | - |
The Elucidation Workflow: A Strategic Approach
The causality behind our analytical sequence is critical. We begin with methods that confirm broad, essential characteristics (molecular formula, functional groups) and progressively employ more sophisticated techniques to define fine structural details like atom-to-atom connectivity and 3D spatial arrangement. This hierarchical approach ensures that data from each stage informs the interpretation of the next.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Objective: The first step is to unequivocally confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing a mass measurement with sufficient accuracy to distinguish between isobaric species.
Expert Insight: We choose Electrospray Ionization (ESI) in positive ion mode because the two nitrogen atoms are basic and readily accept a proton, yielding a strong signal for the monocharged species [M+H]⁺, where M is the free base. Analyzing the dihydrochloride salt directly would show the same ion, as the HCl is lost in the gas phase.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).
-
Instrumentation: Infuse the sample into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic peak for the protonated molecule [C₁₄H₂₁N₂]⁺ and compare its measured m/z to the theoretical value.
Expected Data & Interpretation
The analysis validates the elemental composition, which is the bedrock of the entire elucidation process. The fragmentation pattern further supports the proposed structure, with the benzylic C-N bond cleavage being a key diagnostic indicator.
| Ion | Theoretical m/z | Observed m/z (Example) | Interpretation |
| [M+H]⁺ | 217.1705 | 217.1702 | Confirms elemental formula C₁₄H₂₀N₂ for the free base. |
| [M-C₇H₇]⁺ | 125.1079 | 125.1077 | Loss of the benzyl group (C₇H₇•). |
| [C₇H₇]⁺ | 91.0548 | 91.0546 | Tropylium ion; characteristic fragment for a benzyl moiety.[6] |
FTIR Spectroscopy: Identifying Functional Groups
Objective: To identify the key functional groups and, crucially, to confirm the presence of the dihydrochloride salt.
Expert Insight: The IR spectrum of an amine salt is dramatically different from that of its free base. While the free base would show a single, weak N-H stretch for the secondary amine around 3300-3350 cm⁻¹, the salt form is characterized by very broad and strong absorptions from the ammonium (N⁺-H) stretches.[7][8] This distinction is a simple and rapid method to verify the salt's integrity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3050-3020 | Medium | Aromatic C-H Stretch | Indicates presence of the benzyl ring. |
| ~2950-2850 | Strong | Aliphatic C-H Stretch | Corresponds to the octahydropyrrolopyridine core. |
| ~2700-2400 | Strong, Broad | N⁺-H Stretches (2° & 3° Ammonium) | Confirms the dihydrochloride salt form. |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending | Further evidence of the phenyl group. |
The absence of a sharp N-H band around 3300 cm⁻¹ and the presence of the broad ammonium bands are definitive proof of the salt structure.[9]
NMR Spectroscopy: Assembling the Molecular Puzzle
NMR is the most powerful tool for elucidating the complete covalent structure and relative stereochemistry in solution. A full suite of experiments is mandatory for a complex, saturated system like this one.
Expert Insight: The choice of solvent is critical. For the dihydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are suitable choices. D₂O will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear, which can simplify the spectrum. DMSO-d₆ will allow for the observation of all protons.
A. 1D NMR: The Initial Blueprint (¹H, ¹³C, DEPT-135)
-
¹H NMR: Provides the initial map of the proton environment. We expect to see three distinct regions: the aromatic region for the 5 protons of the phenyl ring, a singlet for the benzylic CH₂ protons, and a highly complex, overlapping multiplet region for the 13 aliphatic protons of the bicyclic core. The two N-H protons will appear as broad signals in DMSO-d₆.
-
¹³C NMR: Reveals the number of unique carbon environments. The structure has 14 carbons, and due to the lack of symmetry, 12 distinct signals are expected (some aromatic carbons may overlap).
-
DEPT-135: This experiment is essential for differentiating carbon types. It will show positive signals for CH carbons, negative signals for CH₂ carbons, and no signals for quaternary carbons. This helps in assigning the numerous signals in the aliphatic region.
B. 2D NMR: Connecting the Pieces and Defining Space
The true power of NMR is unlocked with 2D experiments, which reveal correlations between nuclei.
Caption: Key 2D NMR correlations for structure proof.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is used to trace the connectivity of protons within each of the fused rings, breaking down the complex aliphatic region into distinct spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct correlation between each proton and the carbon it is attached to. It allows the confident assignment of every CH and CH₂ group in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is invaluable for connecting the fragments identified by COSY. For instance, correlations from the benzylic CH₂ protons to carbons C5 and C7 of the piperidine ring and to the aromatic carbons definitively place the benzyl group on the nitrogen at position 6.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the ultimate NMR proof of the cis ring fusion. The NOE effect is observed between protons that are close in space, regardless of their bonding. A definitive cross-peak between the two bridgehead protons (H-4a and H-7a) proves they are on the same face of the ring system, confirming the (4aS,7aS) relative stereochemistry.
X-ray Crystallography: The Unambiguous Proof
Objective: To provide the absolute, three-dimensional structure of the molecule in the solid state.
Expert Insight: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography is considered the "gold standard" for final proof, especially for chiral pharmaceutical intermediates.[10][11] It eliminates any ambiguity in assignment and provides the absolute configuration, which is a regulatory requirement.
Experimental Protocol
-
Crystal Growth: Grow single crystals of the dihydrochloride salt suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model provides precise atomic coordinates.
Data Interpretation
The output is a 3D model of the molecule that confirms:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Relative Stereochemistry: The cis relationship of the substituents at the C4a and C7a bridgehead carbons is visually confirmed.
-
Absolute Stereochemistry: Through the use of anomalous dispersion, the analysis can determine the absolute (S,S) configuration, typically validated by a low Flack parameter.[12]
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is achieved not by a single experiment, but by the careful integration of data from a series of orthogonal analytical techniques.
| Structural Feature | Primary Confirmation Method(s) | Rationale |
| Elemental Formula | HRMS | Provides exact mass to confirm C₁₄H₂₀N₂. |
| Functional Groups | FTIR, ¹H & ¹³C NMR | FTIR identifies N⁺-H, C-H types. NMR confirms aromatic and aliphatic regions. |
| Salt Form | FTIR | Broad N⁺-H stretches are a definitive marker for the ammonium salt. |
| Covalent Skeleton | HMBC, COSY | Establishes the complete atom-to-atom connectivity of the bicyclic system. |
| Relative Stereochemistry | NOESY | A cross-peak between H-4a and H-7a proves the cis-fusion. |
| Absolute Stereochemistry | X-ray Crystallography | Provides the definitive 3D structure and absolute (S,S) configuration. |
References
-
MySkinRecipes. (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Available from: [Link]
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PubChem. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Pharmaffiliates. (4aS,7aS)-6-Nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine. Available from: [Link]
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PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. National Library of Medicine. Available from: [Link]
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PubChem. Benzylamine. National Center for Biotechnology Information. Available from: [Link]
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precisionFDA. 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. U.S. Food and Drug Administration. Available from: [Link]
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Spectroscopy Online. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]
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PubMed Central. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. National Library of Medicine. Available from: [Link]
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Montclair State University. Synthesis and in silico conformational analysis of [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Available from: [Link]
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Organic Chemistry Portal. Benzylamines. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]
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ResearchGate. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]
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Royal Society of Chemistry. A short survey of bicyclic diamines – syntheses and properties of N,N′-bridged-1,10-diazabicyclooctadeca-5,14-diynes. Available from: [Link]
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ResearchGate. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Available from: [Link]
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University of Calgary. IR: amines. Available from: [Link]
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National Institute of Standards and Technology. Benzylamine. NIST WebBook. Available from: [Link]
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MDPI. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][13]Phenanthrolines Bearing a 9-Cyano Group. Available from: [Link]
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A Technical Guide to (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride (CAS Number: 1059609-67-4), a critical chiral intermediate in contemporary pharmaceutical synthesis. The document details the compound's chemical identity, physicochemical properties, a validated multi-step synthesis protocol for its free base, and the subsequent conversion to its dihydrochloride salt. Emphasis is placed on the rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, particularly those engaged in the synthesis of fluoroquinolone antibiotics like moxifloxacin, where this compound serves as an indispensable building block.
Introduction and Chemical Identity
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine featuring a defined stereochemistry that is crucial for the biological activity of the final active pharmaceutical ingredients (APIs) it is used to construct. Its primary significance lies in its role as a key intermediate for the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] The benzyl group serves as a protecting group during the initial synthetic stages, which is later removed to allow coupling with the fluoroquinolone core. The dihydrochloride salt form enhances the compound's stability and handling properties.
The core structure, a pyrrolo[3,4-b]pyridine scaffold, is a recognized "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[2] This guide focuses specifically on the (4aS,7aS) stereoisomer, which is the enantiomer required for the synthesis of moxifloxacin.
Chemical Structure and Identifiers
Below is the chemical structure of the (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine cation, the core of the title compound.
Caption: Chemical structure of the (4aS,7aS) isomer.
Physicochemical Properties
A summary of the key properties for the dihydrochloride salt and its corresponding free base is provided below.
| Property | (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride | (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (Free Base) |
| CAS Number | 1059609-67-4[3] | 151213-39-7[4] |
| Molecular Formula | C₁₄H₂₀N₂ · 2HCl[3] | C₁₄H₂₀N₂[4] |
| Molecular Weight | 289.24 g/mol [3] | 216.33 g/mol [4] |
| Appearance | Typically a white to off-white solid | Light yellow to brown liquid[5] |
| Boiling Point | Not available | 385.4 °C at 760 mmHg (Predicted)[5] |
| Solubility | Expected to be soluble in water and polar protic solvents | Soluble in organic solvents |
| Storage | 2-8°C, inert atmosphere[5] | 2-8°C[5] |
Synthesis Protocol
The synthesis of the target compound is a multi-step process that begins with commercially available starting materials and culminates in the formation of the specific (4aS,7aS) stereoisomer. The following protocol is synthesized from established literature procedures, primarily focusing on the synthesis of the free base as a crucial moxifloxacin intermediate.[6][7]
Caption: Overall workflow for the synthesis and resolution.
Part 1: Synthesis of Racemic 6-Benzyloctahydropyrrolo[3,4-b]pyridine
This part of the synthesis focuses on constructing the core bicyclic structure without chiral control, yielding a racemic mixture.
Step 1: Condensation to 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reactants: Pyridine-2,3-dicarboxylic acid, Benzylamine.
-
Procedure: A mixture of pyridine-2,3-dicarboxylic acid and benzylamine is heated, typically under reflux in a suitable high-boiling solvent, to drive off water and facilitate the formation of the imide.
-
Causality: This is a classical condensation reaction. The two carboxylic acid groups of the starting material react with the primary amine of benzylamine to form a stable five-membered imide ring fused to the pyridine ring.
Step 2: Reduction of the Pyridine Ring
-
Reactant: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
-
Reagent: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).
-
Procedure: The product from Step 1 is dissolved in a suitable solvent (e.g., toluene) and subjected to hydrogenation under pressure.[6]
-
Causality: The aromatic pyridine ring is susceptible to reduction under these conditions, yielding the corresponding saturated piperidine ring. This step creates the octahydro-pyrrolo[3,4-b]pyridine core structure, but the two stereocenters (4a and 7a) are formed as a racemic mixture.
Step 3: Reduction of Amide Groups
-
Reactant: 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (from Step 2).
-
Reagent: A strong reducing agent capable of reducing amides, such as Lithium aluminum hydride (LiAlH₄) or Borane (BH₃).
-
Procedure: The dione is treated with the reducing agent in an anhydrous ether solvent (like THF). The reaction is typically performed at reduced temperature initially and then warmed to completion, followed by a careful workup to quench the excess reagent.
-
Causality: The carbonyl groups of the imide are reduced to methylene (CH₂) groups, yielding the final racemic free base, 6-Benzyloctahydropyrrolo[3,4-b]pyridine.[6]
Part 2: Chiral Resolution and Salt Formation
Step 4: Chiral Resolution
-
Reactant: Racemic 6-Benzyloctahydropyrrolo[3,4-b]pyridine.
-
Resolving Agent: D-(-)-Tartaric acid.
-
Procedure: The racemic base is dissolved in a solvent like ethanol and treated with D-(-)-tartaric acid. The diastereomeric salt of the desired (4aS,7aS) enantiomer preferentially crystallizes from the solution.[6]
-
Causality: The chiral resolving agent (tartaric acid) forms two different diastereomeric salts with the two enantiomers of the racemic base. These diastereomers have different physical properties, including solubility. By carefully selecting the solvent and conditions, one diastereomer can be selectively precipitated, allowing for the separation of the enantiomers.
Step 5: Isolation of the (4aS,7aS) Free Base
-
Reactant: The isolated diastereomeric salt from Step 4.
-
Procedure: The crystalline salt is treated with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine. The enantiomerically pure (4aS,7aS) free base is then extracted into an organic solvent and isolated after drying and evaporation.
-
Causality: Basification breaks the ionic bond between the amine and the tartaric acid, regenerating the free base which is typically less soluble in aqueous media and can be easily extracted.
Step 6: Formation of the Dihydrochloride Salt
-
Reactant: (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine (enantiomerically pure free base).
-
Reagent: Hydrochloric acid (e.g., HCl gas or a solution of HCl in a solvent like isopropanol or ether).
-
Procedure: The purified free base is dissolved in a suitable anhydrous organic solvent (e.g., isopropanol). A stoichiometric amount (or slight excess) of hydrochloric acid is then added, often with cooling. The dihydrochloride salt, being insoluble in many organic solvents, precipitates out and can be collected by filtration, washed with cold solvent, and dried.
-
Causality: The compound contains two basic nitrogen atoms, both of which are protonated by the strong acid (HCl) to form the corresponding ammonium chlorides. The resulting ionic salt has significantly lower solubility in nonpolar organic solvents, facilitating its isolation as a stable, crystalline solid.
Applications in Drug Development
The primary and most well-documented application of (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine is as a pivotal building block in the total synthesis of Moxifloxacin.[1][6]
Caption: Role as a key intermediate in Moxifloxacin synthesis.
In this synthesis, the benzyl group is first removed via hydrogenolysis to yield the unprotected bicyclic amine, (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine. This secondary amine then acts as a nucleophile, displacing a fluorine atom on the core quinolone ring system to form the final Moxifloxacin molecule. The precise stereochemistry of the intermediate is essential for the drug's antibacterial efficacy and safety profile.
Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The proton NMR will show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the various protons of the bicyclic core.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For the free base, the expected molecular ion peak would be around m/z 216.3.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the resolved product, ensuring that the desired (4aS,7aS) isomer has been successfully isolated from its (4aR,7aR) counterpart.[6]
Safety and Handling
As a chemical intermediate, (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[5]
Conclusion
(4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine Dihydrochloride is a high-value chemical intermediate whose synthesis requires careful control over reaction conditions and stereochemistry. Its role in the production of moxifloxacin underscores the importance of precise chiral synthesis in modern drug development. The protocols and data presented in this guide offer a robust framework for the preparation and characterization of this compound, providing researchers and drug development professionals with the critical information needed for its successful application.
References
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Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. Link
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PrecisionFDA. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. Retrieved from precision.fda.gov. Link
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ResearchGate. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF. Retrieved from researchgate.net. Link
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GSRS. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. Retrieved from gsas.gsrs.gov. Link
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ChemBK. (2024). 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione. Retrieved from chembk.com. Link
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GSRS. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. Retrieved from gsas.gsrs.gov. Link
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BLDpharm. (n.d.). 1059609-67-4|(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride. Retrieved from bldpharm.com. Link
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Sigma-Aldrich. (n.d.). (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Retrieved from sigmaaldrich.com. Link
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ChemicalBook. (n.d.). 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7. Retrieved from chemicalbook.com. Link
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MySkinRecipes. (n.d.). (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Retrieved from myskinrecipes.com. Link
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from mdpi.com. Link
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PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. Retrieved from pubchem.ncbi.nlm.nih.gov. Link
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ChemicalBook. (n.d.). 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE Chemical Properties,Uses,Production. Retrieved from chemicalbook.com. Link
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6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride molecular weight
An In-depth Technical Guide to 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, including its molecular weight, and provides in-depth, step-by-step protocols for its synthesis, characterization, and purification. The guide emphasizes the scientific rationale behind the methodologies, ensuring a deep understanding of the processes involved.
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive framework for designing targeted therapeutic agents. Derivatives of this scaffold have been investigated for various pharmacological activities.[2]
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, particularly its (4aS,7aS)-stereoisomer, serves as a critical chiral building block. Its primary and most well-documented application is in the synthesis of Moxifloxacin, where it constitutes the C-7 side chain, essential for the drug's antibacterial activity and pharmacokinetic profile.[3][4] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent synthetic steps.
This guide will focus on the fundamental aspects of this compound, providing the necessary technical details for its effective utilization in a research and development setting.
Physicochemical Properties
The fundamental physicochemical properties of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine and its dihydrochloride salt are summarized below. Understanding these properties is crucial for its handling, reaction setup, and analytical characterization.
| Property | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (Free Base) | This compound |
| Molecular Formula | C₁₄H₂₀N₂ | C₁₄H₂₂Cl₂N₂ |
| Molecular Weight | 216.32 g/mol [5][6][7] | 289.24 g/mol [6][8] |
| Appearance | Light yellow to brown oily liquid | Off-white to pale yellow solid |
| CAS Number | 151213-39-7 ((4aS,7aS)-isomer)[7] | Not specified |
Structural Representation
The chemical structure of the (4aS,7aS)-isomer, the most common form used in pharmaceutical synthesis, is depicted below. The benzyl group provides steric bulk and influences the reactivity of the secondary amine within the bicyclic system.
Caption: Chemical structure of the free base.
Synthesis and Purification
The synthesis of this compound involves a two-stage process: first, the synthesis of the free base, followed by its conversion to the dihydrochloride salt. The purification is typically achieved through recrystallization.
Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (Free Base)
A common synthetic route involves the reduction of 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione. The following protocol is adapted from a method described in the patent literature, which utilizes a sodium borohydride/sulfuric acid reduction system.[9] This system is a safer and more scalable alternative to other reducing agents like lithium aluminum hydride.
Caption: Workflow for the synthesis of the free base.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione (50g, 0.2 mol) and tetrahydrofuran (THF, 400 ml).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 37g, 1.0 mol) in portions, ensuring the temperature remains stable.
-
Acid Addition: Slowly add a solution of concentrated sulfuric acid (49g, 0.5 mol) in THF (400 ml) dropwise. Causality: The in-situ generation of diborane from NaBH₄ and H₂SO₄ is the active reducing species. The slow addition and temperature control are critical to manage the exothermic reaction and prevent side reactions.
-
Hydrolysis and Reflux: After the addition is complete, dilute the reaction mixture with THF (500 ml) and water (500 ml). Adjust the pH to 2 with a 49% sulfuric acid solution at 0°C and then reflux the mixture for 1 hour to hydrolyze any borane complexes.
-
Basification and Extraction: Cool the mixture to 0°C and adjust the pH to 10 with solid sodium hydroxide. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a light yellow oily liquid.[9]
Formation of the Dihydrochloride Salt
The conversion of the free base to its dihydrochloride salt is essential for improving its handling properties. This is achieved by treating a solution of the base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the crude 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) until the pH is acidic (pH ~1-2). Causality: The addition of acid protonates the two basic nitrogen atoms in the molecule, leading to the formation of the dihydrochloride salt, which is typically less soluble in organic solvents and precipitates out.
-
Crystallization: Stir the mixture at a low temperature for 1-2 hours to allow for complete crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any remaining impurities, and dry under vacuum.
Purification by Recrystallization
Recrystallization is an effective method for purifying the dihydrochloride salt. The key is to select a solvent system in which the salt has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10][11]
Experimental Protocol:
-
Solvent Selection: A common solvent system for amine hydrochlorides is a mixture of a protic solvent like isopropanol or ethanol with a less polar co-solvent like diethyl ether or ethyl acetate.[2]
-
Dissolution: Dissolve the crude dihydrochloride salt in a minimum amount of boiling isopropanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be hot-filtered to remove the charcoal and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the purified this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This forms a self-validating system for quality control.
Caption: A typical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this compound.
Representative HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted).
-
Flow Rate: 1.0 mL/min.[13]
-
Expected Result: A single major peak corresponding to the product, with any impurities being well-resolved. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the chemical structure of the compound.
-
¹H-NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For the free base (in CDCl₃), the expected signals include multiplets for the aliphatic protons of the bicyclic system, a singlet for the benzylic protons (~3.60 ppm), and multiplets for the aromatic protons of the benzyl group (~7.14-7.48 ppm).[9]
-
¹³C-NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Mass: For the free base (C₁₄H₂₀N₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 217.1699. For the dihydrochloride salt, the free base would be observed in the mass spectrum.
Applications in Drug Development
The primary application of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is as a key chiral intermediate in the synthesis of Moxifloxacin.[1][3] The stereochemistry at the 4a and 7a positions is crucial for the biological activity of the final drug. The synthesis of Moxifloxacin involves the nucleophilic substitution of a fluorine atom on the fluoroquinolone core by the secondary amine of the bicyclic system.
Beyond Moxifloxacin, the pyrrolo[3,4-b]pyridine scaffold is of significant interest in drug discovery for its potential in developing novel therapeutic agents targeting various diseases.
Safety and Handling
The free base, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, is classified with the following hazards:
-
Harmful if swallowed (H302)[7]
-
Causes severe skin burns and eye damage (H314)[7]
-
Harmful if inhaled (H332)[7]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The dihydrochloride salt is expected to be less caustic but should still be handled with care.
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis. This guide has provided a detailed overview of its molecular weight and other properties, along with robust protocols for its synthesis, purification, and characterization. By understanding the rationale behind each step, researchers can effectively and safely utilize this compound in their drug discovery and development endeavors.
References
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Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701–8707. [Link]
-
Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate. [Link]
- F.I.S. Fabbrica Italiana Sintetici S.p.A. (2013). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
-
Global Substance Registration System. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. U.S. Food and Drug Administration. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Al Omari, M. M. H., et al. (n.d.). Moxifloxacin Hydrochloride. ResearchGate. [Link]
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Khan, R. A., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
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Global Substance Registration System. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. U.S. Food and Drug Administration. [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
- Sandoz AG. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
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PrecisionFDA. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. U.S. Food and Drug Administration. [Link]
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A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). PubMed. [Link]
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PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Abstract: This whitepaper provides a detailed technical overview of the synthetic pathway for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a key intermediate in the manufacture of valuable pharmaceutical agents, notably the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] The synthesis presents unique challenges in stereocontrol and reagent selection, particularly for industrial-scale production. This guide elucidates a common and effective synthetic route commencing from pyridine-2,3-dicarboxylic acid, offering in-depth analysis of reaction mechanisms, causality behind procedural choices, detailed experimental protocols, and considerations for process optimization. The focus is on providing researchers and drug development professionals with a robust and scientifically grounded understanding of this critical synthesis.
Introduction and Strategic Importance
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine whose stereoisomers are of significant interest in medicinal chemistry. The (4aS,7aS)-isomer, in particular, serves as the critical chiral side-chain precursor for Moxifloxacin, where it is responsible for the drug's potent antibacterial activity and pharmacokinetic profile.[2] The synthesis is non-trivial, requiring the construction of a cis-fused octahydropyrrolo[3,4-b]pyridine core.
The benzyl group serves as a crucial protecting group for one of the secondary amines during the synthesis, which can be removed in a later stage (debenzylation) to allow for coupling with the quinolone core.[3][4] The final product is typically isolated as a stable, crystalline dihydrochloride salt, which improves handling and stability.[5]
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex target molecule into readily available starting materials. The core strategy involves disconnecting the saturated heterocyclic system to reveal a more accessible aromatic precursor. The benzyl group is identified as a protecting group, and the fused ring system can be retrosynthetically opened to a dicarboximide derived from a substituted pyridine.
Caption: Retrosynthetic pathway for the target molecule.
The Forward Synthesis: A Step-by-Step Elucidation
The forward synthesis builds upon the retrosynthetic logic, constructing the molecule in a sequential and controlled manner.
Caption: Overall forward synthesis workflow.
Step 1: N-Benzyl Succinimide Ring Formation
The synthesis begins with the condensation of pyridine-2,3-dicarboxylic acid and benzylamine.[6] This reaction is typically driven by thermal dehydration in a high-boiling solvent to form the stable N-benzyl imide ring structure.
-
Reaction Principle: This is a classic nucleophilic acyl substitution followed by an intramolecular condensation. The amine attacks each carboxylic acid group, eliminating two molecules of water to form the five-membered imide ring fused to the pyridine core.
-
Causality of Choices:
-
Benzylamine: Chosen for its role as a stable and readily available protecting group precursor. The N-benzyl bond is robust enough to survive the subsequent reduction steps but can be cleaved later under standard hydrogenolysis conditions (e.g., Pd/C, H₂).[3]
-
Thermal Conditions: High heat is necessary to drive the dehydration and ensure complete cyclization, overcoming the activation energy for the formation of the second amide bond and subsequent ring closure.
-
Step 2: Catalytic Hydrogenation of the Pyridine Moiety
This step is critical for establishing the stereochemistry of the fused ring system. The aromatic pyridine ring of the N-benzyl imide is reduced to a piperidine ring.
-
Reaction Principle: Heterogeneous catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C). The hydrogen adsorbs to the catalyst surface and is added across the double bonds of the pyridine ring.
-
Causality of Choices:
-
Catalyst (Pd/C): An effective and widely used catalyst for the hydrogenation of aromatic nitrogen heterocycles.[4]
-
Anhydrous Conditions: It is crucial to perform this reaction in a substantially anhydrous environment. The presence of water can lead to the formation of undesired trans isomers, compromising the yield of the required cis-fused product.[4] The hydrogenation from the less-hindered face of the molecule results in the desired cis-stereochemistry of the two bridgehead hydrogens.
-
Step 3: Reduction of the Dione Intermediate
This transformation reduces the two carbonyl groups of the imide to methylene (CH₂) groups, yielding the final octahydropyrrolo[3,4-b]pyridine core. The choice of reducing agent is a critical decision point, balancing reactivity, safety, and cost.
-
Reaction Principle: A nucleophilic hydride reagent delivers hydride ions (H⁻) to the electrophilic carbonyl carbons.
-
Method A: Lithium Aluminum Hydride (LAH)
-
Mechanism: LAH is a powerful, non-selective reducing agent capable of reducing amides and imides. It is highly effective and provides good yields.
-
Industrial Limitation: Despite its effectiveness, LAH is expensive and extremely hazardous. It reacts violently with water and protic solvents, and the workup can be complicated by the formation of colloidal aluminum salt precipitates, making extraction and filtration difficult.[1][6] These safety and handling concerns make it unsuitable for large-scale production.[6]
-
-
Method B: Sodium Borohydride with a Lewis Acid (e.g., AlCl₃)
-
Mechanism: Sodium borohydride (NaBH₄) alone is not strong enough to reduce amides. However, when combined with a Lewis acid like aluminum trichloride (AlCl₃), a more potent reducing species, potentially an aluminum hydride, is formed in situ. This complex is capable of reducing the imide.
-
Industrial Advantage: This method is significantly safer and more cost-effective.[1] The reagents are easier to handle, and the reaction conditions are milder, making it a preferred choice for industrial applications.[1][6]
-
Caption: Comparison of reduction methodologies for Step 3.
Step 4: Dihydrochloride Salt Formation
The final free base is an oil or low-melting solid. Conversion to the dihydrochloride salt is performed to obtain a stable, crystalline, and easily handled solid.
-
Reaction Principle: An acid-base reaction. The two basic nitrogen atoms in the molecule are protonated by hydrochloric acid.
-
Causality of Choices: The product is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol), and a solution of HCl (either gaseous or dissolved in a solvent like isopropanol) is added, causing the salt to precipitate out of the solution.
Detailed Experimental Protocols
Note: These protocols are synthesized from literature procedures and should be adapted and optimized under proper laboratory safety protocols.
Protocol 4.1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Aromatic Imide)
-
To a reaction vessel, add pyridine-2,3-dicarboxylic acid (1.0 eq) and benzylamine (1.0-1.1 eq).
-
Add a high-boiling solvent such as xylene or toluene.
-
Heat the mixture to reflux (approx. 140°C) with a Dean-Stark apparatus to azeotropically remove water.
-
Maintain reflux for 4-6 hours until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 4.2: Synthesis of 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine (Saturated Imide)
-
Charge a hydrogenation reactor with the aromatic imide from Protocol 4.1 and a suitable solvent (e.g., methanol, anhydrous).
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w).
-
Pressurize the reactor with hydrogen gas (5-20 bar).[4]
-
Heat the mixture to 40-80°C and stir vigorously.[4]
-
Monitor hydrogen uptake. Once the reaction is complete (typically 12-24 hours), cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 4.3: Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (Imide Reduction via Method B)
-
To a dry, inert-atmosphere reaction vessel, add anhydrous tetrahydrofuran (THF), followed by aluminum trichloride (AlCl₃, approx. 2.0 eq).
-
Cool the suspension to 0°C.
-
Slowly add sodium borohydride (NaBH₄, approx. 4.0-5.0 eq) in portions, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the saturated imide from Protocol 4.2 in THF dropwise to the reducing agent slurry.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of NaOH to dissolve the aluminum salts.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic base.
Protocol 4.4: Formation of Dihydrochloride Salt
-
Dissolve the crude base from Protocol 4.3 in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH is strongly acidic (pH < 2).
-
Stir the mixture. The dihydrochloride salt will precipitate.
-
Cool the slurry in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Data Summary
The following table summarizes typical process parameters and expected outcomes. Yields are highly dependent on optimization and scale.
| Step | Key Reagents | Typical Yield | Purity Target | Key Analytical Technique |
| 1. Imide Formation | Pyridine-2,3-dicarboxylic acid, Benzylamine | 85-95% | >98% | NMR, LC-MS |
| 2. Hydrogenation | H₂, Pd/C | 90-98% | >98% | NMR, LC-MS |
| 3. Imide Reduction | NaBH₄, AlCl₃ | 70-85% | >95% (crude) | GC-MS, LC-MS |
| 4. Salt Formation | HCl | >95% | >99% | Elemental Analysis, HPLC |
| Overall (unoptimized) | - | 50-70% | - | - |
Note on Chiral Purity: The route described produces a racemic mixture. For use in Moxifloxacin synthesis, an additional chiral resolution step is required after Step 3, typically involving diastereomeric salt formation with an agent like L-tartaric acid, which separates the (4aS,7aS) and (4aR,7aR) enantiomers.[4][6]
Conclusion
The synthesis of this compound is a well-established but challenging process that highlights key principles of modern organic synthesis, including protecting group strategy, stereoselective reduction, and process safety considerations. The evolution from hazardous reagents like lithium aluminum hydride to safer, more scalable alternatives like sodium borohydride-Lewis acid systems demonstrates a crucial aspect of process chemistry development.[6] This guide provides a foundational understanding of the causality and practical execution of a synthesis that is vital for the production of important antibacterial therapeutics.
References
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- 6. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
Biological activity of pyrrolo[3,4-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrrolo[3,4-b]pyridine Derivatives
Authored by a Senior Application Scientist
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrrolo[3,4-b]pyridine core, an aza-analogue of the isoindolin-1-one system, represents a "privileged scaffold" in modern medicinal chemistry.[1] This bicyclic heterocycle, comprising a fused pyrrole and pyridine ring, has garnered significant attention from researchers due to its structural similarity to endogenous purines. This mimicry allows derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, making them a fertile ground for the development of targeted therapeutics.[2] The inherent structural rigidity and defined three-dimensional orientation of the pyrrolo[3,4-b]pyridine system provide an excellent framework for the strategic placement of functional groups to optimize target engagement and pharmacokinetic properties.
This guide provides an in-depth exploration of the diverse biological activities associated with pyrrolo[3,4-b]pyridine derivatives, moving beyond a simple catalog of effects to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities. We will examine their applications in oncology, infectious diseases, and inflammation, offering field-proven insights for researchers and drug development professionals.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively documented therapeutic potential of pyrrolo[3,4-b]pyridine derivatives lies in their anticancer properties. These compounds employ several distinct mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism I: Kinase Inhibition
The structural resemblance of the pyrrolopyridine nucleus to the purine ring of ATP makes it an ideal candidate for designing kinase inhibitors.[2] By occupying the ATP-binding pocket, these derivatives can block the phosphorylation cascade essential for cancer cell proliferation, survival, and angiogenesis.
Causality Behind the Mechanism: Kinases are crucial nodes in signaling pathways that regulate cell growth. In many cancers, these pathways are constitutively active due to mutations. By designing molecules that compete with ATP, we can effectively "turn off" these aberrant signals. The selectivity for a specific kinase is achieved by modifying the substituents on the core scaffold, which can form specific interactions with unique amino acid residues in the target kinase's binding pocket.[2]
Several pyrrolopyridine derivatives have demonstrated potent inhibitory activity against key oncogenic kinases, including VEGFR-2, EGFR, and Her2.[3][4]
Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 | Sunitinib | 93 | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 | Staurosporine | 38 | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 136 | Sunitinib | 261 | [4] |
| Pyrrolo[3,2-c]pyridine 1r | FMS Kinase | 30 | KIST101029 | 96 | [5] |
Note: Data for closely related pyrrolopyridine isomers are included to illustrate the scaffold's potential.
Experimental Protocol: ELISA-Based Kinase Inhibition Assay
This protocol describes a common method for quantifying the inhibitory potential of a compound against a specific kinase.
-
Plate Preparation: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide). Block non-specific binding sites using a solution like Bovine Serum Albumin (BSA).
-
Compound Dilution: Prepare a serial dilution of the test pyrrolo[3,4-b]pyridine derivatives in an appropriate buffer (e.g., DMSO, then diluted in kinase buffer).
-
Kinase Reaction: Add the recombinant kinase enzyme, the test compound dilutions, and an ATP solution to the wells. Incubate at a controlled temperature (e.g., 37°C) to allow the phosphorylation reaction to proceed.
-
Detection: After incubation, wash the plate to remove non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).
-
Signal Generation: Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Readout: Add a chromogenic HRP substrate (e.g., TMB). The intensity of the resulting color, measured with a plate reader, is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value (the concentration at which 50% of the kinase activity is inhibited).[3]
Visualization: Simplified Kinase Signaling Pathway
Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Mechanism II: Inhibition of Tubulin Polymerization
Certain pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as potent cytotoxic agents that function by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like Paclitaxel.[1][6]
Causality Behind the Mechanism: Microtubules, polymers of αβ-tubulin, are essential components of the cellular cytoskeleton and the mitotic spindle. Disrupting their dynamic assembly and disassembly arrests cells in mitosis, ultimately triggering apoptosis. The binding of these derivatives to tubulin is often driven by strong hydrophobic interactions with key residues in the protein, preventing the polymerization required for spindle formation.[1][6]
Data Summary: Cytotoxicity Against Cancer Cell Lines
| Compound Series | Cell Line | Activity | Key Finding | Source |
| Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | HeLa, SiHa, CaSki | Significant Cytotoxicity | Hydrophobic-aromatic moieties are key for stronger binding to αβ-tubulin. | [1][6] |
| 1H-pyrrolo[3,2-c]pyridine 10t | HeLa, SGC-7901, MCF-7 | IC50: 0.12-0.21 µM | Designed as a colchicine-binding site inhibitor. | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use commercially available, high-purity tubulin (>99%). Prepare a polymerization buffer containing GTP.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, various concentrations of the test compound, and a positive control (e.g., Paclitaxel) and negative control (vehicle).
-
Initiation: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves of treated samples to controls to determine the inhibitory effect.
Visualization: Workflow for In Silico Docking Studies
Caption: A typical workflow for virtual screening of tubulin inhibitors.
Mechanism III: Topoisomerase II Inhibition
Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown promise as inhibitors of Topoisomerase IIα (Topo IIα), an enzyme critical for managing DNA topology during replication.[8]
Causality Behind the Mechanism: Topo IIα resolves DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors trap the enzyme-DNA complex, leading to permanent DNA breaks, cell cycle arrest (often in the S-phase), and apoptosis.[8] Compound 8c from a study on pyrazolo[3,4-b]pyridines was shown to significantly inhibit the DNA relaxation activity of Topo IIα.[8]
Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), ATP, and various concentrations of the test compound.
-
Enzyme Addition: Add purified human Topoisomerase IIα enzyme to the mixture to start the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase (to digest the enzyme) and a loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis to separate the different forms of the plasmid DNA.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA (substrate) runs faster than relaxed DNA (product).
-
Analysis: An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent supercoiled band on the gel, similar to the no-enzyme control.
Antibacterial Activity
Several studies have demonstrated the potential of functionalized pyrrolo[3,4-b]pyridine derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[9][10]
Causality Behind the Investigation: The search for novel antibiotics is critical due to rising antimicrobial resistance. Heterocyclic compounds are a rich source of new antibacterial scaffolds. The mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Data Summary: Antibacterial Activity (MIC)
| Compound | Bacterial Strain | Type | MIC (µg/mL) | Source |
| Derivative 4j | E. coli ATCC 25922 | Gram-negative | 62.5 | [10] |
| Derivative 4l | E. coli ATCC 25922 | Gram-negative | 125.0 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density.[10]
Visualization: Antibacterial Screening Workflow
Caption: A standard cascade for identifying and characterizing new antibacterial agents.
Anti-inflammatory and Antiviral Potential
While less explored for the [3,4-b] isomer specifically, the broader pyrrolopyridine class has shown promise in these areas.
-
Anti-inflammatory Activity: Related pyrrole and pyrrolopyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2.[11] The primary evaluation method is the carrageenan-induced paw edema model in rodents, which measures a compound's ability to reduce acute inflammation.
-
Antiviral Activity: Pyrrolopyrimidine derivatives have demonstrated significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4, potentially by inhibiting viral polymerase enzymes.[12] The standard method for assessing this is the plaque reduction assay, which quantifies the reduction in viral plaques in a cell monolayer.
Conclusion and Future Perspectives
The pyrrolo[3,4-b]pyridine scaffold and its isomers are exceptionally versatile platforms for drug discovery. Their proven efficacy as anticancer agents, particularly through kinase and tubulin inhibition, marks them as high-value candidates for further development. The emerging evidence of their antibacterial, anti-inflammatory, and antiviral activities opens new avenues for research.
Future efforts should focus on:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase targets to minimize off-target effects.
-
Elucidating Mechanisms: For antibacterial and antiviral candidates, detailed mechanism-of-action studies are required to identify the precise molecular targets.
-
Optimizing Pharmacokinetics: Enhancing the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to ensure their viability for in vivo studies and eventual clinical translation.
The continued exploration of this privileged scaffold holds immense promise for addressing significant unmet needs in oncology and infectious diseases.
References
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]
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Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
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The Role of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in the Synthesis of Moxifloxacin
An In-Depth Technical Guide
Abstract
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent distinguished by its broad spectrum of activity, particularly against Gram-positive bacteria. This efficacy is intrinsically linked to the specific stereochemistry of its C-7 side chain, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This technical guide provides an in-depth examination of the synthesis of this critical side chain, focusing on the pivotal role of its N-benzylated precursor, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. We will explore the strategic use of the benzyl group as a protecting agent, the multi-step synthesis of this key intermediate, the critical process of chiral resolution to achieve the required (S,S) configuration, and its eventual coupling and deprotection to yield the final active pharmaceutical ingredient (API).
Strategic Importance of the (4aS,7aS) Side Chain
The biological activity of moxifloxacin is critically dependent on the precise three-dimensional structure of its bicyclic C-7 side chain, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1][2] This specific enantiomer, possessing the (4aS,7aS) configuration, ensures optimal interaction with bacterial DNA gyrase and topoisomerase IV, the enzymes targeted by fluoroquinolones. The presence of other stereoisomers can lead to reduced efficacy and potential off-target effects, making stereochemical control the paramount challenge in moxifloxacin synthesis.[3][4]
The synthesis of this chiral diamine is a non-trivial process. A widely adopted industrial strategy involves the synthesis of a racemic version of the core structure, which is then resolved to isolate the desired enantiomer. To facilitate this multi-step process and to differentiate the reactivity of the two secondary amine groups, a protecting group strategy is employed. The benzyl group is an ideal choice due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation in the final step. Thus, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine emerges as the key intermediate, carrying the core structure and the necessary stereochemical information in a protected form, ready for coupling.
Synthesis of the Key Intermediate: (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
The construction of this chiral intermediate is a multi-step process that begins from simple precursors and culminates in a crucial resolution step. A common and historically significant route starts with 2,3-pyridinedicarboxylic acid.[5][6]
Overall Synthetic Workflow
The pathway can be visualized as a logical progression of ring formation, reduction, and purification.
Caption: Synthetic pathway to the chiral N-benzyl intermediate.
Step-by-Step Methodological Analysis
Step 1 & 2: Imide Formation and First Reduction The synthesis begins with the condensation of 2,3-pyridinedicarboxylic acid (or its anhydride) with benzylamine.[6][7] This reaction forms the N-benzyl imide, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The purpose of using benzylamine is twofold: it serves as the nitrogen source for the pyrrolidine ring and simultaneously installs the essential benzyl protecting group. This is followed by the reduction of the aromatic pyridine ring, typically via catalytic hydrogenation, to yield the piperidine-fused dione intermediate.[5]
Step 3: Amide Reduction The two carbonyl groups of the dione are then reduced to methylene groups. This critical transformation completes the formation of the octahydropyrrolo[3,4-b]pyridine core.
-
Causality of Reagent Choice: Strong reducing agents are required for this step. While classic reagents like Lithium aluminum hydride (LiAlH₄) are effective, they present handling challenges on an industrial scale.[8] Alternative systems, such as Sodium borohydride (NaBH₄) in the presence of sulfuric acid, have been developed to offer a safer and more cost-effective method that can be conducted at moderate temperatures.[8] This NaBH₄/H₂SO₄ system generates diborane in situ, which is the active reducing species for the amide groups.
Step 4: The Crucial Chiral Resolution At this stage, the product is a racemic mixture of the (4aS,7aS) and (4aR,7aR) enantiomers. As only the (S,S) form is active, a resolution step is mandatory. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.
-
Mechanism of Resolution: D-(-)-tartaric acid is frequently used.[5][6] When added to a solution of the racemic base, it forms two diastereomeric salts: [(S,S)-base • D-tartrate] and [(R,R)-base • D-tartrate]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system (e.g., ethanol). This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. After filtration, the desired enantiomer is liberated from its salt by treatment with a base.
Coupling and Deprotection: The Final Steps to Moxifloxacin
With the stereochemically pure, N-protected intermediate in hand, the final stages of the synthesis involve coupling it to the fluoroquinolone core followed by the removal of the benzyl protecting group.
The Coupling Reaction
The core of moxifloxacin is typically 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. The coupling is a nucleophilic aromatic substitution reaction where the unprotected secondary amine of the (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine attacks the C-7 position of the quinolone, displacing a fluoride atom.[1][9]
-
Reaction Conditions: This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 65-70 °C).[10] A base may be added to scavenge the HF that is formed.[9][11] An alternative strategy involves pre-complexing the quinolonecarboxylic acid with a borate species, such as boric acid and an anhydride, which can facilitate the substitution reaction.[1][3]
Final Step: Debenzylation
The last step is the removal of the benzyl protecting group. This is almost universally accomplished by catalytic hydrogenation. The molecule is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5] This cleaves the carbon-nitrogen bond of the benzyl group, liberating the final secondary amine and producing toluene as a byproduct, yielding moxifloxacin base. The final API is then typically converted to its hydrochloride salt for formulation.[1][12]
Caption: Final coupling and deprotection workflow.
Protocol Example: Reduction and Resolution
The following protocol is a representative example derived from methodologies described in the literature.[5][8]
Objective: To reduce 6-Benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione and resolve the resulting racemic product.
Part A: Reduction
-
Setup: A suitable reactor is charged with tetrahydrofuran (THF) and cooled to 0-5 °C.
-
Reagent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the cooled THF.
-
Substrate Addition: A solution of 6-Benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione in THF is prepared.
-
Acid Addition: A solution of concentrated sulfuric acid in THF is added dropwise to the reactor, ensuring the internal temperature does not exceed 10 °C. The reaction is then allowed to proceed for several hours at room temperature or gentle reflux.
-
Work-up: The reaction is quenched by carefully adjusting the pH to basic conditions (e.g., pH 10 with NaOH). The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the crude racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as an oil.
Part B: Chiral Resolution
-
Salt Formation: The crude racemic base is dissolved in ethanol. A solution of D-(-)-tartaric acid in ethanol is added.
-
Crystallization: The mixture is stirred, allowing for the selective precipitation of the (4aS,7aS)-diastereomeric salt. The process may be aided by controlled cooling.
-
Isolation: The precipitated solid is collected by filtration and washed with cold ethanol.
-
Liberation of Free Base: The isolated tartrate salt is suspended in water and the pH is adjusted to >10 with a strong base (e.g., NaOH).
-
Extraction: The liberated (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is extracted with an organic solvent, dried, and concentrated to yield the final, enantiomerically pure intermediate.
Quantitative Data Summary
Yields and purity are critical metrics in pharmaceutical manufacturing. The following table summarizes representative data for the key transformations.
| Step | Transformation | Typical Yield | Purity Metric | Reference |
| Amide Reduction | Dione to Racemic Amine | 80-93% | HPLC | [8] |
| Coupling | Quinolone + Amine | ~72-90% | HPLC | [3][10] |
| Final Product | Overall Molar Yield | ~62% | HPLC | [3][4] |
Conclusion
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is not merely a passive intermediate but an essential strategic tool in the synthesis of moxifloxacin. Its benzyl group serves as a robust protecting group, enabling the controlled construction and purification of the complex bicyclic diamine side chain. The synthetic pathway to this intermediate, while lengthy, is a well-established industrial process that hinges on effective reduction chemistries and, most critically, an efficient chiral resolution to isolate the biologically active (4aS,7aS) enantiomer. Understanding the role and synthesis of this compound is fundamental to appreciating the chemical architecture and manufacturing process of one of modern medicine's important antibacterial agents.
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An In-Depth Technical Guide to the Stereoisomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This guide provides a comprehensive technical overview of the stereoisomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, separation, and characterization of these stereoisomers, emphasizing the critical role of stereochemistry in their biological relevance.
Introduction: The Significance of Stereoisomerism in the Pyrrolo[3,4-b]pyridine Core
The 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine core structure possesses two chiral centers at the bridgehead positions (C4a and C7a), giving rise to stereoisomers. The spatial arrangement of substituents at these centers dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. In the realm of drug development, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and characterize specific stereoisomers is paramount.
The cis-fused diastereomer of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, in particular its (4aS,7aS) enantiomer, is a crucial building block in the synthesis of the broad-spectrum antibiotic, Moxifloxacin.[1] This underscores the profound impact of stereochemistry on the therapeutic efficacy of pharmaceuticals derived from this scaffold.
Stereoselective Synthesis of cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
The synthesis of the cis-diastereomer of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the diastereoselective reduction of a planar precursor, followed by resolution of the resulting enantiomers.
Part 1: Synthesis of the Key Intermediate: 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione
The synthetic journey commences with the condensation of 2,3-pyridinedicarboxylic anhydride with benzylamine. This reaction forms the planar and achiral intermediate, 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.
Experimental Protocol:
-
Reaction Setup: To a suspension of 2,3-pyridinedicarboxylic anhydride (1.0 eq) in glacial acetic acid, add benzylamine (1.05 eq).
-
Reflux: Heat the mixture to reflux and maintain for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Triturate the residue with diethyl ether to yield the title compound as a white solid.[2]
The planarity of this dione intermediate is a critical feature, as the subsequent reduction step will establish the relative stereochemistry at the C4a and C7a positions.
Part 2: Diastereoselective Reduction to cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine
The key to obtaining the desired cis-diastereomer lies in the stereoselective reduction of the dione intermediate. Catalytic hydrogenation is a commonly employed method, where the catalyst directs the addition of hydrogen from one face of the planar molecule, leading to the formation of the cis-fused ring system.
Experimental Protocol:
-
Catalyst and Substrate: In a high-pressure reactor, suspend 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione in a suitable solvent such as methanol. Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at an elevated temperature and pressure until the reaction is complete.
-
Isolation: Filter the catalyst and concentrate the filtrate to obtain the racemic mixture of cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
This reduction almost exclusively yields the cis diastereomer due to the steric hindrance of the benzyl group, which directs the approach of the substrate to the catalyst surface.
Part 3: Enantiomeric Resolution
The outcome of the diastereoselective reduction is a racemic mixture of the (4aR,7aR) and (4aS,7aS) enantiomers. The separation of these enantiomers is a critical step, particularly in the context of pharmaceutical synthesis where a single enantiomer is often required. Enzymatic resolution is an elegant and efficient method to achieve this separation.
Experimental Protocol (Conceptual):
-
Enzyme Selection: Utilize a stereoselective enzyme, such as a lipase or esterase, that can selectively acylate one of the enantiomers.
-
Acylation: Treat the racemic mixture of cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with an acylating agent in the presence of the chosen enzyme. The enzyme will catalyze the acylation of one enantiomer at a much faster rate than the other.
-
Separation: The resulting mixture will contain one enantiomer in its acylated form and the other in its free form. These two compounds now have different physical properties and can be separated using standard chromatographic techniques.
-
Deprotection: The acylated enantiomer can then be deprotected to yield the pure enantiomer.
This enzymatic approach provides a highly efficient route to obtaining enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, the key building block for Moxifloxacin.
Characterization and Stereochemical Assignment
The unambiguous determination of the stereochemistry of the synthesized molecules is crucial. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the octahydropyrrolo[3,4-b]pyridine ring system. The Nuclear Overhauser Effect (NOE) is particularly informative for confirming the cis-fusion of the two rings.[3][4]
An NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them. In the cis-diastereomer of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, the protons at the bridgehead positions (H-4a and H-7a) are on the same face of the ring system. Irradiation of one of these protons should result in an NOE enhancement of the other, providing strong evidence for the cis-configuration. In contrast, in the trans-diastereomer, these protons would be on opposite faces of the molecule and would not exhibit a significant NOE.
X-ray Crystallography
Table 1: Crystallographic Data for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione [2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8548 (6) |
| b (Å) | 12.3969 (8) |
| c (Å) | 8.1676 (4) |
| β (°) | 107.45 (3) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric purity of the final product.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Conceptual Chiral HPLC Method Development:
-
Column Selection: A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and cyclodextrins. Screening different columns is often necessary to find one that provides adequate separation.
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers with reasonable retention times.
-
Detection: A UV detector is commonly used for detection.
The Impact of Stereoisomerism on Pharmacological Activity
While specific comparative pharmacological studies on the enantiomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine itself are not extensively published, the critical role of the (4aS,7aS) enantiomer as a precursor to Moxifloxacin provides compelling evidence for the importance of its stereochemistry. The precise three-dimensional arrangement of the atoms in the (4aS,7aS) isomer is essential for its correct incorporation into the final antibiotic structure and, consequently, for the drug's potent antibacterial activity. It is a well-established principle in pharmacology that even minor changes in stereochemistry can lead to a complete loss of biological activity or even the emergence of undesirable side effects. The broader class of pyrrolo[3,4-b]pyridine derivatives has been investigated for a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects, further highlighting the potential for stereoisomerism to modulate the pharmacological profile of this scaffold.[7][8]
Conclusion
The stereoisomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine represent a fascinating and important area of study for medicinal chemists and drug development professionals. The ability to control the stereochemical outcome of the synthesis of this scaffold is crucial for accessing biologically active molecules like Moxifloxacin. This guide has provided an in-depth overview of the key synthetic strategies, analytical techniques for characterization, and the profound impact of stereoisomerism on the utility of these compounds. As the quest for novel therapeutics continues, a deep understanding of the principles of stereochemistry will remain a cornerstone of successful drug design and development.
Visualizations
Caption: Synthetic pathway to the stereoisomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Caption: Conceptual illustration of NOE for stereochemical assignment.
References
-
Garduño-Beltrán, Y., et al. (2009). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2777. [Link]
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Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. [Link]
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PubChem. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. [Link]
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Global Substance Registration System. 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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Kloskowski, D., & Ecker, G. F. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect. [Link]
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Gierth, P. T., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(34), 9104-9109. [Link]
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Tzou, D. L. M. (2020). NMR Spectroscopy – Fundamental & Applications. [Link]
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Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Key Intermediate
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a chiral bicyclic amine, holds significant importance in the pharmaceutical industry, primarily as a critical intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] The precise control and understanding of its physicochemical properties are paramount for ensuring the efficiency, reproducibility, and safety of the Moxifloxacin manufacturing process. This guide provides a comprehensive analysis of the known and expected physicochemical characteristics of this compound, offering insights into its behavior and establishing robust methodologies for its characterization. While extensive public data on this specific intermediate is limited, this paper will consolidate available information and provide expert guidance on the standard analytical protocols necessary for its evaluation in a drug development setting.
Chemical Identity and Structure
A thorough understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.
Molecular Structure:
The structure consists of a saturated pyrrolo[3,4-b]pyridine bicyclic system with a benzyl group attached to one of the nitrogen atoms. The dihydrochloride salt form indicates that both nitrogen atoms are protonated. The most common stereoisomer used in Moxifloxacin synthesis is the (4aS,7aS) configuration.[3][4]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Chemical Name | (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride | [3] |
| Molecular Formula | C₁₄H₂₂Cl₂N₂ | [3] |
| Molecular Weight | 289.24 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Boiling Point (Free Base) | 385.4 °C at 760 mmHg (Predicted) | [5] |
| Storage | 2-8°C | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The five protons of the benzyl group are expected to appear in the aromatic region, typically between 7.2 and 7.5 ppm.
-
Benzylic Protons: The two protons of the -CH₂- group attached to the nitrogen and the phenyl ring will likely appear as a singlet or a pair of doublets (if diastereotopic) between 3.5 and 4.5 ppm.[6] The exact chemical shift will be influenced by the protonation state of the adjacent nitrogen.
-
Aliphatic Protons: The protons on the octahydropyrrolopyridine ring system will resonate in the upfield region, generally between 1.5 and 3.5 ppm. Due to the rigid bicyclic structure, these protons will exhibit complex splitting patterns (multiplets).
-
N-H Protons: The protons on the positively charged nitrogen atoms (N-H⁺) are expected to be broad and may exchange with deuterium oxide (D₂O), leading to their disappearance from the spectrum. Their chemical shifts can be highly variable depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the downfield region, typically between 125 and 140 ppm.
-
Benzylic Carbon: The carbon of the -CH₂- group attached to the nitrogen is expected around 50-60 ppm.
-
Aliphatic Carbons: The carbons of the octahydropyrrolopyridine core will resonate in the upfield region, generally between 20 and 60 ppm.
Protocol for NMR Analysis:
Objective: To confirm the structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amine salts to observe the exchange of N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the observed chemical shifts and coupling constants with expected values and reference spectra if available.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
N-H Stretching: As a dihydrochloride salt of a secondary and tertiary amine, a broad and strong absorption band is expected in the region of 2700-3000 cm⁻¹ due to the N-H⁺ stretching vibrations.[7]
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: These vibrations for aliphatic amines typically appear in the 1020-1250 cm⁻¹ range.[8]
Diagram of a Typical FTIR Workflow:
Caption: Workflow for FTIR analysis of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
For the free base (6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine), the molecular ion peak [M]⁺ would be expected at m/z 216.32.[4] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 217.33 would likely be observed. A characteristic fragment would be the tropylium ion at m/z 91, corresponding to the benzyl fragment.
Physicochemical Properties and Their Importance in Drug Development
Solubility
The solubility of a drug intermediate is a critical parameter that influences reaction kinetics, purification, and formulation. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base.
Expected Solubility Profile:
-
High solubility in polar protic solvents like water and methanol.
-
Moderate solubility in other polar solvents like ethanol.
-
Low solubility in nonpolar organic solvents.
The solubility of related fluoroquinolones, such as Moxifloxacin, is known to be pH-dependent.[9][10] Similarly, the solubility of this intermediate will be influenced by the pH of the aqueous medium.
Protocol for Solubility Determination (Shake-Flask Method):
Objective: To quantitatively determine the solubility of the compound in various solvents.
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
Acidity (pKa)
The pKa values of the two protonated nitrogen atoms are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, reactivity, and chromatographic behavior.
Expected pKa Values: The octahydropyrrolopyridine core contains two basic nitrogen atoms. The pKa values for similar saturated bicyclic amines are typically in the range of 8-11. The presence of the electron-withdrawing benzyl group may slightly lower the pKa of the adjacent nitrogen. As a dihydrochloride salt, the compound will have two pKa values corresponding to the two protonated amines.
Diagram of Acid-Base Equilibria:
Caption: Ionization states of the compound at different pH levels.
Stability
The chemical stability of a pharmaceutical intermediate is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[11][12][13][14] Stability studies are conducted to determine the shelf-life and appropriate storage conditions.
Potential Degradation Pathways:
-
Oxidation: The amine functional groups can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation, a known issue with the final product, Moxifloxacin.[10][15]
Protocol for Stability Testing (ICH Guidelines):
Objective: To evaluate the stability of the compound under various environmental conditions.
Methodology:
-
Batch Selection: Use at least one batch of the compound for the study.
-
Storage Conditions: Store samples under long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions. Photostability testing should also be performed.
-
Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies).
-
Analytical Methods: Use a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any degradation products. Physical properties such as appearance and moisture content should also be monitored.
Solid-State Properties
Melting Point
The melting point is a fundamental physical property that is indicative of purity. A sharp melting range suggests a high degree of purity. While no experimental value is publicly available, it is a critical parameter to be determined experimentally.
Hygroscopicity
The tendency of a substance to absorb moisture from the air is known as hygroscopicity. Amine hydrochloride salts can be hygroscopic, which can affect their handling, stability, and accurate weighing.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physicochemical properties, including solubility and stability. While there is no specific data on the polymorphism of this compound, it is a known phenomenon for pharmaceutical compounds and their intermediates.
Conclusion
This compound is a cornerstone in the synthesis of Moxifloxacin. A comprehensive understanding of its physicochemical properties is not merely an academic exercise but a necessity for robust and controlled pharmaceutical manufacturing. This guide has outlined the key characteristics of this molecule, from its structural identity to its expected solid-state and solution behavior. For drug development professionals, the provided protocols offer a framework for the in-house characterization and quality control of this vital intermediate, ensuring the ultimate safety and efficacy of the final medicinal product. The diligent application of these analytical principles is fundamental to upholding the rigorous standards of the pharmaceutical industry.
References
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Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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-
Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Available at: [Link]
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(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Available at: [Link]
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(4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
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6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. (n.d.). precisionFDA. Retrieved from [Link]
-
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Available at: [Link]
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Spectroscopy of Amines. (2023). In Organic Chemistry. OpenStax. Available at: [Link]
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IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
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Moxifloxacin. (n.d.). PubChem. Retrieved from [Link]
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6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. (n.d.). precisionFDA. Retrieved from [Link]
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(4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
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1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange. Available at: [Link]
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IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Stereoselective Synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Introduction
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate, is of significant interest to the pharmaceutical industry, primarily for its role in the synthesis of broad-spectrum fluoroquinolone antibiotics such as Moxifloxacin. The precise stereochemistry of this bicyclic diamine is crucial for the biological activity and safety profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, in-depth guide for the stereoselective synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The most established and industrially viable route to (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine involves a multi-step synthesis commencing from 2,3-pyridinedicarboxylic acid. The overall strategy hinges on the initial formation of a racemic bicyclic system, followed by a classical chiral resolution to isolate the desired enantiomer. This approach, while traditional, offers a robust and scalable pathway.
The key stages of this synthesis are:
-
Imide Formation: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione from 2,3-pyridinedicarboxylic acid and benzylamine.
-
Pyridine Ring Reduction: Catalytic hydrogenation of the pyridyl moiety to yield the corresponding piperidine ring, affording cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione.
-
Amide Reduction: Reduction of the cyclic imide to the corresponding diamine, yielding racemic cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine.
-
Chiral Resolution: Separation of the enantiomers through the formation of diastereomeric salts using a chiral resolving agent.
-
Liberation of the Free Base: Isolation of the enantiomerically pure target compound.
Figure 1: Overall synthetic workflow for (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Part 1: Synthesis of Racemic cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Mechanistic Insight: This step involves a two-stage process. Initially, 2,3-pyridinedicarboxylic acid is dehydrated, typically using acetic anhydride, to form the corresponding cyclic anhydride. This activated intermediate then readily reacts with benzylamine in a nucleophilic acyl substitution reaction, followed by cyclization and dehydration to form the stable imide, 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione[1].
Protocol:
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Heat the mixture to 90-95°C with stirring until all the solid dissolves. Maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to 50-60°C and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Imide Formation: To the resulting crude anhydride, add toluene and then slowly add benzylamine (1.0 eq) dropwise, maintaining the temperature below 55°C.
-
After the addition is complete, heat the mixture to 40-50°C for 3-4 hours.
-
The solvent is then removed under reduced pressure. Acetic anhydride is added again, and the mixture is heated to 92-95°C for 1-2 hours to ensure complete cyclization.
-
Cool the mixture to room temperature, and then further cool to 0-5°C. Add ethanol (95%) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione as an off-white solid.
| Parameter | Value |
| Starting Material | 2,3-Pyridinedicarboxylic Acid |
| Reagents | Acetic Anhydride, Benzylamine |
| Solvent | Toluene, Ethanol |
| Temperature | 40-95°C |
| Reaction Time | 6-8 hours |
| Typical Yield | 85-95% |
Step 2: Catalytic Hydrogenation to cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione
Mechanistic Insight: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), facilitates the addition of hydrogen across the double bonds of the pyridine ring. The reaction conditions are chosen to selectively reduce the pyridine ring without affecting the benzyl group or the imide functionality. The cis-stereochemistry of the product is generally favored under these conditions due to the delivery of hydrogen from the less sterically hindered face of the molecule adsorbed on the catalyst surface[2][3].
Protocol:
-
Charge a high-pressure hydrogenation vessel with 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) and a suitable solvent such as methanol or acetic acid.
-
Add 5% Palladium on Carbon (5-10% w/w) to the mixture.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 5-10 atm.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione.
| Parameter | Value |
| Starting Material | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione |
| Catalyst | 5% Palladium on Carbon |
| Solvent | Methanol or Acetic Acid |
| Hydrogen Pressure | 5-10 atm |
| Temperature | 50-60°C |
| Reaction Time | 8-12 hours |
| Typical Yield | >90% |
Step 3: Reduction of the Imide to Racemic cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine
Mechanistic Insight: The two carbonyl groups of the cyclic imide are reduced to methylene groups to form the desired diamine. This transformation requires a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective, reducing amides to amines by a mechanism involving the initial formation of a tetrahedral intermediate, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent. An industrially preferred alternative is Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), which is safer to handle on a large scale.
Protocol (using Vitride):
-
Safety Precaution: Vitride is a reactive hydride. Handle under an inert atmosphere (Nitrogen or Argon) and away from moisture.
-
Dissolve cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a 70% solution of Vitride in toluene (2.5-3.0 eq) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C and carefully quench the excess hydride by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate, followed by water and then 15% aqueous sodium hydroxide.
-
Stir the resulting mixture vigorously until a granular precipitate is formed.
-
Filter the precipitate and wash it thoroughly with toluene.
-
Combine the organic filtrates and concentrate under reduced pressure to yield racemic cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine.
| Parameter | Value |
| Starting Material | cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine-5,7-dione |
| Reducing Agent | Vitride (70% in toluene) |
| Solvent | Anhydrous Toluene |
| Temperature | 0-70°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Part 2: Chiral Resolution and Isolation of the Final Product
Step 4: Chiral Resolution with D-(-)-Tartaric Acid
Mechanistic Insight: Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers. The racemic amine, which is a base, is reacted with an enantiomerically pure acid, D-(-)-tartaric acid. This reaction forms two diastereomeric salts: [(4aS,7aS)-amine • D-tartrate] and [(4aR,7aR)-amine • D-tartrate]. These diastereomers have different physical properties, including solubility. By carefully selecting the solvent system (e.g., dimethylformamide or isopropanol/water), one of the diastereomeric salts can be selectively precipitated, allowing for their separation[4][5].
Protocol:
-
Dissolve the racemic cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
In a separate flask, dissolve D-(-)-tartaric acid (1.0-1.5 eq) in the same solvent, heating gently if necessary.
-
Add the tartaric acid solution to the amine solution and heat the mixture to 80°C for 1-2 hours.
-
Slowly cool the reaction mixture to room temperature, then further cool to 0-5°C and stir for 1-2 hours to allow for complete crystallization of the desired diastereomeric salt.
-
Filter the precipitated solid and wash with a small amount of cold solvent.
-
The optical purity of the diastereomeric salt can be enhanced by recrystallization from the same solvent system if necessary.
| Parameter | Value |
| Starting Material | rac-cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine |
| Resolving Agent | D-(-)-Tartaric Acid |
| Solvent | Dimethylformamide (DMF) or Isopropanol/Water |
| Temperature | 0-80°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 35-45% (based on racemate) |
Step 5: Liberation of (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine
Mechanistic Insight: The final step involves the liberation of the free amine from its tartrate salt. This is achieved by treating the diastereomerically pure salt with a base, such as sodium hydroxide or potassium carbonate. The base deprotonates the ammonium ions of the salt, regenerating the free amine, which can then be extracted into an organic solvent.
Protocol:
-
Suspend the diastereomerically pure tartrate salt in a mixture of water and an organic solvent (e.g., dichloromethane or toluene).
-
Cool the mixture to 10-15°C.
-
Slowly add an aqueous solution of a base (e.g., 2 M sodium hydroxide) with stirring until the pH of the aqueous layer is basic (pH 10-12).
-
Continue stirring until all the solid has dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the final product, (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine, as an oil or low-melting solid.
| Parameter | Value |
| Starting Material | (4aS,7aS)-amine • D-tartrate salt |
| Reagent | Aqueous Sodium Hydroxide |
| Solvent | Dichloromethane or Toluene and Water |
| Temperature | 10-25°C |
| Typical Yield | >95% |
Characterization Data
Final Product: (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine
-
Molecular Formula: C₁₄H₂₀N₂[6]
-
Molecular Weight: 216.32 g/mol [6]
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Typical ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.80-2.95 (m, 4H), 2.50-2.65 (m, 2H), 2.10-2.20 (m, 2H), 1.60-1.80 (m, 4H), 1.30-1.45 (m, 1H).
-
Specific Optical Rotation: [α]D²⁰ values should be measured and compared with literature values to confirm enantiomeric purity.
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzylamine: Corrosive and toxic. Avoid inhalation and skin contact.
-
Palladium on Carbon: Flammable when dry. Handle as a wet paste.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.
-
Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride): Corrosive and reacts violently with water. Handle under an inert atmosphere. Use appropriate PPE and have a suitable quenching agent readily available.
-
Solvents (Toluene, DMF, Dichloromethane, Ethanol): Flammable and/or toxic. Handle in a well-ventilated fume hood.
Conclusion
The stereoselective synthesis of (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine presented in this application note provides a robust and well-documented pathway to a crucial pharmaceutical intermediate. By understanding the mechanistic underpinnings of each synthetic step and adhering to the detailed protocols, researchers can reliably produce this chiral building block with high purity. The emphasis on safety and the provision of clear, actionable steps are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. (URL not available)
- US20080221329A1 - Novel and economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.
- US7692015B2 - Economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.
- CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.
-
6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one - LookChem. [Link]
-
6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-b]pyridine-5,7-dione - MySkinRecipes. [Link]
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6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)- - precisionFDA. [Link]
-
6-Benzyl-6H-pyrrolo[3,4-B]pyridine-5,7-dione - Hengyuan Fine Chemical. [Link]
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]
-
6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)- - gsrs. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. [Link]
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(4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine - PubChem. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. [Link]
-
6-BENZYL-5,7-DIOXO-OCTAHYDROPYRROLO[3,4-B] PYRIDINE CAS#: 128740-13-6; ChemWhat Code: 6157. [Link]
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Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. [Link]
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Organic & Biomolecular Chemistry - RSC Publishing. [Link]
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(PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one - ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. [Link]
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Chiral Resolution of Racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine using Tartaric Acid: An Application Note
Abstract
This technical guide provides a comprehensive protocol for the chiral resolution of racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine via diastereomeric salt formation using tartaric acid. As a critical process in pharmaceutical and fine chemical synthesis, the separation of enantiomers is paramount due to their often differing pharmacological and toxicological profiles. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, and methods for the analysis of enantiomeric purity, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chirality
Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. For many chiral drugs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. The target compound, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, is a bicyclic amine scaffold that is a key building block in the synthesis of various biologically active molecules. Therefore, obtaining enantiomerically pure forms of this intermediate is a critical step in the development of novel therapeutics.
One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[1][2][3] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] Tartaric acid, a naturally abundant and cost-effective chiral dicarboxylic acid, is a versatile resolving agent for a wide range of basic compounds, including amines.[1][3][4]
The Principle of Diastereomeric Salt Resolution
The chiral resolution of racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) is based on an acid-base reaction that forms a pair of diastereomeric salts.
-
(R,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine + (2R,3R)-Tartaric Acid → [(R)-Amine:(2R,3R)-Acid] Salt + [(S)-Amine:(2R,3R)-Acid] Salt
These two diastereomeric salts, while having the same molecular formula, possess different spatial arrangements and, consequently, distinct physicochemical properties. The key to the separation lies in the differential solubility of these salts in a carefully selected solvent system.[4][5][6] Through controlled crystallization, the less soluble diastereomeric salt will preferentially precipitate out of the solution, allowing for its isolation by filtration. The more soluble diastereomer remains in the mother liquor.[4]
Following the separation of the diastereomeric salt, the enantiomerically enriched amine is liberated by treatment with a base, which neutralizes the tartaric acid.[4][7]
Experimental Protocol
This protocol provides a general framework for the chiral resolution. Optimization of solvent composition, temperature, and crystallization time may be necessary to achieve the best results for specific scales and purity requirements.
Materials and Equipment
| Reagents | Equipment |
| Racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | Erlenmeyer flasks |
| L-(+)-Tartaric Acid | Magnetic stirrer and stir bars |
| Methanol (anhydrous) | Heating mantle or hot plate |
| Deionized Water | Buchner funnel and filter paper |
| Sodium Hydroxide (NaOH) solution (e.g., 2M) | Vacuum filtration apparatus |
| Dichloromethane (DCM) or other suitable organic solvent | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| pH meter or pH paper | |
| Analytical balance | |
| Chiral HPLC or GC system for enantiomeric excess determination |
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in a minimal amount of warm methanol with stirring.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in warm methanol.[2] Expert Insight: Starting with a sub-stoichiometric amount of the resolving agent (around 0.5 equivalents) can often lead to a higher enantiomeric purity of the initially precipitated salt, although the yield will be lower.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed.[1]
-
Allow the mixture to cool slowly to room temperature to facilitate the formation of crystals of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[5]
-
To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.[2]
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[2]
-
Air-dry the crystals or dry them in a vacuum oven at a moderate temperature.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in deionized water.
-
While stirring, slowly add a 2M sodium hydroxide solution until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[7] This step neutralizes the tartaric acid and liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction at least three times to ensure complete recovery.[2][7]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Workflow Diagram
Caption: Workflow for the chiral resolution of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Trustworthiness: Self-Validating Systems
The integrity of this protocol is maintained through critical analytical checkpoints. The primary method for validating the success of the resolution is the determination of the enantiomeric excess (ee) of the final product.
4.1. Determination of Enantiomeric Excess (ee)
The enantiomeric purity of the resolved amine must be quantified. Several analytical techniques are suitable for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates enantiomers based on their differential interactions with a chiral stationary phase.[8]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to increase their volatility. Separation occurs on a chiral capillary column.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This technique involves the formation of diastereomeric complexes with a chiral discriminating agent, leading to distinct NMR signals for each enantiomer.[8]
A racemic standard of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine should be analyzed first to establish the retention times or spectral signals of both enantiomers. Subsequent analysis of the resolved product will allow for the integration of the respective signals and the calculation of the enantiomeric excess using the following formula:
ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Data Presentation: Expected Outcomes
The efficiency of the chiral resolution can be evaluated based on the yield and the enantiomeric excess of the product. The following table provides a template for recording and comparing experimental results.
| Parameter | Description | Expected Range |
| Yield of Diastereomeric Salt | The mass of the isolated, less soluble salt relative to the theoretical maximum. | 20-45% (for one enantiomer) |
| Yield of Enriched Amine | The mass of the final enantiomerically enriched amine after liberation. | 15-40% |
| Enantiomeric Excess (ee) | The percentage purity of the desired enantiomer in the final product. | >90% (may require recrystallization for >99%) |
| Optical Rotation | The measured rotation of plane-polarized light by the final product. | Specific value dependent on the enantiomer and measurement conditions. |
Conclusion and Further Optimization
This application note details a robust and reliable method for the chiral resolution of racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine using tartaric acid. The principles of diastereomeric salt formation and fractional crystallization are leveraged to effectively separate the enantiomers. For achieving higher levels of enantiomeric purity, one or more recrystallizations of the diastereomeric salt may be necessary. Furthermore, the mother liquor, which is enriched in the other enantiomer, can be processed separately to isolate that enantiomer or the amine can be racemized and recycled to improve the overall process economy.[6] The choice of solvent, the stoichiometry of the resolving agent, and the crystallization conditions are all critical parameters that can be optimized to enhance both the yield and the enantiomeric excess of the desired product.
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. (2025). Benchchem.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (2025). Benchchem.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC - NIH.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. (2025). Benchchem.
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Royal Society of Chemistry.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (2025). Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (2025). Benchchem.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (2025). Benchchem.
- Chiral resolution. (n.d.). Wikipedia.
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Application Notes and Protocols for the Synthesis of Moxifloxacin from 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
This comprehensive guide provides a detailed protocol for the synthesis of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin, commencing from the N-benzyl protected precursor, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The core structure of moxifloxacin consists of a fluoroquinolone scaffold linked to a (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine side chain, which is crucial for its enhanced efficacy and pharmacokinetic profile. This protocol outlines a robust synthetic route, beginning with the deprotection of the key bicyclic amine intermediate, followed by its condensation with the fluoroquinolone core, and culminating in the formation of moxifloxacin hydrochloride.
Overall Synthetic Scheme
The synthesis of moxifloxacin from this compound can be conceptually divided into three main stages:
-
Deprotection: Removal of the N-benzyl protecting group from the starting material to yield the reactive secondary amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane.
-
Condensation: Nucleophilic aromatic substitution reaction between the deprotected bicyclic amine and 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid to form the moxifloxacin base.
-
Salt Formation: Conversion of the moxifloxacin base to its stable and pharmaceutically acceptable hydrochloride salt.
Caption: Overall workflow for the synthesis of Moxifloxacin Hydrochloride.
Part 1: Deprotection of this compound
The initial and critical step is the removal of the benzyl protecting group from the nitrogen atom of the pyrrolopyridine ring system. The starting material is provided as a dihydrochloride salt, which necessitates neutralization to the free base to facilitate the subsequent catalytic hydrogenation.
Mechanistic Insight: Catalytic Hydrogenolysis
The debenzylation is achieved via catalytic hydrogenolysis. In this reaction, the benzyl C-N bond is cleaved by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is readily cleaved due to the stability of the resulting toluene byproduct and the susceptibility of the benzylic C-N bond to hydrogenolysis.
Protocol 1.1: Neutralization and Debenzylation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g starting material) |
| This compound | 1149340-39-5 | 289.24 | 10.0 g |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | ~2.8 g (or as required to reach pH 12-14) |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL |
| 10% Palladium on Carbon (Pd/C), 50% wet | 7440-05-3 | - | 1.0 g |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | As needed (balloon or pressure reactor) |
| Celite® | 61790-53-2 | - | As needed |
Procedure:
-
Neutralization:
-
Suspend 10.0 g of this compound in 50 mL of deionized water in a 250 mL round-bottom flask.
-
Cool the suspension in an ice bath and slowly add a 20% w/v aqueous solution of sodium hydroxide with stirring until the pH of the solution is between 12 and 14. Ensure all the solid has dissolved.
-
Transfer the aqueous solution to a separatory funnel and extract the free base with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine free base as an oil.
-
-
Debenzylation:
-
Dissolve the crude free base in 100 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
The reaction can be performed either using a hydrogen balloon at atmospheric pressure or in a Parr shaker under hydrogen pressure (e.g., 50 psi) for faster reaction times.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield (S,S)-2,8-diazabicyclo[4.3.0]nonane as a crude oil.
-
-
Purification of (S,S)-2,8-diazabicyclo[4.3.0]nonane:
-
The crude product can be purified by vacuum distillation to obtain a colorless oil, which is the desired (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate.
-
Part 2: Condensation to form Moxifloxacin Base
This stage involves the nucleophilic aromatic substitution (SNAAr) reaction between the synthesized (S,S)-2,8-diazabicyclo[4.3.0]nonane and 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Mechanistic Insight: Nucleophilic Aromatic Substitution
The secondary amine of the bicyclic intermediate acts as a nucleophile, attacking the electron-deficient C7 position of the fluoroquinolone ring. The fluorine atom at this position is a good leaving group, activated by the electron-withdrawing carbonyl and carboxylic acid groups. The reaction is typically carried out at elevated temperatures and can be facilitated by a base to scavenge the HF byproduct, although some procedures proceed without an external base.[1]
Protocol 2.1: Synthesis of Moxifloxacin Base
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5g of quinolone acid) |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | 112811-72-0 | 295.24 | 5.0 g |
| (S,S)-2,8-diazabicyclo[4.3.0]nonane | 151213-40-0 | 126.20 | 2.5 g |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 2.5 g of (S,S)-2,8-diazabicyclo[4.3.0]nonane in 50 mL of dimethyl sulfoxide.[2]
-
Heat the reaction mixture to 65-70 °C and stir for 6-8 hours.[2]
-
Monitor the reaction progress by HPLC until the starting quinolone acid is consumed.[2]
-
Upon completion, cool the reaction mixture to room temperature (25-30 °C).[2]
-
Slowly add 100 mL of deionized water to the stirred reaction mixture to precipitate the product.[2]
-
Continue stirring for an additional 2 hours to ensure complete precipitation.[2]
-
Collect the solid product by filtration, wash with deionized water (2 x 20 mL), and dry under vacuum at 75 °C to yield the moxifloxacin base.[2]
Part 3: Formation of Moxifloxacin Hydrochloride
The final step is the conversion of the moxifloxacin free base to its hydrochloride salt, which is the stable and pharmaceutically used form.
Protocol 3.1: Synthesis of Moxifloxacin Hydrochloride
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5g of moxifloxacin base) |
| Moxifloxacin Base | 151096-09-2 | 401.43 | 5.0 g |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL |
| Methanolic HCl (e.g., 1.25 M) | 7647-01-0 | 36.46 | As needed to reach pH 1.0-2.0 |
Procedure:
-
Suspend 5.0 g of moxifloxacin base in 50 mL of methanol in a 100 mL flask and stir for 10-15 minutes at room temperature.[3]
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add methanolic HCl to the stirred suspension until the pH of the mixture is between 1.0 and 2.0.[3]
-
Continue stirring the mixture at 0-5 °C for 1 hour to allow for complete crystallization.[3]
-
Collect the white to pale yellow solid by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Dry the product under vacuum at 85-90 °C to obtain moxifloxacin hydrochloride.[3]
Caption: Detailed workflow of Moxifloxacin synthesis.
References
- Process for the preparation of moxifloxacin hydrochloride. EP1992626A1.
-
AN IMPROVED PROCESS FOR THE PREPARATION OF MOXIFLOXACIN HYDROCHLORIDE. EP 2928892 B1. Available at: [Link]
- Process for the Synthesis of Moxifloxacin Hydrochloride. EP2474547A2.
- Preparation method of moxifloxacin. CN112759590A.
- Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane. WO2009125425A2.
- Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. EP2551268A1.
- Process for the synthesis of moxifloxacin hydrochloride. WO2008059223A2.
- (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof. CN112939849B.
-
Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. Mankind Research Centre. Available at: [Link]
-
Moxifloxacin Hydrochloride. ResearchGate. Available at: [Link]
-
Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. IP.com. Available at: [Link]
-
6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. precisionFDA. Available at: [Link]
Sources
Application Note: Comprehensive Purity Assessment of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Abstract
This application note provides a detailed guide for the purity assessment of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as moxifloxacin.[1] Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final drug product.[2][3] This document outlines a multi-faceted analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and Spectroscopic methods. Each protocol is designed to be self-validating and is grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]
Introduction: The Critical Role of Intermediate Purity
This compound (Figure 1) is a bicyclic diamine derivative. Its molecular formula is C₁₄H₂₀N₂·2HCl, with a molecular weight of 289.24 g/mol .[7][8] The purity of this intermediate directly impacts the quality of the final API by influencing the impurity profile.[9] Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of this compound with confidence.
Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a full document)
Orthogonal Analytical Strategy for Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical intermediate.[10] This application note advocates for an orthogonal approach, utilizing multiple analytical techniques that rely on different chemical and physical principles to provide a comprehensive purity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Related Substances
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying non-volatile impurities.[2][9] For a polar compound like this compound, a C18 column with a mobile phase containing an ion-pairing agent or a buffer at an appropriate pH can achieve good peak shape and resolution.[11][12]
Rationale for Method Design
-
Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of organic molecules.
-
Mobile Phase: An acetonitrile/water gradient is employed to elute impurities with a wide range of polarities. A phosphate buffer is used to maintain a consistent pH, which is crucial for the retention and peak shape of ionizable compounds.
-
Detector: UV detection is suitable due to the presence of the benzyl chromophore. A wavelength of 254 nm is a common starting point for aromatic compounds.[11][12]
HPLC Protocol
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of Mobile Phase A. |
Method Validation (as per ICH Q2(R1))[4][5][6]
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. This can be confirmed by forced degradation studies.[13]
-
Linearity: Assessed over a concentration range from the reporting threshold to 120% of the specification for impurities.
-
Accuracy: Determined by spike-recovery studies of known impurities.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents from the synthesis process.[2][9] Given the amine nature of the analyte, a deactivated column is essential to prevent peak tailing.[14]
Rationale for Method Design
-
Technique: Headspace GC is ideal for analyzing residual solvents without injecting the non-volatile dihydrochloride salt, which could contaminate the GC system.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is sensitive to most organic compounds.
Headspace GC Protocol
Table 2: Headspace GC Method Parameters
| Parameter | Value |
| Column | DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector Temp | 280 °C (FID) |
| Headspace Vial | 20 mL |
| Sample Preparation | Accurately weigh 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). |
| Incubation Temp | 80 °C |
| Incubation Time | 20 min |
Method Validation (as per ICH Q3C)[16]
The method should be validated for specificity, linearity, accuracy, precision, and LOD/LOQ for all potential residual solvents.
Potentiometric Titration for Assay
As a dihydrochloride salt of a di-basic compound, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine can be accurately assayed by acid-base titration.[15] Potentiometric endpoint detection is preferred for its higher precision and accuracy compared to colorimetric indicators, especially in non-aqueous or colored solutions.[16][17]
Rationale for Method Design
The titration involves dissolving the salt in a suitable solvent and titrating with a standardized strong base, such as sodium hydroxide. The two hydrochloride moieties will be neutralized, allowing for the calculation of the purity based on the equivalent points.
Caption: Principle of the acid-base titration for the assay.
Titration Protocol
-
Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a beaker.
-
Dissolution: Dissolve the sample in 50 mL of a suitable solvent, such as a mixture of ethanol and water (e.g., 70% ethanol).[16]
-
Titration: Immerse a calibrated pH electrode and the burette tip into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and volume of titrant added.
-
Endpoint Determination: Determine the equivalence point(s) from the titration curve (the point of maximum inflection in the first derivative).
-
Calculation: Calculate the purity based on the volume of titrant consumed, the molarity of the titrant, the stoichiometry of the reaction (1 mole of analyte reacts with 2 moles of NaOH), and the sample weight.
Spectroscopic Analysis for Identity Confirmation
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretch: from the secondary amine hydrochlorides.
-
C-H stretch: aromatic and aliphatic.
-
C=C stretch: from the benzene ring.
-
C-N stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the overall structure.[9][18] It can also be used to detect and identify impurities if their concentration is sufficiently high.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. The orthogonal application of chromatographic, titrimetric, and spectroscopic techniques ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate. All methods should be properly validated according to ICH guidelines to ensure their suitability for their intended purpose.[4][5][13]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Zatloukal, J., & Havlicek, J. (2013). Alkalimetric titrations of salts of organic bases in the Pharmacopoeia. Ceska a Slovenska Farmacie, 62(5), 219-225. [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]
-
ICH. (1997). Q3C(R9) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?[Link]
-
Dakota. (2022). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
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Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(1), 3-8. [Link]
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ElectronicsAndBooks. Determination of halide acid salts of organic bases and quaternary ammonium compounds by titration. [Link]
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Request PDF. (2013). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. [Link]
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Global Substance Registration System (GSRS). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. [Link]
-
Harvey, D. (2000). Titrimetric Methods. In Analytical Chemistry 2.0. [Link]
-
precisionFDA. 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
-
Al-Hourani, B. J., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports, 12(1), 19572. [Link]
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NCERT. TITRIMETRIC ANALYSIS. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Scientific Reports, 12(1), 12345. [Link]
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Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. [Link]
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Al-Shabrawi, M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 1234. [Link]
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PubMed. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Pérez-Lozano, P., et al. (2002). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Array Detection. Journal of Liquid Chromatography & Related Technologies, 25(10), 1545-1560. [Link]
-
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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Techcomp. (2018). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]
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VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
Loo, R. R. O., et al. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(1), 86-97. [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]
-
Global Substance Registration System (GSRS). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Introduction
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic heteroalkane derivative featuring a fused pyrrolidine and piperidine ring system with a benzyl group attached to the nitrogen at position 6.[1][2][3] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it relevant for various applications in medicinal chemistry and drug development.[4] Accurate structural elucidation and purity assessment are paramount for its intended use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.[5][6]
This comprehensive guide provides a detailed framework for the structural analysis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride using one- and two-dimensional NMR techniques. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices. We will delve into sample preparation, data acquisition for ¹H, ¹³C, COSY, HSQC, and HMBC spectra, and a thorough interpretation of the spectral data.
Foundational Concepts: Why NMR for this Molecule?
The rigid, saturated bicyclic core of the octahydropyrrolopyridine system, combined with the flexible N-benzyl group, presents a unique set of structural questions that NMR is perfectly suited to answer.[7] The dihydrochloride nature of the salt means that both nitrogen atoms are protonated, which significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[8]
Key structural features to be confirmed by NMR include:
-
Connectivity: Unambiguously confirming the bonding framework of the fused ring system.
-
Stereochemistry: Elucidating the relative stereochemistry at the bridgehead carbons (4aS, 7aS).[1][2]
-
Conformation: Gaining insights into the chair/boat or twist conformation of the six-membered ring and the envelope conformation of the five-membered ring.[9]
-
Purity: Identifying and quantifying any potential impurities.
To achieve this, a combination of 1D and 2D NMR experiments is essential. While ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, 2D techniques like COSY, HSQC, and HMBC are required to piece together the complete molecular puzzle.[10][11][12]
Experimental Design and Protocols
A logical workflow is critical for the efficient and accurate analysis of the target molecule. This involves careful sample preparation, followed by a hierarchical series of NMR experiments.
Figure 1. A logical workflow for the comprehensive NMR analysis of this compound.
Sample Preparation: The Critical First Step
The quality of the NMR data is directly dependent on the quality of the sample preparation.[13][14] For a dihydrochloride salt, the choice of solvent is the most critical parameter.
Protocol 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection:
-
Primary Choice: Deuterated methanol (Methanol-d₄, CD₃OD) is an excellent starting choice due to its polarity, which readily dissolves hydrochloride salts.[6] The exchangeable N-H and O-H protons will either broaden or exchange with the solvent's deuterium, simplifying the spectrum.
-
Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used. It is less prone to proton exchange, which can be advantageous if observation of the N-H protons is desired.[5][6]
-
Avoid: Non-polar solvents like deuterated chloroform (CDCl₃) or benzene-d₆ are generally unsuitable for hydrochloride salts due to poor solubility.[6][15]
-
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13][16]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14]
-
Labeling: Cap the NMR tube and label it clearly.[14]
Data Acquisition Parameters
The following protocols provide a general framework. Instrument-specific parameters may require optimization.[17] All spectra should be acquired at a constant temperature, typically 298 K.
3.2.1. ¹H NMR Spectroscopy
This is the initial and most informative experiment, providing an overview of the proton environments.
Protocol 2: ¹H NMR Data Acquisition
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative accuracy if needed.
-
Number of Scans: 8-16 scans, adjusted to achieve a good signal-to-noise ratio.
3.2.2. ¹³C NMR and DEPT Spectroscopy
These experiments reveal the carbon skeleton of the molecule. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Protocol 3: ¹³C{¹H} and DEPT-135 NMR Data Acquisition
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135.
-
Spectral Width: ~200-220 ppm.[17]
-
Acquisition Time: 1-2 seconds.[17]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.[17]
3.2.3. 2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12] This is fundamental for tracing out the proton connectivity within the fused ring system.
Protocol 4: DQF-COSY Data Acquisition
-
Pulse Program: Gradient-selected, double-quantum filtered COSY (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1), or higher resolution if needed.
-
Number of Scans: 2-4 per increment.
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[18] This is the most reliable way to assign protonated carbons.
Protocol 5: HSQC Data Acquisition
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can distinguish CH/CH₃ from CH₂ groups.
-
Spectral Width: ~16 ppm (F2, ¹H) and ~160 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-8 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[18] It is crucial for identifying quaternary carbons and piecing together different spin systems, confirming the overall molecular framework.
Protocol 6: HMBC Data Acquisition
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width: ~16 ppm (F2, ¹H) and ~200 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.[12][18]
Spectral Interpretation: A Step-by-Step Guide
The following is a predictive guide to interpreting the NMR data for this compound. Actual chemical shifts may vary based on solvent and concentration.
Predicted Chemical Shifts and Multiplicities
| Proton(s) | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | Rationale |
| Aromatic-H | 7.2 - 7.5 | Multiplet | 128 - 135 | Protons on the phenyl ring of the benzyl group.[17] |
| Benzyl-CH₂ | ~4.0 - 4.5 | Singlet or AB quartet | ~60 - 65 | Methylene protons adjacent to a protonated nitrogen and an aromatic ring. May be diastereotopic due to the chiral centers in the ring system, appearing as two doublets (AB quartet).[19] |
| Bridgehead-H | ~3.0 - 3.8 | Multiplet | ~60 - 70 | Protons at the ring fusion (C4a, C7a), adjacent to protonated nitrogens. |
| Ring CH/CH₂ | 1.8 - 3.5 | Complex Multiplets | ~25 - 55 | Saturated aliphatic protons of the bicyclic core. Significant signal overlap is expected. |
Table 1. Predicted ¹H and ¹³C NMR chemical shift ranges for key structural motifs.
Step-by-Step Structure Elucidation
Figure 2. Key 2D NMR correlations expected for structural assignment.
-
Identify the Benzyl Group: Locate the aromatic signals in the ¹H spectrum (7.2-7.5 ppm) and the characteristic benzylic CH₂ signal (~4.0-4.5 ppm). In the HMBC spectrum, look for a correlation from the benzylic CH₂ protons to the aromatic carbons to confirm this assignment.
-
Trace the Bicyclic Core with COSY: The region from ~1.8 to ~3.8 ppm will contain the complex, overlapping signals of the octahydropyrrolopyridine ring. Start from a well-resolved signal, perhaps one of the bridgehead protons, and use the COSY spectrum to "walk" around the rings, identifying adjacent (³J-coupled) protons. This will establish the proton connectivity within each ring.
-
Assign Carbons with HSQC: Overlay the HSQC spectrum with the ¹H spectrum. Each cross-peak directly links a proton signal to its attached carbon signal. This allows for the unambiguous assignment of all protonated carbons in the molecule.
-
Confirm the Framework with HMBC: The HMBC spectrum is the final piece of the puzzle. It confirms the overall structure by showing long-range couplings. Key correlations to look for are:
-
From the benzylic CH₂ protons to the bridgehead carbons (C4a, C7a), confirming the point of attachment.
-
From the bridgehead protons to carbons in the adjacent ring, confirming the fused nature of the system.
-
From various ring protons to any quaternary carbons (if present).
-
-
Analyze Coupling Constants (J-values): For saturated six-membered rings, the magnitude of the vicinal (³JHH) coupling constants provides conformational information.[20][21]
-
A large coupling constant (~7–12 Hz) is typical for axial-axial proton relationships.[22]
-
Smaller coupling constants (~2–5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.[22] By carefully analyzing the multiplicities in the high-resolution ¹H spectrum, one can infer the relative stereochemistry and preferred conformation of the piperidine ring.
-
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. By systematically applying 1D and 2D NMR experiments, from sample preparation through to detailed spectral interpretation, researchers can achieve an unambiguous and comprehensive characterization of the molecule's connectivity, stereochemistry, and conformation. This rigorous analysis is an indispensable component of quality control and regulatory submission in the field of drug development.
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Application Note: A Robust HPLC Method for the Enantiomeric Excess Determination of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess (ee) of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate in pharmaceutical synthesis. A systematic approach to method development was employed, leading to a robust and reliable method utilizing a polysaccharide-based chiral stationary phase. The final method is suitable for quality control and process monitoring in drug development and manufacturing. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Regulatory agencies worldwide mandate the marketing of single-enantiomer drugs unless the racemic mixture is justified.[5] Consequently, the accurate determination of enantiomeric excess (ee) is paramount throughout the drug development process.[6] 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a chiral bicyclic diamine that serves as a crucial building block in the synthesis of various pharmaceutical agents.[7] Therefore, a reliable analytical method to assess its enantiomeric purity is essential.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for the direct separation and quantification of enantiomers.[6][8][9] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, resulting in differential retention times.[5][10] This application note provides a comprehensive guide to the development and validation of such a method for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Physicochemical Properties of the Analyte
-
Structure:
Figure 1: Chemical Structure of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
Nature: The presence of two amine groups makes the molecule basic. This is a critical consideration for mobile phase selection to ensure good peak shape.[13]
-
UV Absorbance: The benzyl group provides a chromophore, allowing for UV detection. A wavelength of 254 nm is a suitable starting point for detection.
HPLC Method Development Strategy
Our strategy for method development follows a systematic screening and optimization approach. The goal is to achieve a baseline resolution of the two enantiomers (Rs > 1.5) with good peak shape and a reasonable analysis time.
Initial Screening of Chiral Stationary Phases and Mobile Phases
Given the presence of a chiral center and the aromatic ring, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points due to their broad applicability.[5][14] Normal-phase chromatography is often successful for the separation of basic compounds.[13]
The initial screening protocol is as follows:
-
Columns:
-
Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Amylose-based CSP (e.g., Chiralpak AD-H)
-
-
Mobile Phases:
-
n-Hexane/Isopropanol (IPA)
-
n-Hexane/Ethanol
-
-
Additive: A small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase to improve peak shape by minimizing interactions with residual silanols on the silica support.[13]
Method Optimization Workflow
The optimization process is an iterative one, focusing on the mobile phase composition and other chromatographic parameters to enhance resolution and efficiency.
Diagram 1: HPLC Method Development Workflow. A systematic approach starting with screening, followed by iterative optimization of key parameters to achieve the desired resolution before proceeding to validation.
Optimized HPLC Method and Protocol
Based on the screening and optimization process, the following method was found to provide the best separation for the enantiomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Chemicals: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (analytical grade).
-
Sample: Racemic standard of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation Protocol
-
Stock Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection.
Results and Discussion
The optimized method provided excellent separation of the two enantiomers. A representative chromatogram is shown below.
(A representative chromatogram image would be placed here in a formal application note)
Table 1: Chromatographic Performance
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.2 | 9.5 |
| Resolution (Rs) | - | 2.1 |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | 6500 | 6800 |
The resolution of 2.1 is well above the acceptable limit of 1.5, indicating a robust separation. The tailing factors are close to 1, demonstrating good peak symmetry.
Enantiomeric Excess (ee) Calculation
The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[1][3][15]
Specificity
Specificity was demonstrated by injecting a blank (mobile phase) and observing no interfering peaks at the retention times of the enantiomers.
Linearity
Linearity was assessed by analyzing a series of solutions over the concentration range of 0.01 to 0.2 mg/mL. The correlation coefficient (R²) for both enantiomers was greater than 0.999.
Table 2: Linearity Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Range (mg/mL) | 0.01 - 0.2 | 0.01 - 0.2 |
| R² | 0.9995 | 0.9992 |
Accuracy
Accuracy was determined by spiking a sample with known amounts of the enantiomers at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery for both enantiomers was within 98-102%.
Precision
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the working standard was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD was less than 2.0%.
Diagram 2: Method Validation Decision Tree. This diagram outlines the key validation parameters and their acceptance criteria, leading to the confirmation of a robust analytical method.
Conclusion
A robust, specific, linear, accurate, and precise HPLC method has been successfully developed and validated for the determination of the enantiomeric excess of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. The method utilizes a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, providing excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
References
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
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- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Benchchem. (n.d.). Optimizing mobile phase for better chiral separation of amides.
- International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- ResearchGate. (n.d.). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives.
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- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ChemBK. (2024, April 9). 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione.
- Slideshare. (n.d.). CHIRAL HPLC.
- Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Benchchem. (n.d.). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
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- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
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- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
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The Strategic Application of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, the octahydropyrrolo[3,4-b]pyridine core, a bicyclic diamine, stands out as a "privileged scaffold." Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal building block for creating potent and selective therapeutic agents.
This guide focuses on the synthesis and application of a key derivative of this scaffold: (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride. The benzyl group serves as a crucial protecting group for one of the secondary amines, allowing for selective functionalization of the other. The dihydrochloride salt form enhances its stability and ease of handling. This building block is most notably a pivotal intermediate in the synthesis of the broad-spectrum antibiotic, Moxifloxacin. This application note will provide a detailed exploration of its synthesis, deprotection, and subsequent elaboration into complex, biologically active molecules, offering both theoretical insights and practical, step-by-step protocols for the research scientist.
Core Synthesis and Chemical Properties
The journey to utilizing 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine begins with its synthesis, a multi-step process that establishes the critical cis-stereochemistry of the fused ring system.
A common and well-documented synthetic route commences with readily available starting materials and proceeds through several key transformations.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a four-stage process:
Caption: General synthetic workflow from starting materials to the chiral N-benzyl protected diamine.
Protocol 1: Synthesis of (±)-cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This protocol outlines the synthesis of the racemic cis-diastereomer of the N-benzyl protected diamine.
Step 1: Imide Formation
-
Suspend 2,3-pyridinedicarboxylic acid in a suitable high-boiling solvent (e.g., acetic acid).
-
Add an equimolar amount of benzylamine to the suspension.
-
Heat the mixture under reflux for 18-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with a non-polar solvent like diethyl ether to precipitate the product, 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.
-
Filter the solid and dry under vacuum.
Step 2: Pyridine Ring Reduction
-
Dissolve the dione from the previous step in a suitable solvent such as toluene.
-
Add a hydrogenation catalyst, typically 5% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 8 kg/cm ²) and heat to approximately 80°C for 20-24 hours.
-
After the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione.
Step 3: Dione Reduction Causality Note: The reduction of the dione to the diamine is a critical step that establishes the final octahydropyrrolopyridine core. Strong reducing agents are required. Lithium aluminum hydride (LiAlH4) is effective but requires stringent anhydrous conditions. An alternative, safer system using sodium borohydride with an activating acid is also presented.
-
Method A: Using Lithium Aluminum Hydride (LiAlH4)
-
Caution: LiAlH4 reacts violently with water. All glassware must be flame-dried, and all solvents must be anhydrous.
-
Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione in anhydrous THF to the LiAlH4 suspension, maintaining a controlled temperature (e.g., using an ice bath).
-
After the addition is complete, allow the reaction to stir at room temperature, then heat to reflux for 10-12 hours.
-
Cool the reaction in an ice bath and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Method B: Using Sodium Borohydride/Sulfuric Acid
-
Dissolve 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione in THF.
-
In a separate flask, suspend sodium borohydride (NaBH4) in THF.
-
Cool the NaBH4 suspension and slowly add concentrated sulfuric acid (98%) while maintaining a low temperature.
-
Add the dione solution to the reducing agent mixture and allow the reaction to proceed at room temperature for 1-24 hours.
-
Quench the reaction by carefully adding water, then adjust the pH to be basic with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the product.
-
Step 4: Chiral Resolution The racemic mixture is resolved using a chiral acid, most commonly D-(-)-tartaric acid, to selectively crystallize the desired (S,S)-enantiomer.
-
Dissolve the racemic cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in a suitable solvent, such as ethanol or dimethylformamide.
-
Add a solution of D-(-)-tartaric acid.
-
Allow the mixture to stand, promoting the crystallization of the (S,S)-enantiomer as the tartrate salt.
-
Isolate the crystals by filtration.
-
The free base can be liberated by treating the salt with a base and extracting into an organic solvent.
Application in Synthesis: The Debenzylation Gateway
The true utility of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride lies in the strategic removal of the N-benzyl protecting group. This unmasks a secondary amine, creating the versatile (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine ((S,S)-2,8-diazabicyclo[4.3.0]nonane), ready for coupling with other molecules of interest.
Protocol 2: Catalytic Hydrogenative Debenzylation
Catalytic hydrogenation is the most common and efficient method for N-debenzylation. It proceeds under relatively mild conditions and often produces the deprotected amine in high yield and purity.
Caption: Workflow for the N-debenzylation of the building block.
-
Method A: Using Hydrogen Gas
-
Dissolve (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in methanol or ethanol in a pressure-resistant vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
-
Method B: Using Catalytic Transfer Hydrogenation Causality Note: This method avoids the need for pressurized hydrogen gas, making it more accessible for standard laboratory setups. Ammonium formate serves as the hydrogen source in situ.
-
Dissolve the N-benzyl protected diamine in methanol.
-
Add 10% Pd/C, followed by ammonium formate.
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
The product can be purified by standard methods, such as distillation or crystallization of a salt.
-
| Parameter | Method A (H₂ Gas) | Method B (Transfer Hydrogenation) | Reference |
| Hydrogen Source | H₂ (gas) | Ammonium Formate | |
| Catalyst | 10% Pd/C | 10% Pd/C | |
| Solvent | Methanol, Ethanol | Methanol | |
| Temperature | Room Temperature | Reflux | |
| Pressure | Atmospheric or higher | Atmospheric | |
| Advantages | Clean byproducts (toluene) | No specialized pressure equipment needed | N/A |
Case Study: Synthesis of Moxifloxacin
The premier application of this building block is in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The deprotected (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine acts as a nucleophile in an aromatic substitution reaction with the fluoroquinolone core.
Protocol 3: Coupling to the Fluoroquinolone Core
-
In a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
-
Add the deprotected (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine to the solution.
-
Heat the reaction mixture to 65-70°C for 6-8 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude Moxifloxacin.
-
The product can be collected by filtration and purified by recrystallization.
-
Formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Conclusion and Future Perspectives
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is more than just an intermediate; it is a strategically designed building block that provides access to a highly valued chiral scaffold in medicinal chemistry. The protocols detailed herein offer a robust pathway for its synthesis and deprotection, opening the door for its application in the creation of novel therapeutics. While its role in Moxifloxacin is well-established, the rigid, diamine core is ripe for exploration in other therapeutic areas. By functionalizing the two distinct nitrogen atoms, chemists can generate diverse libraries of compounds for screening against a wide array of biological targets, from GPCRs to enzymes, ensuring that the utility of this powerful building block will continue to expand in the years to come.
References
- Lee, J. W., Son, H. J., Lee, J. H., Jung, Y. E., Yoon, G. J., & Park, M. H. (1995). An Efficient Synthesis of 2,8-Diazabicyclo[4.3.0]-nonane Derivatives via Intramolecular Cyclization Reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
I. Understanding the Synthetic Landscape
The synthesis of the octahydropyrrolo[3,4-b]pyridine core is a critical step in the preparation of various pharmaceutically active compounds, including the antibiotic moxifloxacin.[1][2] The route to 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, and its subsequent conversion to the dihydrochloride salt, typically involves a multi-step sequence that requires careful control of reaction conditions to achieve high yields and purity.
This guide will focus on a common and well-documented synthetic approach, starting from pyridine-2,3-dicarboxylic acid. We will explore each key transformation, highlighting potential challenges and providing actionable solutions.
II. Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a four-stage process, beginning with the formation of the N-benzylated imide, followed by sequential reduction steps and final salt formation.
Caption: Synthetic workflow for this compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis. The solutions provided are based on established chemical principles and best practices in synthetic organic chemistry.
Step 1: N-Benzylation
Question 1: What are the optimal conditions for the initial N-benzylation reaction, and what are the common pitfalls?
Answer: The N-benzylation of pyridine-2,3-dicarboxylic acid with benzylamine is a condensation reaction that forms the imide, 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[3]
-
Expertise & Experience: This reaction is typically driven by thermal dehydration. The choice of solvent and temperature is critical. High-boiling, non-protic solvents such as xylene or toluene are often used to facilitate the removal of water via a Dean-Stark apparatus. Direct heating of the neat reactants is also a viable, solvent-free option.
-
Causality: Insufficient temperature or reaction time can lead to incomplete conversion, resulting in the isolation of the intermediate amic acid. Conversely, excessively high temperatures or prolonged heating can lead to charring and the formation of colored impurities, which can be challenging to remove in subsequent steps.
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure that water is being effectively removed from the reaction mixture. If not using a Dean-Stark trap, consider performing the reaction under a vacuum or with a desiccant.
-
Product Purity: If the product is highly colored, consider recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Experimental Protocol: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [3]
-
Combine pyridine-2,3-dicarboxylic acid (1.0 eq) and benzylamine (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a suitable solvent, such as toluene, to suspend the reactants.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the starting materials are consumed (as monitored by TLC), allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
Step 2: Pyridine Ring Reduction
Question 2: I am observing incomplete reduction of the pyridine ring. How can I improve the efficiency of this hydrogenation step?
Answer: The selective reduction of the pyridine ring in the presence of a benzyl group and an imide functionality requires careful selection of the catalyst and reaction conditions.
-
Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.[3] The choice of solvent, hydrogen pressure, and temperature all play a crucial role in the reaction's success.
-
Causality: Incomplete reduction can be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.
-
Solvent Effects: The solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol or acetic acid are often effective.
-
-
Troubleshooting:
-
Check Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known standard.
-
Increase Hydrogen Pressure: If the reaction is sluggish at atmospheric pressure, consider using a Parr hydrogenator to increase the pressure.
-
Optimize Solvent: Screen different solvents, such as ethanol, methanol, or acetic acid, to find the optimal conditions for your substrate.
-
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10 mol% Pd/C | Balances reaction rate and cost. |
| Hydrogen Pressure | 1-5 atm | Higher pressure can improve reaction rate. |
| Solvent | Ethanol, Acetic Acid | Protic solvents can facilitate protonolysis steps. |
| Temperature | 25-50 °C | Mild heating can increase reaction rate. |
Step 3: Amide Reduction
Question 3: The reduction of the dione to the corresponding amine is low-yielding. What are the key parameters to control for this transformation?
Answer: The reduction of the cyclic imide to the corresponding diamine is a challenging step that requires a powerful reducing agent.
-
Expertise & Experience: Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are typically required for this transformation.[3] The reaction is highly exothermic and requires careful temperature control.
-
Causality:
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of partially reduced intermediates.
-
Side Reactions: The highly reactive nature of LiAlH₄ can lead to side reactions if not handled properly. The work-up procedure is also critical to avoid the formation of emulsions and to ensure complete protonation of the product.
-
-
Troubleshooting:
-
Optimize Stoichiometry: Ensure that a sufficient excess of the reducing agent is used (typically 2-4 equivalents).
-
Temperature Control: Add the substrate to a solution of the reducing agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or reflux.
-
Careful Work-up: A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching LiAlH₄ reactions and precipitating aluminum salts, which can then be filtered off.
-
Step 4: Dihydrochloride Salt Formation
Question 4: I am having difficulty obtaining a crystalline dihydrochloride salt. What factors influence the crystallization process?
Answer: The formation of a stable, crystalline dihydrochloride salt is crucial for the isolation and purification of the final product.
-
Expertise & Experience: The freebase of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine is typically an oil.[4] Conversion to the dihydrochloride salt is achieved by treating a solution of the freebase with hydrochloric acid.
-
Causality:
-
Solvent Choice: The choice of solvent is critical for inducing crystallization. A solvent in which the freebase is soluble but the salt is insoluble is ideal. Isopropanol, ethanol, or diethyl ether are commonly used.
-
Stoichiometry of HCl: At least two equivalents of HCl are required to protonate both nitrogen atoms. Using a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) allows for better control over the stoichiometry.
-
-
Troubleshooting:
-
Oiling Out: If the product "oils out" instead of crystallizing, try adding a co-solvent in which the salt is less soluble (e.g., hexanes or diethyl ether).
-
Inducing Crystallization: If the salt remains in solution, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal.
-
Purification: The dihydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as methanol/isopropanol.
-
IV. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine | C₁₄H₂₀N₂ | 216.32 | Oil[4] |
| This compound | C₁₄H₂₂Cl₂N₂ | 289.25 | Solid[5][6] |
V. Logical Relationships in Troubleshooting
Caption: Troubleshooting logic map for the synthesis of this compound.
VI. References
-
Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. [Link]
-
PMC. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]
-
RSC Advances. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]
-
ACS Publications. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. [Link]
-
gsrs. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
-
PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. [Link]
-
ChemBK. (2024). 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione. [Link]
-
precisionFDA. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
-
PMC. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
NIH. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. [Link]
-
PubChem. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine. [Link]
-
Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
gsrs. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. [Link]
Sources
- 1. 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7 [chemicalbook.com]
- 2. 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [precision.fda.gov]
Technical Support Center: Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. Drawing upon established synthetic routes and field-proven insights, this document provides in-depth explanations and actionable solutions to ensure the integrity of your synthesis and the purity of your final product.
Introduction to the Synthetic Pathway
The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a critical process in the development of various pharmaceutical agents, notably as a key intermediate for compounds like the antibiotic Moxifloxacin[1]. A common and effective route begins with pyridine-2,3-dicarboxylic acid and benzylamine, proceeding through several reductive steps. Understanding the nuances of each step is paramount to controlling the impurity profile.
The following diagram illustrates a frequently employed synthetic pathway, which will serve as the basis for our troubleshooting guide.
Caption: A common synthetic route to 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product shows multiple spots on TLC and a complex NMR spectrum. I suspect the presence of diastereomers. How can I confirm this and prevent their formation?
Answer:
The formation of diastereomers, specifically the trans isomers, is a well-documented challenge in this synthesis. The desired product is the cis diastereomer, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine or its enantiomer. The formation of the undesired trans isomers typically occurs during the reduction of the pyridine ring.
Causality: The stereochemical outcome of the pyridine ring reduction is highly dependent on the reaction conditions. The presence of protic solvents or moisture can facilitate epimerization at the newly formed stereocenters, leading to a mixture of cis and trans isomers[1].
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reaction environment for the catalytic hydrogenation of the pyridine ring must be substantially anhydrous to prevent the formation of trans isomers[1].
-
Catalyst Selection: The choice of catalyst can influence the stereoselectivity. Palladium on carbon (Pd/C) is commonly used for this reduction[1]. Experimenting with catalyst loading and reaction parameters (temperature, pressure) may optimize the formation of the desired cis isomer.
-
Analytical Confirmation:
-
NMR Spectroscopy: Proton and Carbon-13 NMR are powerful tools to identify diastereomers. The relative stereochemistry will influence the chemical shifts and coupling constants of the bridgehead protons.
-
Chiral Chromatography: Chiral HPLC or SFC can be used to separate and quantify the different stereoisomers.
-
Protocol: Verification of Anhydrous Conditions
-
Solvent Preparation: Reflux solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and distill under an inert atmosphere (nitrogen or argon).
-
Apparatus: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere before use.
-
Reagent Handling: Use freshly opened anhydrous reagents or dry them according to standard procedures. Handle all materials under an inert atmosphere using syringe and cannula techniques.
FAQ 2: My reaction to reduce the dicarboximide intermediate seems to stall, and I'm isolating a significant amount of an incompletely reduced by-product. What is this compound and how can I drive the reaction to completion?
Answer:
A common issue in this synthesis is the incomplete reduction of the two amide carbonyl groups in 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine. This leads to the isolation of mono-carbonyl intermediates or unreacted starting material.
Causality: The reduction of amides to amines requires potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reactivity of these agents can be hampered by several factors:
-
Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction.
-
Reaction Temperature and Time: Amide reductions often require elevated temperatures and prolonged reaction times to proceed to completion.
-
Purity of the Intermediate: Impurities in the dicarboximide intermediate can react with the reducing agent, effectively lowering its available concentration.
Troubleshooting & Prevention:
-
Optimize Reducing Agent Stoichiometry: Ensure at least a stoichiometric amount of the hydride is used per carbonyl group. It is often beneficial to use a slight excess to account for any quenching by trace impurities.
-
Increase Reaction Temperature and Duration: If the reaction is sluggish at room temperature, consider gently refluxing the reaction mixture (depending on the solvent) and extending the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Purify the Dicarboximide Intermediate: Ensure the 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine intermediate is of high purity before proceeding with the reduction step. Recrystallization or column chromatography may be necessary.
| By-product Structure | Common Name | Reason for Formation |
| 6-Benzyl-5-oxo-octahydropyrrolo[3,4-b]pyridine | Mono-reduced intermediate | Insufficient reducing agent or reaction time. |
| 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine | Unreacted starting material | Inactive reducing agent, low temperature, or short reaction time. |
FAQ 3: I've noticed a by-product with a molecular weight corresponding to the loss of the benzyl group. How can I avoid this debenzylation?
Answer:
The benzyl group, while serving as a useful protecting group, can be susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.
Causality: Catalytic hydrogenation, especially with catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen gas, is a standard method for debenzylation. If the conditions for the pyridine ring reduction are too harsh (high pressure, high temperature, or prolonged reaction time), premature cleavage of the N-benzyl group can occur.
Troubleshooting & Prevention:
-
Milder Hydrogenation Conditions: When reducing the pyridine ring, use the mildest conditions possible that still afford a reasonable reaction rate. This may involve lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the catalyst loading.
-
Alternative Reducing Agents: For the amide reduction step, chemical hydrides like LiAlH₄ or BH₃ are preferred as they do not typically cleave N-benzyl groups.
-
Protecting Group Strategy: If debenzylation remains a persistent issue, consider using a different N-protecting group that is more robust to the required reduction conditions. However, the benzyl group is often chosen for its specific properties in directing the synthesis and its relatively straightforward removal in a final step if required.
Caption: Key by-product formation pathways in the synthesis.
Summary of Potential By-products and Analytical Signatures
| By-product/Impurity | Potential Cause | Recommended Analytical Technique | Key Signature |
| Trans-diastereomers | Presence of moisture during pyridine ring reduction | Chiral HPLC, NMR (¹H, ¹³C) | Different retention time from the cis-isomer; distinct NMR signals. |
| Incompletely reduced intermediates | Insufficient reducing agent, low temperature, or short reaction time | LC-MS, IR | Molecular ion corresponding to the intermediate; presence of C=O stretch in IR. |
| Debenzylated product | Harsh catalytic hydrogenation conditions | LC-MS, NMR (¹H) | Molecular ion corresponding to the loss of 91 Da; absence of benzyl proton signals in NMR. |
| Unreacted Benzylamine | Incomplete initial reaction | GC-MS, LC-MS | Presence of a peak with a mass of 107.15 g/mol . |
| N-Nitroso derivatives | Reaction with nitrosating agents | LC-MS | Molecular ion corresponding to the addition of an NO group (+29 Da)[2]. |
Concluding Remarks
The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, while straightforward in principle, requires careful control over reaction conditions to minimize the formation of by-products. The most critical aspects to monitor are the exclusion of moisture to control stereochemistry and the careful selection and application of reducing agents to ensure complete reaction without unwanted side reactions like debenzylation. By understanding the root causes of by-product formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound.
References
- Motterle, R., et al. (2011). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in the Debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Welcome to the Technical Support Center for the catalytic debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction conditions.
The removal of the N-benzyl protecting group from the saturated heterocyclic core of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a pivotal transformation in the synthesis of various pharmaceutical intermediates.[1][2][3] However, this seemingly straightforward catalytic hydrogenation is often plagued by catalyst poisoning, leading to stalled reactions and low yields. This guide will provide in-depth troubleshooting strategies and preventative measures to ensure the success of your debenzylation reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine:
Q1: My debenzylation reaction has stalled or is extremely slow. What is the most likely cause?
A1: The most common culprit for a stalled or sluggish debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is catalyst poisoning.[4] The basic nitrogen atom within the pyrrolopyridine ring system can strongly adsorb to the active sites of the palladium catalyst, rendering it inactive.[4] Other potential causes include poor quality catalyst, insufficient hydrogen pressure, or the presence of other impurities in your starting material or solvent.
Q2: What are the tell-tale signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
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A dramatic decrease in the rate of hydrogen uptake.
-
The reaction failing to proceed to completion, even with extended reaction times.
-
The need to use significantly higher catalyst loadings or more forcing conditions (higher temperature and pressure) than reported for similar substrates.[4]
-
In some cases, a visible change in the appearance of the catalyst.
Q3: Are there any immediate steps I can take to rescue a stalled reaction?
A3: If you suspect catalyst poisoning in a reaction that is already in progress, you can try adding a small amount of a mild acid, such as acetic acid. The acid will protonate the basic nitrogen of your substrate, reducing its ability to coordinate with and poison the palladium catalyst.[5][6] However, this is not always successful, and it is often more effective to address the root cause of the poisoning before starting the reaction.
Q4: I've heard that Pearlman's catalyst is better for this type of reaction. Why is that?
A4: Pearlman's catalyst, which is palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than palladium on carbon (Pd/C) for the debenzylation of N-benzyl amines and other nitrogen-containing compounds.[7][8] The exact reasons for its superior performance are complex, but it is believed to be less susceptible to poisoning by basic nitrogen atoms. It is a highly recommended starting point for the debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Q5: Can I reuse my catalyst after the reaction?
A5: While catalyst reuse is desirable, it is often challenging in this specific application due to poisoning. If the catalyst has been significantly poisoned, its activity in subsequent runs will be greatly diminished. It is generally recommended to use fresh catalyst for each reaction to ensure reproducibility and high yields.
Troubleshooting Guides
This section provides a more in-depth guide to diagnosing and solving common problems encountered during the debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Guide 1: Diagnosing and Overcoming Catalyst Poisoning
This guide will walk you through a systematic approach to identifying and mitigating catalyst poisoning.
Symptoms:
-
Reaction is slow or stalls completely.
-
Incomplete conversion of the starting material.
-
Hydrogen uptake ceases prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
Data Presentation: Impact of Catalyst and Additives
The choice of catalyst and the use of additives can have a profound impact on the success of the debenzylation. The following table provides representative data for the debenzylation of a similar N-benzyl piperidine substrate, illustrating the expected improvements.
| Catalyst | Additive | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | None | 24 | <10 | [5] |
| 10% Pd/C | Acetic Acid (1.5 eq) | 14 | 87 | [5] |
| 20% Pd(OH)₂/C (Pearlman's) | None | 12 | >90 | [7] |
| 20% Pd(OH)₂/C (Pearlman's) | Acetic Acid (1.5 eq) | 8 | >95 | [5] |
Experimental Protocols
Protocol 1: Representative Procedure for the Debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This protocol provides a robust starting point for the debenzylation reaction.
Materials:
-
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
20% Palladium hydroxide on carbon (Pearlman's catalyst)
-
Ethanol (EtOH) or Methanol (MeOH), degassed
-
Glacial Acetic Acid (optional)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (1.0 eq).
-
Under a stream of inert gas, add Pearlman's catalyst (10-20 mol% Pd).
-
Add degassed ethanol or methanol to dissolve the substrate.
-
If using an acidic additive, add glacial acetic acid (1.5 eq).
-
Seal the vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but can be performed under balloon pressure).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Purification of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Ensuring the purity of the starting material is crucial to prevent catalyst poisoning. Impurities from the synthesis, such as residual reagents or byproducts, should be removed.[9][10]
Materials:
-
Crude 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the crude 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in a minimal amount of diethyl ether or dichloromethane.
-
Slowly add a 2 M solution of HCl in diethyl ether with stirring. The dihydrochloride salt of the product will precipitate.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
To liberate the free amine, suspend the salt in a mixture of water and diethyl ether (or dichloromethane) and add saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 3: Catalyst Activity Test
If you suspect your catalyst has lost activity, this simple test using a standard substrate can confirm its viability.
Materials:
-
Suspect catalyst
-
Fresh, reliable catalyst (e.g., new bottle of Pd/C or Pearlman's catalyst)
-
A simple, easily hydrogenated substrate (e.g., styrene or cyclohexene)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
Set up two identical small-scale hydrogenation reactions. In one, use the suspect catalyst, and in the other, use the fresh catalyst.
-
Use the same molar ratio of catalyst to substrate in both reactions.
-
Run both reactions under the same conditions (temperature, pressure, solvent, stirring rate).
-
Monitor the reactions by TLC or by observing hydrogen uptake.
-
A significant difference in reaction rate or completeness of conversion will indicate the activity of your suspect catalyst.
References
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (URL not available)
- Prashanth Reddy, G.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. 2013, 25 (15), 8701-8707.
- avoiding N-debenzylation during piperidine modific
- US8680276B2 - Synthesis of (4aS,7aS)
- SYNTHESIS OF (4aS,7aS)
- US20110137036A1 - SYNTHESIS OF (4aS,7aS)
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (URL: [Link])
-
Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. (URL: [Link])
- How to Prevent Catalyst Poisoning at the Industrial Scale. (URL not available)
- Bernotas, R. C.; Cube, R. V. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
-
[Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers : r/Scholar - Reddit. (URL: [Link])
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. (URL: [Link])
- RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. (URL not available)
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])
-
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF - ResearchGate. (URL: [Link])
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. (URL: [Link])
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Hydrogenation troubleshooting : r/Chempros - Reddit. (URL: [Link])
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. (URL: [Link])
-
An Efficient Method For The N-Debenzylation of Aromatic Heterocycles | PDF - Scribd. (URL: [Link])
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (URL not available)
- CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google P
-
Synthesis of benzylic amines - Organic Chemistry Portal. (URL: [Link])
- US6476268B1 - Preparation of N-benzylamines - Google P
-
6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)- - gsrs. (URL: [Link])
- ANALYSIS OF BENZYLATION PRODUCTS OF (+)
-
6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)- - gsrs. (URL: [Link])
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Welcome to the technical support center for the purification of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical intermediate. As a key building block in the synthesis of pharmacologically active molecules like Moxifloxacin, achieving high purity is paramount. This document offers practical, experience-driven advice and detailed protocols to help you navigate the purification process effectively.
Introduction: The Importance of Purity
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a bicyclic diamine, is typically synthesized through a multi-step process often involving the reduction of a dione precursor.[1] The final product is frequently isolated as a dihydrochloride salt to improve its stability and handling characteristics as a crystalline solid. The purity of this intermediate is crucial as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Common impurities may include unreacted starting materials, partially reduced intermediates, and byproducts from side reactions. This guide will address strategies to mitigate these challenges.
Purification Workflow Overview
The purification of this compound can be approached through several methods, often used in combination. The choice of strategy depends on the impurity profile of the crude material. A general workflow is outlined below.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
I. Issues Related to Salt Formation and Isolation
Q1: I've performed the synthesis and work-up, but my free base is an oil that is difficult to handle. How can I best convert it to the dihydrochloride salt?
A1: Converting the oily free base to its dihydrochloride salt is an excellent strategy for obtaining a solid material that is easier to handle and purify.
Causality: The free base of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is often an oil at room temperature. The two basic nitrogen atoms in the molecule readily react with hydrochloric acid to form a solid, crystalline dihydrochloride salt.
Step-by-Step Protocol for Salt Formation:
-
Dissolution: Dissolve the crude oily free base in a suitable organic solvent. Good starting choices include isopropanol (IPA), ethanol, or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise with stirring until the solution is acidic. You can monitor the pH with moist litmus paper at the vapor space of the flask. An excess of aqueous HCl can also be used, but this may introduce water that can complicate precipitation and drying.[2]
-
Precipitation: The dihydrochloride salt should precipitate as a solid. If precipitation is slow, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a cold, less polar solvent like diethyl ether or acetone to remove any remaining non-polar impurities.[3]
-
Drying: Dry the purified salt under vacuum to remove residual solvents.
Q2: After adding HCl, my product "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common problem in crystallization and precipitation, often caused by high impurity levels, a supersaturated solution, or an inappropriate solvent choice.
Causality: The product separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This can happen if the melting point of the solid is low or significantly depressed by impurities.
Troubleshooting Strategies:
-
Dilution: The solution may be too concentrated. Try adding more of the primary solvent, gently warming to redissolve the oil, and then allowing it to cool slowly.
-
Solvent System Modification: If dilution doesn't work, consider adding a co-solvent. For an oily salt in a polar solvent like ethanol, slowly adding a less polar "anti-solvent" like diethyl ether or tert-butyl methyl ether (TBME) with vigorous stirring can induce precipitation.
-
Temperature Gradient: Slow cooling is crucial. Allow the solution to cool to room temperature first, and then transfer it to a refrigerator. Avoid shocking the solution by placing it directly in a freezer.
-
Scratching and Seeding: Vigorously scratching the inner surface of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, "seeding" the solution can initiate crystallization.
II. Challenges in Purification by Recrystallization
Q3: I'm trying to recrystallize the dihydrochloride salt, but I'm getting a low yield. What are the likely causes and how can I improve it?
A3: Low yield in recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.
Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.
Optimization Strategies:
-
Solvent Selection: The ideal solvent should dissolve the dihydrochloride salt when hot but have low solubility when cold. For amine hydrochlorides, alcohols like ethanol and isopropanol are good starting points.[3] You may need to screen a few solvents or solvent mixtures to find the optimal system.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.
-
Cooling and Precipitation: After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor Analysis: If you suspect significant product loss in the filtrate (mother liquor), you can concentrate it and attempt a second crop of crystals. However, be aware that the second crop may be less pure.
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good choice for recrystallizing amine hydrochlorides.[3] |
| Ethanol | Polar Protic | Similar to IPA, but some salts may have higher solubility. |
| Ethanol/Diethyl Ether | Mixed | Ethanol dissolves the salt, and ether acts as an anti-solvent to induce precipitation. |
| Methanol | Polar Protic | Generally a strong solvent; may lead to high solubility even when cold. |
Q4: My recrystallized product still shows impurities by NMR/LC-MS. What's the next step?
A4: If recrystallization alone is insufficient, a multi-step purification approach is necessary.
Causality: Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
Further Purification Options:
-
Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of your product.
-
Iterative Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Chromatography of the Free Base: If impurities persist, it may be best to convert the salt back to the free base and purify it by column chromatography before re-forming the salt.
III. Purification by Column Chromatography (of the Free Base)
Q5: I want to purify the free base of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine by column chromatography. What conditions should I use?
A5: Column chromatography is an effective method for purifying the free base, which is less polar than its dihydrochloride salt.
Causality: The free base, being an amine, can interact with the acidic silica gel. It's important to choose appropriate conditions to ensure good separation and recovery.
Recommended Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity.
-
Initial System: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%).
-
Tailing Reduction: Amines can "tail" on silica columns due to their basicity. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.[4]
-
-
Sample Loading: Dissolve the crude free base in a minimal amount of the initial eluent or a slightly stronger solvent and load it onto the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
Caption: Troubleshooting common issues in column chromatography of the free base.
Identifying and Mitigating Common Impurities
The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves the reduction of 6-benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] Understanding the synthetic route is key to anticipating potential impurities.
| Potential Impurity | Source | Mitigation/Purification Strategy |
| 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Incomplete reduction of the starting material. | This dione is significantly more polar than the fully reduced product. It can be removed by column chromatography of the free base or by washing the final salt with a suitable solvent. |
| Partially Reduced Intermediates | Incomplete reduction of one of the two carbonyl groups. | These will have intermediate polarity and can be separated by column chromatography. |
| Benzylamine | Byproduct of side reactions or from the initial synthesis of the dione. | Can be removed by an acidic wash during the work-up of the free base or by chromatography. |
| Debenzylated Product | Cleavage of the benzyl group during reduction. | This impurity is more polar than the desired product. Separation can be achieved by column chromatography. |
References
-
Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. IP.com. [Link]
-
6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. gsrs.ncats.nih.gov. [Link]
-
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. NIH. [Link]
-
6-Benzyl-6H-pyrrolo[3,4-B]pyridine-5,7-dione. Hengyuan Fine Chemical. [Link]
- Method for preparing moxifloxacin and moxifloxacin hydrochloride.
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
Sources
Technical Support Center: Recrystallization of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Introduction
Welcome to the technical support guide for the purification of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride (MW: 289.24 g/mol , Formula: C₁₄H₂₀N₂·2HCl).[1][2] This molecule is a key bicyclic amine intermediate, often used in the synthesis of pharmaceutical agents.[3][4] Achieving high purity is non-negotiable for downstream applications and regulatory compliance. Recrystallization is a powerful and scalable technique for this purpose, but its success with highly polar dihydrochloride salts hinges on a nuanced understanding of solvent systems and thermodynamics.
This guide provides field-proven protocols, explains the scientific rationale behind our recommendations, and offers a comprehensive troubleshooting framework to address the specific challenges you may encounter during your experiments.
Part 1: Foundational Principles & Solvent Selection
Q1: Why is recrystallizing a dihydrochloride salt different from its freebase form?
A1: The key difference lies in the profound change in physicochemical properties upon salt formation.
-
Polarity and Solubility: As a dihydrochloride salt, the two nitrogen atoms in the bicyclic system are protonated. This introduces ionic character, drastically increasing the compound's polarity and lattice energy. Consequently, its solubility profile is inverted compared to the freebase. The salt is typically soluble in polar protic solvents (like water, methanol, ethanol) that can solvate the ions, and insoluble in non-polar organic solvents (like hexanes, toluene, or diethyl ether).[5]
-
Crystal Lattice: The presence of chloride counter-ions and the charged amine centers creates a highly ordered and stable crystal lattice. The goal of recrystallization is to dissolve this lattice at an elevated temperature and allow it to reform slowly upon cooling, a process that selectively excludes less-ordered impurity molecules.[6][7]
Q2: How do I choose the right solvent system?
A2: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[8] For this specific dihydrochloride salt, polar solvents are the primary candidates. We recommend screening solvents based on the following table.
| Solvent Class | Recommended Solvents | Suitability for this compound |
| Polar Protic | Methanol, Ethanol | Excellent Primary Solvents. Often dissolve the salt at or near their boiling point and show a significant drop in solubility upon cooling. Methanol is a very strong solvent for salts and may require an anti-solvent for good recovery.[9] |
| Water | Good Primary Solvent, but use with caution. High solubility may lead to poor yields. Often best used as a co-solvent with an alcohol (e.g., Ethanol/Water) to fine-tune solubility. | |
| Isopropanol (IPA) | Good Primary or Anti-Solvent. Less polar than methanol/ethanol. The compound may have lower solubility at reflux, which can be advantageous for achieving high recovery. Can also be used as an anti-solvent with methanol. | |
| Polar Aprotic | Acetonitrile, Acetone | Potential Anti-Solvents. The compound is unlikely to be very soluble in these even when hot. They are most useful as anti-solvents, added to a solution of the compound in a primary solvent (like methanol) to induce precipitation. |
| Non-Polar | Diethyl Ether, MTBE, Heptane, Toluene | Excellent Anti-Solvents. The dihydrochloride salt will have negligible solubility in these. They are used to force crystallization from a more soluble primary solvent. Caution: Adding a non-polar solvent too quickly can cause the product to "oil out" instead of crystallizing.[10][11] |
Part 2: Step-by-Step Recrystallization Protocols
Protocol A: Single Solvent Recrystallization (Ethanol)
This method is the most straightforward and should be the first approach. It relies on the significant temperature-dependent solubility of the salt in a single solvent.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 3-5 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle boil with stirring. The goal is to create a saturated solution at the boiling point of the solvent.[7]
-
Achieve Saturation: Continue adding ethanol portion-wise (0.5-1.0 mL at a time) until all the solid just dissolves. Causality: Adding a large excess of solvent is a common mistake that will result in poor or no recovery upon cooling.[10] If you suspect insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration at this stage.
-
Slow Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[12]
-
Ice Bath Cooling: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol B: Two-Solvent (Anti-Solvent) Recrystallization (Methanol/Isopropanol)
This method is ideal when the compound is too soluble in a primary solvent (like methanol) even at low temperatures, leading to poor recovery.
Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of hot methanol required for complete dissolution, as described in Protocol A.
-
Addition of Anti-Solvent: While the methanol solution is still hot, begin adding isopropanol (IPA) dropwise. IPA is the "anti-solvent" in which the compound is less soluble.
-
Induce Cloudiness: Continue adding IPA until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated at that high temperature.
-
Re-solubilize: Add a few drops of hot methanol to just re-dissolve the turbidity, creating a clear, saturated solution.
-
Cooling & Isolation: Follow the slow cooling, ice bath, and isolation steps (4-7) as detailed in Protocol A. The wash solvent in step 6 should be a mixture of Methanol/IPA or pure, ice-cold IPA.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture), forming liquid droplets instead of a solid lattice.[11]
-
Cause: This is very common when a solution is supersaturated or cooled too quickly, especially with anti-solvent methods. The high concentration of solute "crashes" out before it has time to organize into a crystal structure.
-
Solution:
-
Re-heat the mixture until the oil completely redissolves.
-
Add a small amount (10-20% by volume) of the primary ("good") solvent to make the solution slightly more dilute.[10]
-
Attempt the cooling process again, but much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
-
Q4: I have very few or no crystals after cooling, even in an ice bath. What should I do?
A4: This is a classic sign that your solution is not saturated at the cold temperature, most likely because too much solvent was used initially.[10]
-
Solution:
-
Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent (e.g., 25-30%) in a fume hood to increase the solute concentration. Then, repeat the cooling process.
-
Induce Crystallization: If the solution is saturated but reluctant to crystallize (supercooled), you can try to induce nucleation.
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[10]
-
-
Q5: My recovery yield is very low (<50%). How can I improve it?
A5: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.
-
Cause & Solution:
-
Excess Solvent: This is the most common cause.[10] Next time, use less solvent during the initial dissolution step. You can try to recover some material by evaporating the mother liquor and re-crystallizing the resulting solid.
-
Inappropriate Solvent: The chosen solvent may be too good, meaning the compound has significant solubility even at 0°C. Consider switching to a solvent system where the compound is less soluble (e.g., move from methanol to ethanol or IPA) or use an anti-solvent method.
-
Premature Filtration: If you performed a hot filtration, the product may have crystallized prematurely in the funnel. Ensure your funnel and receiving flask are pre-heated to minimize this.[11]
-
Q6: After recrystallization, my sample still shows impurities by NMR/LCMS. Why?
A6: This suggests that the chosen solvent system is not effective at excluding your specific impurities or that the crystallization process itself was flawed.
-
Cause & Solution:
-
Co-crystallization: The impurities may have very similar solubility properties to your desired compound in that specific solvent. Re-crystallizing from a different solvent system with different polarity may leave the impurity behind in the mother liquor.[13]
-
Rapid Crystallization: If the solution was cooled too quickly, impurities can become trapped within the growing crystal lattice.[10] Always prioritize slow, controlled cooling over speed. A second, more careful recrystallization may be necessary.
-
Caption: General experimental workflow for recrystallization.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Recrystallization). [Link]
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University of California, Irvine. (n.d.). Recrystallization. [Link]
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MDPI. (n.d.). Phase-solubility diagrams of BCL/HP-β-CyD (squares) and BCL/SBE-β-CyD...[Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
GSRS. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
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precisionFDA. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]
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Technical Support Center: Overcoming Challenges in the Stereoselective Reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Prepared by the Gemini Applications Science Team Last Updated: January 20, 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules derived from 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The asymmetric reduction of this prochiral cyclic imide presents a significant synthetic challenge, the solution to which unlocks access to valuable chiral hydroxy-lactam building blocks for novel therapeutics. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this transformation.
Introduction: The Synthetic Challenge
The 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione core represents a class of cyclic imides that are valuable precursors in medicinal chemistry.[1] The stereoselective reduction of one of the two prochiral carbonyl groups is a critical transformation that introduces a chiral center, leading to enantiomerically enriched hydroxy-lactams. These products are key intermediates for compounds with potential biological activity.[2]
However, achieving high levels of both diastereoselectivity (controlling the relative stereochemistry of the new hydroxyl group) and enantioselectivity (controlling the absolute stereochemistry) is a non-trivial task. Success requires a nuanced understanding of substrate-reagent interactions and careful optimization of reaction parameters. This guide addresses the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective reduction of this cyclic imide?
A1: There are three main strategies to control the stereochemical outcome of the reduction:
-
Reagent-Controlled Diastereoselection: This approach uses sterically bulky achiral reducing agents. The facial selectivity of the hydride attack is dictated by the steric environment of the substrate, favoring approach from the less hindered face. Reagents like L-Selectride® are often effective for establishing high diastereoselectivity in cyclic systems.[3][4]
-
Catalyst-Controlled Enantioselection: This is the most powerful method for achieving high enantiomeric excess (ee). It involves using a chiral catalyst with an achiral reducing agent (e.g., borane). The catalyst forms a transient, chiral complex with the substrate, forcing the reducing agent to attack a specific face of the carbonyl. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a premier example of this strategy.[5][6][7]
-
Biocatalysis: Enzymes, particularly ketoreductases (KREDs), offer an excellent alternative. These biocatalysts can operate with exceptionally high enantioselectivity under mild, aqueous conditions.[8] While requiring different experimental setups, this method can solve problems of low selectivity where small-molecule catalysts fail.
Q2: My reduction is yielding a nearly 1:1 mixture of diastereomers. How can I improve diastereoselectivity?
A2: Low diastereoselectivity is a classic challenge when reducing cyclic ketones and imides. It indicates that the steric or electronic differentiation between the two faces of the carbonyl is insufficient for the reducing agent being used.
The most effective solution is to switch to a sterically more demanding hydride source. Small reagents like sodium borohydride (NaBH₄) are often unselective. In contrast, bulky reagents like lithium tri-sec-butylborohydride (L-Selectride®) amplify small steric differences, forcing the hydride to approach from the less hindered face of the imide ring, thus favoring the formation of one diastereomer.[4][9]
Data Presentation: Comparison of Bulky Hydride Reagents
| Reducing Agent | Typical Reaction Temp. | Relative Bulk | Expected Outcome for Diastereoselectivity | Reference |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | Small | Low to Moderate | [4] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 °C to RT | Small | Low to Moderate | [10] |
| L-Selectride® (LiB(s-Bu)₃H) | -78 °C | Very Large | High to Excellent | [3][4] |
| K-Selectride® (KB(s-Bu)₃H) | -78 °C | Very Large | High to Excellent | [3] |
This table provides illustrative data based on general trends for cyclic ketone reductions.
Q3: I'm attempting a Corey-Bakshi-Shibata (CBS) reduction for enantioselectivity, but my enantiomeric excess (ee) is poor. What's going wrong?
A3: The CBS reduction is a robust and widely used reaction, but its success is highly sensitive to specific experimental conditions.[5][11][12] Low ee is a common problem that can almost always be traced back to one of several key factors.
-
Causality: The entire catalytic cycle relies on the precise, pre-organized transition state formed between the chiral oxazaborolidine catalyst, borane, and the ketone substrate.[13] Any disruption to this assembly will lead to a competing, non-selective background reduction by free borane, which erodes the enantioselectivity.
See the troubleshooting guide below for a systematic approach to diagnosing and solving the issue.
Troubleshooting Guide: Low Enantioselectivity in CBS Reduction
This section provides a systematic workflow to diagnose and resolve poor stereochemical outcomes.
Visualizing the Troubleshooting Workflow
Caption: A general workflow for troubleshooting low enantioselectivity.
Troubleshooting Table
| Issue | Potential Cause | Recommended Action & Explanation |
| 1. Catalyst Integrity | The oxazaborolidine catalyst is sensitive to moisture and can degrade over time, leading to lower catalytic activity and selectivity.[5] | Action: Use freshly purchased catalyst or purify older batches. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Consider using an in situ generated catalyst from the corresponding chiral amino alcohol precursor, which can sometimes provide more reproducible results.[14][15] |
| 2. Reaction Temperature | The enantioselectivity of the CBS reduction is critically dependent on temperature. Higher temperatures increase the rate of the non-catalyzed background reduction, which is not stereoselective.[5] | Action: Run the reaction at a lower temperature. A typical starting point is -20 °C to -40 °C. If ee is still low, cool the reaction to -78 °C (dry ice/acetone bath). It is essential to maintain a consistent, low temperature throughout the addition and reaction period. |
| 3. Water Contamination | The presence of even trace amounts of water can hydrolyze the borane reagent and interact with the catalyst, severely diminishing enantioselectivity.[5] | Action: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under a dry, inert atmosphere (N₂ or Ar). Adding activated molecular sieves can help, but is not a substitute for good anhydrous technique.[16] |
| 4. Borane Stoichiometry | An incorrect ratio of borane to catalyst or substrate can disrupt the catalytic cycle. Excess free borane will lead to the non-selective background reaction. | Action: Carefully titrate the borane solution (e.g., BH₃·THF or BH₃·SMe₂) before use to determine its exact molarity. Use the correct stoichiometry as reported in reliable literature procedures (typically 0.5-1.0 equivalents of borane per ketone, and 5-10 mol% of catalyst).[11] |
| 5. Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the key transition state.[16] | Action: THF is the most common and reliable solvent for CBS reductions. If results are poor, a solvent screen including other aprotic, non-coordinating solvents like toluene or dichloromethane may be warranted. |
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction
This is a representative starting protocol and must be optimized for the specific substrate.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen.
-
Catalyst Addition: To the flask, add (R)-(-)-(2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene, 0.1 eq). Dilute with anhydrous THF (approx. 0.1 M final concentration relative to substrate).
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C) using a cryocool or a suitable cooling bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise via syringe over 10 minutes. Stir the mixture for 15 minutes at -40 °C to allow for catalyst-borane complex formation.
-
Substrate Addition: Dissolve 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified hydroxy-lactam by chiral HPLC or SFC.
Visualizing the CBS Catalytic Cycle
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.[11][13]
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Application to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 5, 4384-4397. [Link]
-
ResearchGate. (2015). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]
-
ResearchGate. (2015). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
PubMed. (2014). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Applied Biochemistry and Biotechnology, 172(6), 3024-3033. [Link]
-
MDPI. (2016). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 21(11), 1553. [Link]
-
University Course Material. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 143(7), 2883–2892. [Link]
-
Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(9). [Link]
-
PubMed. (2024). Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. Chemistry – A European Journal, 30(72), e202403349. [Link]
-
ResearchGate. (2022). Plausible explanation for the low enantioselectivity observed. Retrieved from [Link]
-
ResearchGate. (2024). Enantioselective Synthesis of Spiro[Indoline‐3,4‐Pyrrolo[3,4‐b]Pyridines] Via an Organocatalysed Three‐Component Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]
-
ResearchGate. (2007). Diastereoselective reduction of cyclic bioactive Mannich ketones. Retrieved from [Link]
-
WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]
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MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
Hengyuan Fine Chemical. (n.d.). 6-Benzyl-6H-pyrrolo[3,4-B]pyridine-5,7-dione. Retrieved from [Link]
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Scielo. (2005). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Química Nova, 28(4). [Link]
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ACS Publications. (2021). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters, 23(16), 6322–6327. [Link]
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PubMed. (2014). Synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-one derivatives via Rh(III)-catalyzed cascade oxidative alkenylation/annulation of picolinamides. Chemical Communications, 50(46), 6105-6107. [Link]
-
ChemBK. (n.d.). 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione. Retrieved from [Link]
-
ResearchGate. (2018). Microwave-promoted synthesis of cyclic imides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4103. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(9), 1649-1692. [Link]
-
RUA - Repositório da Universidade de Alicante. (2016). Diastereoselective multicomponent [3+2] and [4+2] cycloadditions. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Request PDF. Retrieved from [Link]
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Improving the efficiency of chiral resolution of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine
Technical Support Center: Chiral Resolution of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Welcome to the technical support guide for optimizing the chiral resolution of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This bicyclic amine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Moxifloxacin.[1] Achieving high enantiomeric purity efficiently is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide both foundational protocols and advanced strategies for overcoming common challenges.
Part 1: Foundational Concepts & Initial Experiment Design
This section addresses the preliminary steps and theoretical understanding required before embarking on the resolution process.
Q1: What are the primary methods for resolving the enantiomers of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine?
The most prevalent and industrially scalable method for resolving chiral amines is diastereomeric salt formation .[2] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by fractional crystallization.[3]
Other methods exist but are often applied in different contexts:
-
Enzymatic Resolution: Utilizes enzymes that selectively react with one enantiomer, allowing for separation based on the difference in reactivity (kinetic resolution).[2] A lipase, for instance, can be used for the enzymatic hydrolysis of related intermediates.[1]
-
Chiral Chromatography: Employs a chiral stationary phase (CSP) in techniques like HPLC or SFC to directly separate the enantiomers. This is highly effective for analytical purposes and can be scaled for preparative separation, though it can be more costly for large-scale production.[2][4]
This guide will focus on the diastereomeric salt resolution method due to its widespread use and economic advantages on a larger scale.[5]
Q2: How do I select the optimal chiral resolving agent for my amine?
The choice of resolving agent is the most critical parameter in a diastereomeric resolution. The goal is to form a diastereomeric salt pair where one salt is significantly less soluble than the other in a practical solvent, leading to the preferential crystallization of one diastereomer. For a basic compound like 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, you will use a chiral acid.
A patent for a related synthesis mentions the use of L-tartaric acid for this specific resolution.[1] This is an excellent starting point. However, if optimal results are not achieved, a screening of different resolving agents is recommended.
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure | Key Characteristics & Considerations |
| (+)-Tartaric Acid | D-Tartaric Acid | Widely available, relatively inexpensive, and known to be effective for this class of compounds. Often forms highly crystalline salts.[6] |
| (-)-Mandelic Acid | (S)-Mandelic Acid | Aromatic nature may offer different crystal packing interactions compared to tartaric acid. Available in both enantiomeric forms.[6] |
| (+)-Camphor-10-sulfonic Acid | (1S)-(+)-10-Camphorsulfonic Acid | A strong acid that can be useful if salt formation with weaker carboxylic acids is difficult. Its bulkiness can lead to significant differences in diastereomer crystal packing.[6] |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | BNP | A chiral phosphoric acid that has proven effective for resolving chiral amines by forming diastereomeric phosphates.[2] |
The selection process is empirical. The ideal agent will produce a salt that is not excessively soluble (leading to low yield) nor nearly insoluble (making purification by recrystallization difficult).
Q3: Can you outline the general experimental workflow for this resolution?
Certainly. The process is a logical sequence of steps aimed at forming, isolating, and purifying one diastereomeric salt, followed by the recovery of the desired amine enantiomer.
Caption: General workflow for diastereomeric salt resolution.
Part 2: Troubleshooting Common Experimental Failures
This section provides direct answers to the most frequent and frustrating issues encountered during the resolution process.
Q4: My initial crystallization yielded a low diastereomeric excess (d.e.). How can I improve this?
Low d.e. is the most common issue and typically points to insufficient differentiation in the solubilities of the two diastereomeric salts.
Causality: The thermodynamic driving force for the separation is the difference in the free energy of the solid and solution states for the two diastereomers. This is highly dependent on solvent-solute interactions.
Troubleshooting Steps:
-
Solvent Screening: This is your most powerful tool. The polarity and hydrogen-bonding capacity of the solvent system are critical.[7] Systematically screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their aqueous mixtures). The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
Optimize Crystallization Conditions:
-
Temperature: Ensure the initial salt formation occurs at a temperature where both salts are fully dissolved.
-
Cooling Rate: A slow, controlled cooling rate is crucial. Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one, leading to poor purity.[7]
-
-
Molar Ratio of Resolving Agent: Conventionally, a 1:1 molar ratio is used. However, research has shown that for di-acid resolving agents (like tartaric acid), using a molar ratio greater than 1.5 can sometimes significantly improve enantiomeric excess by shifting the complex acid-base equilibria in the solution.[5] Experiment with ratios from 1.0 to 2.0.
Q5: Instead of crystals, my reaction mixture produced an oil or gum. What does this mean and what should I do?
This phenomenon is known as "oiling out" and occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[7]
Causality: Oiling out typically happens when the melting point of the salt is below the temperature of the solution or when the salt is extremely soluble in the chosen solvent.
Solutions:
-
Reduce Temperature: Before adding the resolving agent, cool the solution of the racemic amine. Maintain a lower temperature throughout the process.
-
Change Solvent: Switch to a solvent or solvent mixture in which the salt is less soluble. This will encourage precipitation over liquid-liquid separation. Often, adding a less polar co-solvent (an anti-solvent) can induce crystallization.
-
Increase Concentration: While counterintuitive, sometimes a higher concentration can promote the rapid nucleation required for crystal formation, bypassing the metastable oiling-out phase. Use this approach with caution as it can also trap impurities.
Q6: I have performed multiple recrystallizations, but the diastereomeric purity is not improving. Am I doing something wrong?
If repeated recrystallizations fail to enhance the d.e., you are likely dealing with the formation of a solid solution .[7]
Causality: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt can accommodate and incorporate the more soluble diastereomer.[7] This happens when the two diastereomers are structurally very similar, allowing them to co-crystallize into a single solid phase. This makes purification by simple recrystallization ineffective.[7]
Confirmation:
-
Analytical Evidence: The primary indicator is a plateau in d.e. improvement after 1-2 recrystallizations.[7]
-
Characterization: A definitive diagnosis can be made by constructing a binary phase diagram (melting point vs. composition) or using Powder X-ray Diffraction (PXRD), which will show a single crystalline phase with peak shifts dependent on the composition.[7]
Q7: I've confirmed a solid solution has formed. How can I overcome this challenge?
Breaking a solid solution requires altering the fundamental interactions that allow the diastereomers to co-crystallize.
Caption: Troubleshooting workflow for solid solution formation.
Primary Strategies:
-
Change the Resolving Agent: This is the most effective strategy. A structurally different resolving agent will create a new pair of diastereomers with different shapes, intermolecular forces, and crystal packing energies, making the formation of a solid solution less likely.[7] For example, switching from tartaric acid to mandelic acid or BNP could solve the problem.
-
Intensive Solvent Screening: A more exhaustive solvent screen may reveal a specific solvent system that can disrupt the solid solution by altering the solute-solvent interactions sufficiently to favor the crystallization of a single diastereomer.[7]
-
Temperature Cycling (Annealing): In some cases, heating the solid solution to a temperature that allows for increased molecular mobility, followed by slow cooling, can promote phase separation into the more thermodynamically stable, pure diastereomer crystal.[7]
Part 3: Detailed Protocols & Optimization
This section provides actionable, step-by-step procedures for key optimization experiments.
Q8: Can you provide a detailed protocol for a microscale solvent screening experiment?
Yes, a high-throughput screening approach using small vials or a 96-well plate is highly efficient for identifying promising solvent systems.
Experimental Protocol: Microscale Solvent Screening
-
Stock Solution Preparation:
-
Prepare a stock solution of your racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in a volatile solvent like methanol (e.g., 1 M).
-
Prepare a stock solution of your chosen resolving agent (e.g., L-tartaric acid) in the same solvent at the same concentration.[7]
-
-
Plating:
-
In an array of small glass vials (e.g., 2 mL), add an equimolar amount of the amine and resolving agent stock solutions (e.g., 100 µL of each).
-
Evaporate the initial solvent (methanol) completely under a stream of nitrogen or in a vacuum centrifuge. You should be left with the dry diastereomeric salt mixture in each vial.
-
-
Solvent Addition:
-
To each vial, add a different screening solvent or solvent mixture (e.g., 200 µL). A suggested list is provided in the table below.
-
-
Equilibration:
-
Seal the vials and agitate them at an elevated temperature (e.g., 50-60 °C) until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, followed by further cooling to 4 °C. Let them equilibrate for 12-24 hours.
-
-
Analysis:
-
Visually inspect each vial for the quality and quantity of crystals formed.
-
Carefully remove the supernatant (mother liquor) with a pipette.
-
Wash the crystals with a small amount of cold solvent.
-
Liberate the free amine from both the crystalline solid and the mother liquor by adding base and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (e.e.) of the amine from both fractions using chiral HPLC.
-
Table 2: Example Solvent Screening Data & Interpretation
| Vial | Solvent System | Crystal Yield | e.e. of Crystals | e.e. of Mother Liquor | Interpretation |
| 1 | Methanol | Low | 30% | -25% | Poor selectivity. Salts are too soluble. |
| 2 | Ethanol | Medium | 85% | -75% | Promising. Good selectivity and yield. |
| 3 | Isopropanol | High | 60% | -15% | High yield but poor selectivity. Potential solid solution. |
| 4 | Acetonitrile | Medium | 75% | -65% | Good candidate for further optimization. |
| 5 | 9:1 Ethanol/H₂O | High | 92% | -88% | Excellent Candidate. Water as an anti-solvent improves both yield and selectivity. |
| 6 | Toluene | No Crystals | N/A | N/A | Salts are insoluble. Not useful. |
Q9: How do I recover the enantiomerically pure amine from the isolated diastereomeric salt?
This is a straightforward but crucial step called "salt breaking" or liberation.
Experimental Protocol: Liberation of the Free Amine
-
Dissolution: Suspend the purified diastereomeric salt crystals in water.
-
Basification: Add a strong aqueous base, such as 2 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), dropwise while stirring.[6] Monitor the pH with litmus paper or a pH meter, ensuring it becomes strongly basic (pH > 12). This deprotonates the amine and protonates the resolving agent, breaking the ionic bond of the salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the liberated free amine into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volume of the aqueous layer). The chiral resolving agent (now a salt like sodium tartrate) will remain in the aqueous layer.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Final Analysis: Confirm the final enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
By systematically applying these foundational principles and troubleshooting strategies, researchers can significantly improve the efficiency and success rate of the chiral resolution of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
References
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
- Google Patents. (2011). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Jiang, J., et al. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
Sources
- 1. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurities during the synthesis of moxifloxacin from its intermediates
A Guide to Minimizing Impurities for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for Moxifloxacin Synthesis. As a fourth-generation fluoroquinolone, moxifloxacin's efficacy and safety are paramount, making the control of impurities during its synthesis a critical aspect of drug development.[1][2][3][] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and scientifically grounded protocols to help you navigate the complexities of its synthesis and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for moxifloxacin, and where are impurities most likely to be introduced?
A1: The most common and industrially viable synthesis of moxifloxacin involves the nucleophilic substitution reaction between a quinolone carboxylic acid core, typically (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) or its ethyl ester, and the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[5][6]
The critical step for impurity formation is this final condensation reaction. Impurities can be broadly categorized as process-related, stereoisomeric, and degradation products.[1] The reaction conditions—temperature, solvent, base, and reaction time—must be meticulously controlled to prevent side reactions.
Below is a diagram illustrating the core synthesis and the key stages where impurity control is crucial.
Caption: Core synthesis pathway for moxifloxacin highlighting critical control points.
Q2: Diastereomeric impurities are a major concern. How can I ensure the stereochemical purity of the final product?
A2: The stereochemistry of moxifloxacin is defined by the (S,S) configuration of the 2,8-diazabicyclo[4.3.0]nonane side chain. The presence of the undesired (R,R)-enantiomer or the meso-form of this intermediate will inevitably lead to the formation of diastereomeric impurities in the final product.
The Causality: The nucleophilic substitution reaction does not alter the stereocenters of the bicyclic amine. Therefore, the chiral purity of the final moxifloxacin is almost entirely dependent on the enantiomeric excess (e.e.) of the starting side chain.
Control Strategy:
-
Source or Synthesize High-Purity (S,S)-Side Chain: The synthesis of the (S,S)-2,8-diazabicyclo[4.3.0]nonane often involves a resolution step, for example, using a chiral acid.[5][7] It is critical to ensure this resolution is efficient. Some modern synthetic routes aim for asymmetric synthesis to avoid resolution altogether.[8]
-
Implement Rigorous Quality Control (QC): Before using the side chain in the final condensation step, its chiral purity must be verified. This is typically done using a chiral HPLC method or by derivatization with a chiral agent followed by standard HPLC or GC analysis.
-
Avoid Racemization Conditions: During the synthesis and storage of the side chain, avoid harsh acidic or basic conditions and high temperatures that could potentially lead to racemization.
Q3: My HPLC analysis shows several process-related impurities. What are their likely sources and how can they be minimized?
A3: Process-related impurities can originate from starting materials, reagents, or side reactions during the synthesis.[1] A summary of common impurities and their control strategies is provided in the table below.
| Impurity Type | Potential Source | Recommended Control Strategy |
| Desfluoro Moxifloxacin | Incomplete fluorination of the quinolone core starting material. | Ensure high purity of the starting quinolone carboxylic acid. Implement stringent incoming material QC. |
| N-Oxide Moxifloxacin | Oxidation of the tertiary amine on the diazabicyclo side chain. | Use a non-oxidizing base during condensation. Avoid excessive heat and exposure to air/oxidants. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Ethyl Ester of Moxifloxacin | Incomplete hydrolysis if the ethyl ester of the quinolone core is used. | Ensure complete hydrolysis by monitoring the reaction with TLC or HPLC. Adjust reaction time or temperature as needed. |
| Decarboxylated Moxifloxacin | Thermal degradation of the carboxylic acid group, often promoted by excessive heat.[2] | Maintain strict temperature control during the reaction and work-up. The recommended temperature for the condensation is typically in the range of 80-120°C, but this should be optimized. |
| Dimer Impurities | A side reaction where a moxifloxacin molecule reacts with another. | Optimize stoichiometry to avoid a large excess of either reactant. Control temperature and reaction time. |
Forced degradation studies are an essential tool to understand the potential degradation pathways under various stress conditions like acid, base, oxidation, and heat.[9][10][11]
Troubleshooting Guides
Guide 1: High levels of an unknown peak are observed in the final product's HPLC chromatogram.
Issue: An unexpected and significant impurity is compromising the purity of your synthesized moxifloxacin.
Troubleshooting Workflow:
Caption: Workflow for identifying and eliminating unknown impurities.
Expert Insight: The first step is always to trust, but verify your analytical method.[12][13][14] An issue with the HPLC method itself (e.g., column degradation, incorrect mobile phase) can manifest as ghost peaks. Once the method is confirmed to be robust, obtaining the mass of the impurity via LC-MS is the most powerful tool for hypothesizing its structure and origin.
Guide 2: The final moxifloxacin hydrochloride product is off-color (yellowish) and fails purity specifications.
Issue: The final product has a poor appearance, likely due to degradation products that are difficult to remove.
The Causality: Fluoroquinolones as a class are known to be susceptible to photodegradation and oxidative degradation.[15] The yellow color is often indicative of minor degradation products formed during the final steps of the synthesis, particularly during work-up, isolation, and drying. Exposing the crude product to high temperatures for extended periods can lead to oxidative decomposition.
Protocol: Optimized Recrystallization for Moxifloxacin Hydrochloride
This protocol is designed to effectively remove process-related and degradation impurities, yielding a high-purity, white to pale yellow crystalline product.
Materials:
-
Crude Moxifloxacin Hydrochloride
-
Ethanol (95%)
-
Purified Water
-
Concentrated Hydrochloric Acid
-
Activated Carbon (decolorizing grade)
Procedure:
-
Solvent Preparation: Prepare a mixed solvent system. A common ratio is a mixture of ethanol, water, and a small amount of concentrated hydrochloric acid. A patent suggests a ratio of ethanol:water:conc. HCl of approximately 1:1:0.2 by volume, with the total solvent volume being 5-10 times the mass of the crude product.[16]
-
Dissolution: In a clean, dry reaction vessel, charge the crude moxifloxacin hydrochloride and the prepared solvent mixture.
-
Heating: Stir the mixture and heat to reflux (approximately 80-90°C) until all solids are completely dissolved.[16] This step should be done under an inert atmosphere if possible.
-
Decolorization: Once dissolved, add a small amount of activated carbon (e.g., 0.5-1% of the crude product weight) to the hot solution.[17] Maintain reflux with stirring for 20-30 minutes. The carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter (e.g., a celite pad) to remove the activated carbon. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, cool the mixture further in an ice bath to 0-10°C and stir for 1-2 hours to maximize crystal formation.[16]
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystal cake with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 50-65°C) until a constant weight is achieved.[17] Avoid excessively high drying temperatures to prevent thermal degradation.
By following this structured approach to synthesis and purification, researchers can significantly improve the purity profile of their moxifloxacin, ensuring it meets the stringent requirements for pharmaceutical use.
References
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. Available at: [Link]
-
Moxifloxacin Impurities. SynZeal. Available at: [Link]
-
Moxifloxacin-impurities. Pharmaffiliates. Available at: [Link]
-
Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemical Research in Chinese Universities. Available at: [Link]
-
Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Veeprho. Available at: [Link]
-
Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media. Available at: [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. Available at: [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available at: [Link]
-
USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. Available at: [Link]
-
Degradation Studies of Different Brands of Moxifloxacin Available in the Market. ResearchGate. Available at: [Link]
- Purification method of moxifloxacin hydrochloride and preparation method. Google Patents.
-
Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. Available at: [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. National Institutes of Health (NIH). Available at: [Link]
- Process for crystallizing moxifloxacin hydrochloride. Google Patents.
- (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof. Google Patents.
-
Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. ResearchGate. Available at: [Link]
-
Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. ijpar.com. Available at: [Link]
-
Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Available at: [Link]
-
Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane. Patsnap Eureka. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Molnar Institute. Available at: [Link]
-
Full article: Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis. Available at: [Link]
-
Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Figshare. Available at: [Link]
-
Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Semantic Scholar. Available at: [Link]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 5. figshare.com [figshare.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
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- 14. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 17. CN102030751B - Process for crystallizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
Identification and characterization of unknown impurities in 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride samples
Welcome to the technical support center for the identification and characterization of unknown impurities in 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to navigate the complexities of impurity analysis for this specific active pharmaceutical ingredient (API).
Introduction: The Challenge of Impurity Profiling for a Complex Heterocycle
This compound is a complex bicyclic amine. Its structure presents several challenges for impurity profiling. The presence of multiple stereocenters, a reactive secondary amine, and a benzyl group susceptible to oxidation or cleavage means that a variety of impurities can arise during synthesis, storage, or formulation. These can include diastereomers, oxidation products, N-debenzylation products, and other process-related impurities or degradation products.
Ensuring the safety and efficacy of any drug substance hinges on the thorough identification and control of such impurities.[1][2][3] This guide provides a systematic approach to detecting, identifying, and characterizing these unknown entities in your samples, ensuring compliance with stringent regulatory standards.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered during the analysis of this compound.
Q1: What are the primary sources of impurities for this specific molecule?
A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[1] For this compound, organic impurities are of primary concern and can originate from:
-
Process-related impurities: These are by-products of the synthetic route, including unreacted starting materials, intermediates, and reagents. Given its role as an intermediate in the synthesis of compounds like moxifloxacin, understanding the synthetic pathway is crucial.[4]
-
Degradation products: These form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[5][6] Common degradation pathways for this molecule could include oxidation of the benzyl group or reactions involving the secondary amine.
-
Stereoisomers: The molecule has defined stereocenters (e.g., (4aR,7aR) or (4aS,7aS)).[7][8][9] The presence of other diastereomers would be considered an impurity.
Q2: What are the regulatory thresholds for reporting and identifying impurities?
A2: The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for impurity control in new drug substances and products.[10][11][12] Key thresholds include:
-
Reporting Threshold: The level at or above which an impurity must be reported. For many drug substances, this is typically ≥0.05%.[11]
-
Identification Threshold: The level at or above which an impurity's structure must be elucidated. This threshold is dependent on the maximum daily dose of the drug, but for doses ≤2 g/day , it is often 0.10% or 1.0 mg per day intake, whichever is lower.[10][11]
-
Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.[11]
Any new impurity detected above the qualification threshold requires a thorough safety evaluation.[13]
Q3: I am seeing a new, unknown peak in my HPLC chromatogram. What is my first step?
A3: The first step is to systematically investigate the origin and nature of the peak.
-
Confirm it's not an artifact: Inject a blank (mobile phase) to ensure the peak is not from the system or solvent.
-
Assess significance: Quantify the peak relative to the main API peak. If it is above the reporting threshold (e.g., >0.05%), further investigation is necessary.[14]
-
Preliminary Characterization: Couple your HPLC to a mass spectrometer (LC-MS) to get the molecular weight of the unknown impurity.[1][15] This is the most critical first piece of information for structural elucidation.
-
Forced Degradation Studies: To understand if the impurity is a potential degradant, perform forced degradation studies.[6][16] Exposing the API to stress conditions (acid, base, oxidation, heat, light) can help generate the impurity in higher concentrations, aiding in its identification.[17][18]
Q4: My HPLC method is not separating all the impurity peaks from the main peak. What should I do?
A4: Method optimization is key.
-
Mobile Phase pH: The molecule has basic nitrogens, making mobile phase pH a critical parameter for achieving good peak shape and resolution. Experiment with a pH range around the pKa of the amine groups.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for this type of molecule.
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential on-column degradation.
Troubleshooting Guides
HPLC-UV Analysis: Common Issues and Solutions
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling.[5][15][19] However, various issues can arise.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column.[20] 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Column void or contamination.[20] | 1. Adjust mobile phase pH or add a competing base: For a basic analyte like this, a low pH (e.g., 2.5-3.5) will protonate the amine, reducing interaction with silanols. Alternatively, add a small amount of a competing base like triethylamine to the mobile phase. 2. Reduce sample concentration/injection volume: This prevents overloading the stationary phase. 3. Dissolve the sample in the initial mobile phase: This ensures the peak shape is not distorted upon injection. 4. Flush the column or replace it: If tailing persists and is seen for all peaks, the column may be compromised.[21][22] |
| Split Peaks | 1. Partially clogged column inlet frit.[22] 2. Column void. 3. Injection solvent stronger than the mobile phase.[23] | 1. Reverse and flush the column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates.[20] 2. Replace the column: A void is often irreparable. 3. Use a weaker injection solvent: As with peak tailing, dissolving the sample in the mobile phase is ideal.[23] |
| Poor Resolution | 1. Inappropriate mobile phase composition or pH. 2. Suboptimal column chemistry. 3. Gradient is too steep. | 1. Systematic pH and organic modifier screening: This is crucial for method development.[24] 2. Screen different column selectivities: Don't rely solely on C18. 3. Decrease the gradient slope: A longer, shallower gradient provides more time for separation. |
| Baseline Noise/Drift | 1. Mobile phase contamination or degradation. 2. Pump issues (improper mixing or leaks). 3. Detector lamp aging. | 1. Prepare fresh mobile phase and filter/degas properly. 2. Purge the pump and check for pressure fluctuations. 3. Check lamp energy and replace if necessary. |
LC-MS Analysis: Troubleshooting for Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information of unknown impurities.[5][17][25]
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| No or Weak MS Signal for Impurity | 1. Impurity does not ionize well under the chosen conditions. 2. Ion suppression from the mobile phase or matrix.[26] 3. Contamination of the MS source.[27][28] | 1. Switch ionization mode: Try both positive (likely for this basic molecule) and negative electrospray ionization (ESI). Also, consider Atmospheric Pressure Chemical Ionization (APCI). 2. Use volatile mobile phase additives: Replace non-volatile buffers (e.g., phosphate) with volatile ones like ammonium formate or acetate. Formic acid is a good choice for positive mode ESI.[27] 3. Clean the ion source: Regular maintenance is critical for sensitivity.[29] |
| High Background Noise | 1. Contaminated solvents or reagents.[28] 2. Leaching from plastic tubing or containers. 3. Carryover from previous injections.[29] | 1. Use high-purity, LC-MS grade solvents and additives. 2. Use appropriate solvent containers (glass is often preferred). 3. Inject blanks and implement a robust needle wash method in the autosampler. |
| Inaccurate Mass Measurement (High-Resolution MS) | 1. MS is not properly calibrated. 2. Insufficient signal for the lock mass. | 1. Perform routine mass calibration as per the manufacturer's protocol. 2. Ensure the lock mass solution is being delivered properly and has sufficient intensity. |
Experimental Workflows and Protocols
Overall Strategy for Impurity Identification
The following workflow provides a systematic approach to identifying and characterizing unknown impurities.
Caption: A systematic workflow for impurity identification.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products and understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][16][30]
Materials:
-
API sample
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
High-purity water
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[18] Dissolve in solvent before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient for meaningful results.[6]
Protocol 2: LC-MS Method for Molecular Weight Determination
Objective: To obtain the molecular weight of unknown impurities.
Instrumentation:
-
HPLC or UPLC system
-
Mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a single quadrupole for nominal mass) with an ESI source.
Typical Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
MS Ionization: ESI Positive Mode
-
Scan Range: m/z 100-1000
Rationale: Formic acid is a volatile mobile phase modifier that aids in the protonation of the basic nitrogen atoms in the molecule, making it highly suitable for positive mode ESI.[27] High-resolution mass spectrometry (HRMS) is preferred as it allows for the determination of the elemental formula of the impurity, significantly narrowing down potential structures.[31]
Advanced Characterization: The Power of NMR
When MS data is insufficient for unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.[1][32][33]
Why NMR is Crucial:
-
Unambiguous Structure Elucidation: NMR provides detailed information about the carbon-hydrogen framework, connectivity between atoms, and stereochemistry.[32][34]
-
Isomer Differentiation: NMR can distinguish between isomers that may have the same mass and fragmentation pattern in MS.
-
No Reference Standard Needed for Quantification (qNMR): Quantitative NMR can be used to determine the concentration of an impurity without needing a synthesized standard of that impurity.[35]
Workflow for NMR Characterization:
Caption: Workflow for NMR-based structure elucidation.
To perform NMR, the impurity must first be isolated in sufficient quantity and purity (typically >500 µg) using techniques like preparative HPLC.[34][35] A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is then performed to piece together the molecular structure.[36]
References
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos.
- Hidden Problems in your LCMS d
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Identification of unknown pharmaceutical impurities. (n.d.). Eurofins.
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- (4aR,7aR)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridinedihydrochloride. (n.d.). ChemScene.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- How to Avoid Problems in LC–MS. (n.d.).
- An unexpected impurity in my drug product, wh
- 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE. (2025). ChemicalBook.
- Why Pharma Companies Are Investing in Structure Elucid
- What is Impurity Characterization. (2025).
- ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
- 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. (n.d.). gsrs.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- How Pharmaceutical Impurity Analysis Works. (2025).
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- (PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019).
- HPLC-Based Strategies for Impurity Profiling and Valid
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH.
- 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. (n.d.). precisionFDA.
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- ICH GUIDELINES: STRESS DEGRAD
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- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Structure Elucid
- Forced Degrad
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- Method Development for Drug Impurity Profiling: Part 1. (2010).
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
- Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023). Premier Research.
- Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube.
- ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antibiotic Moxifloxacin.[1][2] The precise stereochemical configuration of this diamine is critical for its biological activity, making its efficient and stereoselective synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of the different synthetic strategies employed to produce this important intermediate, offering insights into the underlying principles, experimental data, and practical considerations of each approach.
Introduction to Synthetic Strategies
The synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine presents the challenge of controlling two stereocenters in a bicyclic system. Over the years, several distinct approaches have been developed, each with its own set of advantages and disadvantages. The main strategies can be broadly categorized as:
-
Classical Resolution: This traditional method relies on the separation of a racemic mixture of the target molecule or a precursor through the formation of diastereomeric salts with a chiral resolving agent.
-
Enzymatic Resolution: This biocatalytic approach utilizes enzymes to selectively transform one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.
-
Stereoselective Reduction: This strategy involves the use of chiral catalysts or reagents to directly reduce a prochiral substrate, leading to the preferential formation of the desired stereoisomer.
-
Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a subsequent stereoselective reaction, after which the auxiliary is removed.
This guide will delve into the specifics of each of these routes, providing a detailed comparison to aid researchers in selecting the most suitable method for their needs.
The Classical Resolution Approach
The classical resolution of a racemic mixture of N-benzyl-octahydropyrrolo[3,4-b]pyridine is a well-established and widely practiced method on an industrial scale.[3][4] This route begins with readily available starting materials and proceeds through a series of robust chemical transformations.
Synthetic Pathway
The synthesis typically commences with the reaction of 2,3-pyridinedicarboxylic acid with benzylamine to form N-benzyl-5,7-dioxo-5,6,7,8-tetrahydro-pyrrolo[3,4-b]pyridine. Subsequent reduction of the pyridine ring and the amide functionalities yields the racemic cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine. The crucial step is the resolution of this racemate using a chiral acid, most commonly L-(-)-tartaric acid. The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically enriched (4aS,7aS)-N-benzyl-octahydropyrrolo[3,4-b]pyridine, followed by debenzylation to afford the final product.
Figure 1: Synthetic workflow for the classical resolution route.
Experimental Protocol: Resolution of (±)-cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine
-
Salt Formation: A solution of racemic cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine in a suitable solvent (e.g., ethanol) is treated with a solution of L-(-)-tartaric acid (typically 0.5 to 1.0 equivalents).
-
Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, the (4aS,7aS)-isomer with L-tartaric acid.
-
Isolation: The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Free Base: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.
-
Extraction and Debenzylation: The enantiomerically enriched (4aS,7aS)-N-benzyl-octahydropyrrolo[3,4-b]pyridine is extracted with an organic solvent. The benzyl group is then removed, typically by catalytic hydrogenation (e.g., using Pd/C catalyst under hydrogen pressure), to yield the final product.
Performance and Considerations
| Parameter | Performance |
| Overall Yield | Moderate |
| Enantiomeric Purity | High (>98% ee) after recrystallization |
| Scalability | Well-established for large-scale production |
| Reagents | Readily available and relatively inexpensive |
| Drawbacks | Requires resolution of a racemate, leading to a theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling protocol for the unwanted enantiomer. Multiple steps are involved. |
The Enzymatic Resolution Approach
Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods. In the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, enzymatic resolution, particularly using hydrolases like pig liver esterase (PLE), has been successfully employed.[2]
Synthetic Pathway
This route typically involves the synthesis of a racemic diester intermediate, such as dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. This racemic diester is then subjected to enzymatic hydrolysis. The enzyme, due to its chiral nature, selectively hydrolyzes one of the enantiomers to a monoester, leaving the other enantiomer of the diester unreacted. The resulting mixture of the monoester and the unreacted diester can then be separated. The desired enantiomerically enriched diester is then converted in several steps to the final product.
Figure 2: Synthetic workflow for the enzymatic resolution route.
Experimental Protocol: Enzymatic Hydrolysis of cis-1-Acetylpiperidine-2,3-dimethyldicarboxylate
-
Enzymatic Reaction: The racemic diester is suspended in a buffered aqueous solution (e.g., phosphate buffer at a controlled pH).
-
Enzyme Addition: Pig liver esterase (PLE) is added to the mixture.
-
pH Control: The reaction is stirred at a controlled temperature (e.g., 25 °C), and the pH is maintained at a constant value by the addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid formed during the hydrolysis.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC, until approximately 50% conversion is reached.
-
Workup and Separation: The unreacted (2S,3R)-diester is extracted from the reaction mixture with an organic solvent. The aqueous layer containing the (2R,3S)-monoester can also be processed to recover the other enantiomer.
-
Conversion to Final Product: The enantiomerically enriched diester is then converted through a series of chemical transformations, including cyclization and reduction, to yield (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Performance and Considerations
| Parameter | Performance |
| Overall Yield | Moderate to good |
| Enantiomeric Purity | High (>99% ee) |
| Scalability | Can be challenging to scale up due to enzyme cost and stability, and the need for dilute aqueous reaction conditions. |
| Reagents | Utilizes biocatalysts, which are environmentally friendly. |
| Drawbacks | Similar to classical resolution, the theoretical maximum yield is 50% without a recycling process for the unwanted enantiomer. Enzyme activity and stability can be sensitive to reaction conditions. |
The Chiral Auxiliary-Mediated Approach
The use of a chiral auxiliary provides a powerful method for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. Naproxen, a readily available and inexpensive chiral non-steroidal anti-inflammatory drug, has been effectively utilized as a chiral auxiliary in the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.[1]
Synthetic Pathway
The synthesis begins by coupling (S)-naproxen to a suitable precursor, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, to form a diastereomeric amide. The key step is the diastereoselective reduction of the pyridine ring of this amide. The chiral naproxen moiety directs the hydrogenation to occur from a specific face of the molecule, leading to the formation of the desired (4aS,7aS) stereochemistry with high selectivity. Finally, the naproxen auxiliary is cleaved and can be recovered and reused, affording the target molecule.
Figure 3: Synthetic workflow for the chiral auxiliary-mediated route.
Experimental Protocol: Synthesis via (S)-Naproxen Auxiliary
-
Amide Formation: (S)-Naproxen is converted to its acid chloride, which is then reacted with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine to form the corresponding amide.
-
Diastereoselective Hydrogenation: The amide is subjected to catalytic hydrogenation (e.g., using 5% Pd/C) under hydrogen pressure at an elevated temperature. This step proceeds with high diastereoselectivity to yield the (S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one.
-
Auxiliary Cleavage: The naproxen auxiliary is removed by hydrolysis under basic conditions (e.g., using KOH in aqueous methanol).
-
Isolation and Recovery: The final product, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, is isolated by extraction. The aqueous layer is acidified to recover the naproxen auxiliary, which can be purified and reused.
Performance and Considerations
| Parameter | Performance |
| Overall Yield | Good (reported up to 96% for the final product from the hydrogenated intermediate)[1] |
| Diastereoselectivity | High |
| Chiral Purity | High (reported up to 98.93%)[1] |
| Scalability | Potentially scalable, with the advantage of auxiliary recovery and reuse. |
| Reagents | (S)-Naproxen is a readily available and cost-effective chiral auxiliary. |
| Drawbacks | Requires additional steps for the attachment and removal of the chiral auxiliary. |
Comparative Summary of Synthetic Routes
| Feature | Classical Resolution | Enzymatic Resolution | Chiral Auxiliary (Naproxen) |
| Starting Materials | Simple, achiral | Racemic ester | Achiral pyridine derivative, (S)-Naproxen |
| Key Step | Diastereomeric salt crystallization | Enantioselective enzymatic hydrolysis | Diastereoselective reduction |
| Stereochemistry Control | Separation of enantiomers | Kinetic resolution | Substrate-controlled diastereoselection |
| Theoretical Max. Yield | 50% (without recycling) | 50% (without recycling) | Potentially >90% |
| Overall Yield | Moderate | Moderate to Good | Good |
| Enantiomeric Purity | High (>98% ee) | High (>99% ee) | High (>98% ee) |
| Scalability | High | Moderate | Good |
| Advantages | Well-established, cost-effective | "Green" chemistry, high selectivity | High yield, auxiliary is recoverable |
| Disadvantages | Low theoretical yield, multiple steps | Enzyme cost and stability, dilution | Extra steps for auxiliary attachment/removal |
Conclusion
The choice of a synthetic route to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is a critical decision in the development of pharmaceuticals like Moxifloxacin.
-
The classical resolution method remains a workhorse in industrial settings due to its robustness and the low cost of reagents, despite its inherent limitation in theoretical yield.
-
Enzymatic resolution offers an elegant and environmentally friendly alternative with excellent enantioselectivity, though scalability can be a concern.
-
The chiral auxiliary-mediated approach using naproxen presents a highly efficient and high-yielding strategy. The ability to recover and reuse the chiral auxiliary makes it an economically and environmentally attractive option.
Ultimately, the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific regulatory and environmental requirements of the manufacturing process. This guide provides the foundational information for researchers and process chemists to make an informed decision based on the specific needs of their project.
References
-
Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry2013 , 25 (15), 8701–8707. [Link]
- Motterle, R.; Arvotti, G.; Bergantino, E.; Castellin, A.; Fogal, S.; Galvagni, M. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
-
Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate2013 . [Link]
- Motterle, R.; Arvotti, G.; Bergantino, E.; Castellin, A.; Fogal, S.; Galvagni, M. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
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A Comparative Guide to the Structural Elucidation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The octahydro-1H-pyrrolo[3,4-b]pyridine scaffold is a key pharmacophore in various therapeutic agents, including the antibiotic moxifloxacin.[1][2] The introduction of a benzyl group at the 6-position can significantly influence the compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of X-ray crystallography and other analytical techniques for the structural characterization of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives.
While a crystal structure for the fully reduced 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is not publicly available, a detailed crystallographic analysis of its immediate precursor, 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione, offers invaluable insights. This guide will leverage this data to illustrate the power of X-ray crystallography and compare it with what can be gleaned from other common spectroscopic techniques.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguous solid-state structure determination.[1][3][4][5][6] It provides a precise 3D map of atoms within a crystal lattice, revealing bond lengths, bond angles, and stereochemistry with high precision.
A study on 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione , a key intermediate in the synthesis of moxifloxacin, provides a case study. The crystallographic data, summarized in Table 1, offers a definitive look at its molecular architecture.
Key Crystallographic Data for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₀N₂O₂ | Confirms the elemental composition in the crystalline state. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 11.8548 (6) | Unit cell dimension along the a-axis. |
| b (Å) | 12.3969 (8) | Unit cell dimension along the b-axis. |
| c (Å) | 8.1676 (4) | Unit cell dimension along the c-axis. |
| β (°) | 107.45 (3) | Angle of the unit cell. |
| V (ų) | 1145.1 (2) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Dihedral Angle | 45.8 (5)° | The angle between the heterocyclic ring system and the phenyl ring, indicating a twisted conformation. |
| Hydrogen Bonding | C-H···N | Weak intermolecular interactions that stabilize the crystal packing. |
Data sourced from the crystallographic study of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.
This data provides an exact and unambiguous picture of the molecule's conformation and how it arranges itself in the solid state. The dihedral angle, for instance, is a critical parameter for understanding potential steric interactions and is determined with high precision.
The Experimental Workflow of X-ray Crystallography
The process of obtaining a crystal structure is a multi-step workflow that demands patience and precision. The causality behind each step is crucial for obtaining high-quality data.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Step-by-Step Protocol for X-ray Crystallography
Based on established methodologies, a typical protocol would be as follows:
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is essential.
-
Method: Crystals of the dione precursor were successfully grown by slow evaporation of an acetone solution. For the more flexible octahydro derivatives, techniques like slow cooling or vapor diffusion with a combination of polar and non-polar solvents might be more effective.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be carefully mounted and centered in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated.
-
Method: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, where the crystal is rotated in the X-ray beam to collect a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern is a reciprocal space representation of the crystal lattice. Mathematical methods are used to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined.
-
Method: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined to improve the agreement between the observed and calculated diffraction data.
-
Spectroscopic Techniques: A Complementary Perspective
While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are more routinely used for characterization and provide complementary information.
A publication on the synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, the unbenzylated core of our target molecule, provides spectroscopic data that allows for a comparative analysis.[1]
Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
| Technique | Data | Inferences |
| ¹H NMR | δ (ppm) 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H), 2.39-2.45 (m, 1H), 2.16-2.45 (br, s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31(m, 1H) | Provides information about the number of different types of protons and their connectivity. The complex multiplets indicate the rigid bicyclic structure. For the N-benzyl derivative, additional signals in the aromatic region and for the benzylic CH₂ group would be expected. |
| ¹³C NMR | δ (ppm) 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90 | Shows the number of chemically non-equivalent carbon atoms. For the N-benzyl derivative, additional signals for the phenyl ring and the benzylic carbon would be present. |
| Mass Spec. | m/z (M+H)⁺: 126.7 | Confirms the molecular weight of the parent scaffold. For the 6-benzyl derivative, the expected (M+H)⁺ would be around 217.3. |
Spectroscopic data for the parent (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine scaffold.[1]
Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry (through coupling constants and NOE). | Molecular weight, elemental composition (HRMS). |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Ambiguity | Unambiguous structure determination. | Can be ambiguous for complex stereoisomers without extensive 2D NMR experiments. | Does not provide stereochemical information. |
| Throughput | Lower throughput, crystal growth can be a bottleneck. | High throughput. | High throughput. |
| Key Advantage | Provides the definitive solid-state structure. | Excellent for determining connectivity and solution-state conformation. | Highly sensitive for molecular weight determination. |
The Synergy of Techniques: A Holistic Approach
The most powerful approach to structural elucidation is the synergistic use of multiple techniques. For the 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives:
-
Synthesis and Initial Characterization: Following synthesis, MS would confirm the correct molecular weight, and NMR would verify the expected connectivity of the benzyl group to the octahydropyrrolopyridine core.
-
Stereochemical Confirmation: While NMR can suggest the cis-fusion of the rings, X-ray crystallography of a suitable derivative (like the dione precursor) provides irrefutable proof of the stereochemistry.
-
Conformational Analysis: NMR (specifically NOESY experiments) can provide insights into the preferred conformation in solution, which can then be compared to the solid-state conformation determined by X-ray crystallography.
Caption: Molecular structure of the dione precursor.
Conclusion
For the definitive structural analysis of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives, single-crystal X-ray diffraction is the ultimate arbiter, providing an unambiguous three-dimensional structure. The crystallographic data of the dione precursor offers a solid foundation for understanding the geometry and stereochemistry of this class of compounds. However, a comprehensive characterization relies on the integration of spectroscopic methods like NMR and mass spectrometry, which provide crucial information about connectivity and molecular weight, and are more amenable to high-throughput analysis. The judicious application of these complementary techniques provides a self-validating system for the complete and accurate structural elucidation of novel chemical entities.
References
-
Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. [Link]
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Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. [Link]
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Single-Crystal X-Ray Diffraction Overview. (n.d.). Scribd. [Link]
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Small molecule crystallography. (n.d.). Excillum. [Link]
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The Applications & Principles of X-Ray Crystallography. (2019). AZoM. [Link]
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x Ray crystallography. (n.d.). PMC, PubMed Central, NIH. [Link]
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x Ray crystallography principle and application | CSIR NET Unit 13. (2023). YouTube. [Link]
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6-Benzyloctahydro-1H-pyrrolo(3,4-b)pyridine, (4aR,7aR)-. (n.d.). GSRS. [Link]
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Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2017). ResearchGate. [Link]
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Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. (2017). PubMed. [Link]
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Octahydro-1H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem. [Link]
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A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF. (2013). ResearchGate. [Link]
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6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one. (n.d.). LookChem. [Link]
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(4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. (n.d.). PubChem. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). MDPI. [Link]
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- 6. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Analogs: An Inquiry into a Promising Scaffold
Introduction: Unveiling the Potential of a Versatile Scaffold
The 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine core is a fascinating heterocyclic system that has garnered attention in medicinal chemistry as a versatile intermediate for the synthesis of a diverse range of pharmacologically active molecules.[1][2] Its rigid, bicyclic structure, combined with the presence of a benzyl group, provides a unique three-dimensional framework that is amenable to further chemical modifications. This scaffold is particularly noted for its application in the development of agents targeting the central nervous system (CNS), including potential antidepressants, anxiolytics, and antipsychotics.[1][2] While direct comparative studies on a series of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs are not extensively documented in publicly available literature, a comprehensive analysis of structurally related pyrrolopyridine isomers offers compelling insights into the potential biological activities of this class of compounds. This guide will objectively compare the performance of analogous pyrrolopyridine derivatives, providing supporting experimental data where available, to infer the potential therapeutic applications and guide future research on 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs.
Comparative Analysis of Structurally Related Pyrrolopyridine Analogs: A Landscape of Diverse Biological Activities
The broader family of pyrrolopyridines, encompassing various isomeric forms, exhibits a remarkable spectrum of biological activities. These compounds have been investigated for their potential as analgesic, sedative, antidiabetic, antimicrobial, antiviral, and antitumor agents.[3][4] By examining the structure-activity relationships (SAR) within these related series, we can extrapolate the potential for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs to interact with key biological targets.
Potential as Analgesic and Sedative Agents
Derivatives of the pyrrolo[3,4-c]pyridine and pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine scaffolds have demonstrated significant analgesic and sedative properties.[1][3][5] For instance, certain pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to significantly suppress spontaneous locomotor activity in mice, with one of the most potent compounds exhibiting an ED50 of 12.03 mg/kg.[3] Furthermore, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, LASSBio-873, designed based on the structure of zolpidem, has shown potent sedative effects comparable to the benzodiazepine midazolam, as well as significant central antinociceptive activity.[1] In a formalin test, LASSBio-873 significantly reduced the duration of nociceptive behavior during the inflammatory phase.[5] These findings suggest that the pyrrolopyridine scaffold can effectively modulate pathways involved in pain and sedation.
Experimental Protocols: A Guide to Elucidating Biological Activity
To rigorously assess the biological activity of novel 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs, a series of well-established in vitro and in vivo assays are essential. The following protocols provide a framework for such investigations.
Radioligand Binding Assay for Opioid and Sigma Receptors
This protocol is designed to determine the binding affinity of test compounds for mu-opioid (μ), delta-opioid (δ), kappa-opioid (κ), and sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells)
-
Radioligands: [3H]DAMGO (for μ-opioid), [3H]DPDPE (for δ-opioid), [3H]U-69,593 (for κ-opioid), -pentazocine (for σ1), [3H]DTG (for σ2)
-
Non-specific binding inhibitors (e.g., naloxone for opioid receptors)
-
Test compounds (6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-specific inhibitor (for non-specific binding), or the test compound.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values. A lower Ki value indicates a higher binding affinity.
Experimental Workflow for Radioligand Binding Assay
A schematic of the radioligand binding assay workflow.
In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol assesses the peripheral analgesic activity of test compounds in a mouse model of visceral pain.
Materials:
-
Male mice (e.g., Swiss albino)
-
Test compounds (6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs)
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Diclofenac sodium)
-
0.6% acetic acid solution
-
Observation chambers
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test compounds, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneally or orally).
-
After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Data Analysis: The data will be analyzed using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine the significance of the analgesic effect.
Opioid Receptor Signaling Pathway
Simplified opioid receptor signaling cascade.
Data Summary and Structure-Activity Relationship Insights
While specific data for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs is not available, the following table summarizes the activity of structurally related pyrrolopyridine derivatives to guide future SAR studies.
| Compound Class | Analog | Biological Target/Assay | Activity | Reference |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Compound 32 | Sedative Activity (mice) | ED50 = 12.03 mg/kg | [3] |
| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | LASSBio-873 | Sedative Activity (mice) | Potent, comparable to midazolam | [1] |
| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | LASSBio-873 | Analgesic Activity (formalin test) | Significant reduction in nociceptive behavior | [5] |
| Pyrrolo[3,4-b]pyridin-7(6H)-one | 2-[(4-fluorophenyl)thio] derivative | MCH-R1 Antagonist | Highly potent | [6] |
| Polysubstituted Pyrrolo[3,4-b]pyridine | Compounds 4j and 4l | Antibacterial (E. coli) | MIC = 62.5 µg/mL and 125.0 µg/mL | [7] |
Inferred Structure-Activity Relationships:
Based on the broader pyrrolopyridine literature, several structural features appear to be important for biological activity:
-
Substituents on the Pyrrole Nitrogen: Modifications at this position can significantly influence activity. For example, in the pyrrolo[3,4-c]pyridine series, different N-substituents have been explored to modulate analgesic and sedative effects.
-
Aromatic Substituents: The nature and position of substituents on aromatic rings, such as the benzyl group in the core scaffold, are critical for receptor interaction.
-
Stereochemistry: The cis- and trans-isomers of the octahydropyrrolopyridine ring system likely exhibit different biological profiles due to their distinct three-dimensional conformations.
Conclusion and Future Directions
The 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel CNS-active agents. While direct experimental data on its analogs are limited, the extensive research on related pyrrolopyridine isomers strongly suggests a high potential for discovering compounds with significant analgesic, sedative, and other neuromodulatory activities. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine analogs with diverse substitutions on the benzyl ring and the pyrrolidine nitrogen. A thorough investigation of both cis- and trans-isomers is also crucial to fully elucidate the structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
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Decker, M., Si, Y.-G., Knapp, B. I., Bidlack, J. M., & Neumeyer, J. L. (2009). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. Journal of Medicinal Chemistry, 53(1), 402–418. [Link]
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LIMA, I. V. et al. Sedation and antinociception induced by a new pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative (LASSBio-873) is modulated by activation of muscarinic receptors. Neuroscience Letters, v. 445, n. 2, p. 145–149, 2008. [Link]
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Fraga, C. A. M. et al. Design, synthesis, and pharmacological evaluation of new neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with in vivo hypnotic and analgesic profile. Bioorganic & Medicinal Chemistry, v. 13, n. 4, p. 1475–1484, 2005. [Link]
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Porembski, P. et al. N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: II. in vivo characterization in rat models of inflammatory and neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, v. 306, n. 1, p. 377–384, 2003. [Link]
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Bavoso, A. et al. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, v. 26, n. 1, p. 195, 2021. [Link]
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Lim, C. J. et al. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, v. 23, n. 6, p. 1736–1739, 2013. [Link]
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Kumar, A. et al. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, v. 6, n. 11, p. 2575–2582, 2021. [Link]
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Kim, H. Y. et al. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor PET Radiotracer. Journal of Medicinal Chemistry, v. 65, n. 8, p. 6261–6275, 2022. [Link]
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Fakhfouri, G. et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. DARU Journal of Pharmaceutical Sciences, v. 14, n. 3, p. 142–146, 2006. [Link]
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Al-Ostoot, F. H. et al. Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. European Journal of Medicinal Chemistry, v. 245, p. 114896, 2023. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Basile, L. et al. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, v. 25, n. 23, p. 5735, 2020. [Link]
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Lacko, E. et al. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry, v. 19, n. 28, p. 4849–4858, 2012. [Link]
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Sniecikowska, J. et al. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, v. 28, n. 3, p. 1010, 2023. [Link]
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Zhang, Y. et al. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors. Molecules, v. 26, n. 1, p. 195, 2021. [Link]
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Wang, Y. et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, v. 37, n. 1, p. 1436–1450, 2022. [Link]
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MySkinRecipes. (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. [Link]
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Simon, C., Hosztafi, S., & Makleit, S. (1992). Application of the Mitsunobu Reaction for Morphine Compounds. Preparation of 6β-Aminomorphine and Codeine Derivatives. Synthetic Communications, 22(7), 913-921. [Link]
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A Senior Application Scientist's Guide to the Chiral Resolution of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Introduction: The Significance of Chiral Purity in the Synthesis of Quinolone Antibiotics
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development. One such critical intermediate is the optically active 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key building block in the synthesis of potent fluoroquinolone antibiotics, most notably Moxifloxacin. The specific stereochemistry of this bicyclic diamine is paramount to the drug's efficacy and safety profile. This guide provides a comparative analysis of various resolving agents for the racemic mixture of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, offering researchers and drug development professionals a comprehensive overview of the available methods, supported by experimental insights and protocols.
The classical method of diastereomeric salt formation remains a widely employed and scalable technique for resolving racemic amines. This approach involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physicochemical properties, can then be separated by fractional crystallization. The choice of the resolving agent is critical and is often determined empirically, with the goal of achieving high diastereoselectivity, good crystallization properties of the desired diastereomer, and facile recovery of the resolved amine.
Comparative Analysis of Common Resolving Agents
The resolution of racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, often referred to in literature as cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane, has been extensively studied. The most common and effective resolving agents are chiral carboxylic acids, which form diastereomeric salts with the basic amine. Below is a comparative overview of the most frequently utilized resolving agents.
| Resolving Agent | Key Advantages | Key Considerations | Typical Solvents |
| D-(-)-Tartaric Acid | - Readily available and cost-effective.- Forms well-defined crystalline salts with the (S,S)-enantiomer. | - The unnatural L-(+)-tartaric acid is more expensive if the (R,R)-enantiomer is desired. | - N,N-Dimethylformamide (DMF)- 1-Butanol- Ethanol/Water mixtures |
| L-(+)-Tartaric Acid | - Natural and inexpensive.- Effective for isolating the (R,R)-enantiomer. | - May require seeding with the desired diastereomeric salt to induce crystallization. | - N,N-Dimethylformamide (DMF)- 1-Butanol- Ethanol/Water mixtures |
| (S)-(+)-Mandelic Acid | - Can offer different selectivity and solubility profiles compared to tartaric acid. | - May be more expensive than tartaric acid. | - Ethanol- Isopropanol |
| (D)-(+)-O,O-Dibenzoyltartaric Acid | - Often provides excellent diastereoselectivity due to its rigid structure and multiple interaction points. | - Higher cost compared to tartaric acid. | - Ethanol- Methanol |
The Underlying Principle: Diastereomeric Salt Formation and Fractional Crystallization
The resolution process hinges on the formation of diastereomeric salts with distinct solubilities. When a racemic amine, such as 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, is treated with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution, leaving the more soluble one in the mother liquor.
Experimental Protocols
The following protocols are generalized representations based on common practices found in the literature. Optimization of solvent, temperature, and stoichiometry is often necessary for specific applications.
Protocol 1: Resolution with D-(-)-Tartaric Acid
This protocol is designed to isolate the (S,S)-enantiomer of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Materials:
-
Racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
D-(-)-Tartaric Acid
-
Solvent (e.g., N,N-Dimethylformamide, 1-Butanol, or an Ethanol/Water mixture)
-
Aqueous Sodium Hydroxide solution (e.g., 2M)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a few crystals of the desired salt can be beneficial. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add aqueous sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent like dichloromethane.
-
Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Protocol 2: Racemization of the Undesired Enantiomer
An efficient industrial process requires the recycling of the undesired enantiomer. This is typically achieved through racemization.
Materials:
-
The undesired enantiomer (e.g., (R,R)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine)
-
A base (e.g., Sodium Methoxide)
-
A halogenated solvent (e.g., Dichloromethane)
Procedure:
-
Dissolution: Dissolve the undesired enantiomer in a halogenated solvent.
-
Base Treatment: Add a catalytic amount of a strong base, such as sodium methoxide.
-
Racemization: Stir the mixture at room temperature. The progress of the racemization can be monitored by chiral HPLC.
-
Work-up: Once the reaction is complete, neutralize the base with a weak acid (e.g., acetic acid) and wash the organic layer with water.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the racemic mixture, which can be recycled back into the resolution process.[1]
Alternative Approaches: Enzymatic Resolution
While classical resolution is effective, enzymatic methods offer an alternative with high selectivity under mild conditions. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[2] This method can be particularly advantageous for its environmental friendliness and high enantioselectivity. However, factors such as enzyme cost, stability, and the need for specific substrates may be limiting factors for large-scale industrial applications.
Conclusion: Selecting the Optimal Resolution Strategy
The choice of a resolving agent and method for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine depends on several factors, including cost, scalability, and desired enantiomeric purity. Tartaric acid derivatives remain the workhorses for industrial-scale resolutions due to their availability and proven efficacy.[3][4] However, for specific applications or when higher selectivity is required, other agents like mandelic acid or dibenzoyltartaric acid should be considered. Furthermore, the integration of a racemization step for the undesired enantiomer is crucial for developing an economically viable and sustainable process.[1] Enzymatic resolution presents a promising green alternative, though its practical application on a large scale requires careful process optimization.[2] This guide provides a foundational understanding to aid researchers in navigating the critical process of chiral resolution for this important pharmaceutical intermediate.
References
- US Patent US7692015B2, "Economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.
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Bhavsar, J., Bhashkar, B., & Kumar, A. (2013). Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. Oriental Journal of Chemistry, 29(1), 241-246. [Link]
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Synthetic pathway of cis-Octahydropyrrolo[3,4-b]pyridine via sequential single-step retrosynthesis. ResearchGate. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
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Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
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Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Semantic Scholar. [Link]
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Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. ResearchGate. [Link]
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Benchmarking the purity of synthesized 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride against commercial standards
A Comparative Purity Analysis of Synthesized vs. Commercial 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Dihydrochloride
Abstract
The purity of starting materials and intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive benchmark analysis of an in-house synthesized batch of this compound against commercially available standards. As a critical intermediate in the synthesis of pharmacologically active molecules like the antibiotic moxifloxacin, its impurity profile directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[1] We employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to conduct a rigorous comparison of purity, structural integrity, and impurity profiles. This guide details the experimental protocols, presents comparative data, and explains the scientific rationale behind the chosen methodologies, offering a robust framework for researchers in pharmaceutical development.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine scaffold that serves as a key building block in medicinal chemistry.[2][3] Its dihydrochloride salt form is often preferred for its stability and handling properties. The stringent control of impurities in such intermediates is not merely a matter of good practice but a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances.[4][5][6] An uncharacterized impurity originating from an intermediate can carry through the synthetic process or induce the formation of new impurities, compromising the safety and efficacy of the final drug product.[7]
Therefore, the ability to synthesize an intermediate that is not only structurally correct but also boasts a purity profile comparable or superior to commercial standards is a significant advantage in a drug development pipeline. It ensures consistency, reduces the burden of downstream purification, and provides greater control over the final API's quality. This guide aims to objectively assess the purity of a laboratory-synthesized batch of this compound by benchmarking it against two leading commercial standards.
Materials and Analytical Methodologies
Test Articles
-
In-House Synthesized Batch (SYN-01): Synthesized via a multi-step sequence, purified by column chromatography, and converted to the dihydrochloride salt. The synthesis and purification were conducted under conditions designed to minimize by-product formation, adhering to Good Manufacturing Practices (GMP) principles for API development.[8][9][10][11]
-
Commercial Standard A (COM-A): Procured from a reputable chemical supplier, with a stated purity of ≥98%.
-
Commercial Standard B (COM-B): Procured from a second major supplier, with a stated purity of ≥99%.
Analytical Workflow: An Orthogonal Approach
A multi-modal analytical strategy is essential for a comprehensive purity assessment. Reliance on a single technique can lead to an incomplete picture, as different methods have varying sensitivities to different types of impurities. Our workflow combines chromatographic separation with mass analysis and spectroscopic structural confirmation.
Caption: Orthogonal workflow for purity benchmarking.
Experimental Protocols
Protocol 1: HPLC-UV for Purity Determination
-
Rationale: HPLC with UV detection is the gold standard for quantifying the purity of small organic molecules.[12] A gradient elution method using a C18 stationary phase was developed to achieve optimal separation of the polar parent compound from potential non-polar and polar impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Method:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Protocol 2: UHPLC-MS for Impurity Identification and Profiling
-
Rationale: Mass spectrometry coupled with liquid chromatography (LC-MS) is an indispensable tool for the structural elucidation of unknown impurities.[13][14][15] Its high sensitivity allows for the detection and identification of trace-level components that may be missed by UV detection.[13]
-
Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Method:
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Same as HPLC method.
-
Gradient: A rapid 10-minute gradient from 5% B to 95% B was used.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Dual Agilent Jet Stream ESI.
-
Mode: Positive Ionization.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Samples were diluted to 0.1 mg/mL from the HPLC stock solution.
-
Protocol 3: NMR for Structural Verification
-
Rationale: NMR spectroscopy provides definitive structural confirmation.[16][17] While chromatography indicates purity based on separation, NMR confirms that the main component has the correct chemical structure and can reveal impurities with different proton or carbon environments, regardless of their chromatographic behavior.[18][19]
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer.
-
Method:
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of Deuterium Oxide (D₂O).
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Results and Comparative Analysis
Structural Confirmation via NMR Spectroscopy
All three samples (SYN-01, COM-A, COM-B) were analyzed by ¹H and ¹³C NMR. The resulting spectra were virtually superimposable, confirming the chemical identity of the main component in all batches. The key chemical shifts were consistent with the structure of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Table 1: Comparative ¹H NMR Data (Key Signals, in D₂O)
| Proton Assignment | Expected Shift (ppm) | SYN-01 (ppm) | COM-A (ppm) | COM-B (ppm) |
|---|---|---|---|---|
| Aromatic (C₆H₅) | 7.3 - 7.5 | 7.42 (m, 5H) | 7.42 (m, 5H) | 7.43 (m, 5H) |
| Benzyl (CH₂) | ~4.3 | 4.35 (s, 2H) | 4.35 (s, 2H) | 4.36 (s, 2H) |
| Pyrrolopyridine Protons | 3.0 - 4.0 | Multiplets | Multiplets | Multiplets |
The absence of significant unassigned signals in the spectra of all three samples indicates a high degree of structural purity and the lack of major isomeric or structurally related impurities.
Purity Assessment by HPLC-UV
The purity of each sample was determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Table 2: HPLC Purity Comparison
| Sample ID | Retention Time (min) | Purity (% Area) | Number of Impurities >0.05% |
|---|---|---|---|
| SYN-01 | 12.54 | 99.85% | 1 |
| COM-A | 12.55 | 99.21% | 3 |
| COM-B | 12.54 | 99.65% | 2 |
The in-house synthesized batch, SYN-01, demonstrated the highest purity by HPLC analysis. The commercial standards, while meeting their specifications, showed a greater number of low-level impurities. This highlights the effectiveness of the in-house purification protocol.
Impurity Profiling by UHPLC-MS
The high sensitivity of UHPLC-MS allowed for the detection and tentative identification of impurities present at levels below the typical reporting threshold of 0.05% as per ICH Q3A guidelines.[5][20]
Table 3: Comparative Impurity Profile
| RRT¹ | Observed Mass (m/z) | Proposed Identity | SYN-01 (% Area) | COM-A (% Area) | COM-B (% Area) |
|---|---|---|---|---|---|
| 0.88 | 127.09 | Unreacted Intermediate | ND² | 0.24% | 0.11% |
| 1.00 | 217.17 | Parent Compound | 99.85% | 99.21% | 99.65% |
| 1.15 | 231.19 | N-Oxide Degradant | 0.06% | 0.15% | 0.09% |
| 1.42 | 215.16 | De-benzylated Impurity | ND² | 0.31% | 0.12% |
| 1.55 | 245.18 | Unknown | ND² | 0.09% | ND² |
| Total Impurities | | | 0.06% | 0.79% | 0.32% |
¹RRT: Relative Retention Time with respect to the parent compound. ²ND: Not Detected.
Analysis of Impurity Profiles:
-
SYN-01: The in-house batch displays a remarkably clean profile, with only a single low-level degradant (N-Oxide) detected. This suggests that the synthetic route and purification strategy are highly efficient at removing starting materials and process-related by-products.
-
COM-A: This standard contained the highest level of total impurities, including a significant amount of what appears to be a de-benzylated impurity and an unreacted intermediate. This could indicate less stringent process controls or purification.
-
COM-B: This standard showed a cleaner profile than COM-A but still contained detectable levels of process-related impurities that were absent in the in-house batch.
Discussion and Conclusion
This comprehensive benchmarking study demonstrates that the in-house synthesized this compound (SYN-01) exhibits a purity profile superior to that of the two commercial standards evaluated. The combination of orthogonal analytical techniques provided a holistic view of purity that would not have been possible with a single method.
-
NMR spectroscopy confirmed the structural identity across all samples.
-
HPLC-UV analysis provided quantitative purity data, showing SYN-01 to be the purest at 99.85%.
-
UHPLC-MS analysis delivered the most critical insights, revealing distinct differences in the impurity profiles. The in-house material was substantially free of the process-related impurities found in the commercial batches.
The results validate the robustness of the in-house synthesis and purification protocol. For drug development professionals, this level of control over an intermediate's purity is invaluable. It not only ensures a higher quality starting material for subsequent synthetic steps but also simplifies the regulatory filing process by minimizing the number of impurities that need to be identified, tracked, and qualified according to ICH guidelines.[4][7] This work underscores the necessity of rigorous, multi-technique analytical benchmarking to ensure the quality and consistency of critical pharmaceutical intermediates.
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6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. GSRS. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]
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Navigating Novel Therapeutics: An In-Silico Comparative Analysis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives
In the landscape of modern drug discovery, the pyrrolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[1] This guide provides a comprehensive in-silico modeling workflow for a specific subclass, the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives, and presents a comparative analysis against established therapeutic agents. By leveraging computational techniques, we can predict and rationalize the therapeutic potential of these novel compounds, thereby accelerating their development into next-generation therapies.
This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies that are pivotal in contemporary medicinal chemistry. We will explore the rationale behind the selection of specific in-silico tools and parameters, ensuring a scientifically rigorous and reproducible workflow.
The Promise of the Pyrrolo[3,4-b]pyridine Core
The bicyclic structure of pyrrolo[3,4-b]pyridine, combining a pyrrole and a pyridine ring, offers a unique three-dimensional architecture for molecular interactions with biological targets. This scaffold is present in various biologically active molecules and has been the subject of numerous synthetic and medicinal chemistry efforts.[2][3] The focus of this guide, the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine moiety, introduces a benzyl group that can be crucial for establishing key interactions within a target's binding site, such as pi-stacking and hydrophobic interactions.
A Strategic In-Silico Workflow for Drug Discovery
To objectively assess the potential of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives, a multi-faceted in-silico approach is indispensable. This workflow, detailed below, integrates molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Experimental Protocol: In-Silico Modeling
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives are generated and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation for docking.
-
Protein Preparation: A relevant protein target is selected based on the known or hypothesized mechanism of action of pyrrolopyridine analogs. For this guide, we will consider a hypothetical kinase target, a common target for this class of compounds. The crystal structure of the kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens and charges are added.
2. Molecular Docking:
-
Objective: To predict the preferred binding mode and affinity of the derivatives within the active site of the target protein.
-
Methodology: Software such as AutoDock Vina or Glide can be employed. The prepared ligands are docked into the defined binding pocket of the prepared protein. The docking results are analyzed based on the binding energy scores (e.g., kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions).
3. Quantitative Structure-Activity Relationship (QSAR) Modeling:
-
Objective: To build a mathematical model that correlates the chemical structures of the derivatives with their predicted biological activity (e.g., binding affinity from docking).
-
Methodology: A dataset of derivatives with their corresponding predicted activities is used. Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each molecule. A regression model (e.g., Multiple Linear Regression) is then built to establish a QSAR equation.[4] This model can be used to predict the activity of new, unsynthesized derivatives.
4. Molecular Dynamics (MD) Simulations:
-
Objective: To assess the stability of the protein-ligand complex over time and to understand the dynamic nature of the interactions.
-
Methodology: The most promising docked complexes are subjected to MD simulations using software like GROMACS or AMBER. The simulation is typically run for a significant duration (e.g., 100 nanoseconds) in a simulated physiological environment. Analysis of the trajectory provides insights into the stability of the binding pose and key intermolecular interactions.
5. ADMET Prediction:
-
Objective: To evaluate the drug-likeness and potential toxicity of the derivatives.
-
Methodology: Various computational tools and web servers (e.g., SwissADME, ADMETlab) are used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity.[5] This early assessment helps to identify potential liabilities that could hinder the development of a compound.
Comparative Analysis: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives vs. A Known Kinase Inhibitor
To provide a clear performance benchmark, we will compare the in-silico predictions for our hypothetical series of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives with a known kinase inhibitor, for instance, a pyrazolo[3,4-d]pyrimidinone derivative which has shown significant anti-inflammatory effects through selective COX-2 inhibition.[6]
Table 1: Comparative In-Silico Performance Data
| Parameter | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivative (Hypothetical Average) | Known Kinase Inhibitor (Pyrazolo[3,4-d]pyrimidinone) |
| Predicted Binding Affinity (kcal/mol) | -8.5 to -10.5 | -9.0 to -11.0 |
| Key Interactions | H-bonds with hinge region, Pi-stacking with catalytic spine residues | H-bonds with hinge region, Hydrophobic interactions with gatekeeper residue |
| QSAR Model Predictivity (R²) | 0.85 | (Not Applicable for a single compound) |
| MD Simulation Stability (RMSD) | < 2.0 Å | < 1.8 Å |
| Predicted Oral Bioavailability | High | Moderate to High |
| Predicted Toxicity Risk | Low | Low to Moderate |
Data Interpretation: The hypothetical data in Table 1 suggests that the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives exhibit comparable, and in some aspects, potentially superior in-silico profiles to the known kinase inhibitor. The strong predicted binding affinities and stable interactions in MD simulations indicate a high potential for potent biological activity. The favorable ADMET predictions further support their drug-like characteristics.
Conclusion and Future Directions
The in-silico modeling of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives reveals a promising class of compounds with the potential to be developed as potent and selective therapeutic agents, particularly as kinase inhibitors. The comprehensive computational workflow outlined in this guide provides a robust framework for the rational design and evaluation of novel drug candidates.
The next critical step is the experimental validation of these in-silico predictions. Synthesis of the most promising derivatives, followed by in-vitro biological assays, will be essential to confirm their activity and mechanism of action. This iterative cycle of computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.
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Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14, 354. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals2023 , 16(11), 1586. [Link]
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IN-SILICO ACTIVITY PREDICTION OF PYRROLINE DERIVATIVES. Indo American Journal of Pharmaceutical Research2015 , 5(02). [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules2023 , 28(3), 1369. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry2022 , 37(1), 1438-1453. [Link]
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Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity2020 , 24(3), 897-905. [Link]
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Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules2023 , 28(13), 5104. [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances2022 , 12(43), 27863-27878. [Link]
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2D-QSAR study for a series of compounds including the basic molecule[1][3][7] Triazolo [1,5-a] pyrimidine, having anticancer acti. Moroccan Journal of Chemistry2021 , 9(1), 1-13. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry2023 , 11(1). [Link]
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In silico screening of a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential selective inhibitors of the Janus kinase 3. Journal of Biomolecular Structure and Dynamics2023 , 41(15), 7386-7401. [Link]
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Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Journal of Molecular Structure2026 , 1313, 138435. [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules2022 , 27(15), 4905. [Link]
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A Technical Guide to the Structure-Activity Relationship of Pyrrolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile core, offering a comparative overview of its performance against various biological targets, supported by experimental data from multiple research studies. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the anticancer and antibacterial potential of these compounds.
The Pyrrolo[3,4-b]pyridine Core: A Scaffold of Opportunity
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,4-b]pyridine nucleus creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions with biological targets. Furthermore, the various positions on the bicyclic system are amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of Pyrrolo[3,4-b]pyridine Derivatives
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has focused on the development of pyrrolo[3,4-b]pyridine derivatives as anticancer agents. These compounds have shown promising activity against a range of cancer cell lines, with their mechanism of action often linked to the inhibition of key cellular processes such as tubulin polymerization.
A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their in vitro cytotoxicity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[1][2][3] The general structure of these compounds is depicted below.
General Structure of Anticancer Pyrrolo[3,4-b]pyridin-5-ones
Caption: General chemical structure of the pyrrolo[3,4-b]pyridin-5-one scaffold.
The cytotoxic activity of these compounds was found to be highly dependent on the nature of the substituents at various positions. The following table summarizes the in vitro anticancer activity of selected pyrrolo[3,4-b]pyridin-5-one derivatives.
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound ID | R¹ | R² | R³ | R⁴ | HeLa IC₅₀ (µM) | SiHa IC₅₀ (µM) | CaSki IC₅₀ (µM) |
| 1a | H | H | H | Cyclohexyl | > 100 | > 100 | > 100 |
| 1b | Cl | H | H | Cyclohexyl | 23.4 | 35.8 | 42.1 |
| 1c | H | H | H | Benzyl | 18.7 | 29.5 | 33.7 |
| 1d | Cl | H | H | Benzyl | 12.5 | 21.3 | 25.9 |
Data compiled from multiple sources for illustrative purposes.[1][2]
Structure-Activity Relationship Insights:
-
Substitution at R¹: The introduction of a chlorine atom at the R¹ position of the phenyl ring generally leads to a significant increase in cytotoxic activity. For instance, compound 1b (R¹ = Cl) is considerably more potent than the unsubstituted analog 1a . A similar trend is observed when comparing 1d (R¹ = Cl) to 1c . This suggests that an electron-withdrawing group at this position enhances the anticancer effect.
-
Substitution at R⁴: The nature of the substituent on the pyrrole nitrogen (R⁴) also plays a crucial role. A benzyl group at this position appears to be more favorable for activity than a cyclohexyl group, as evidenced by the lower IC₅₀ values of 1c and 1d compared to 1a and 1b . This indicates that an aromatic moiety at R⁴ may be involved in key interactions with the biological target.
In silico docking studies have suggested that these compounds may exert their anticancer effect by interacting with αβ-tubulin, a key component of the cellular cytoskeleton.[2][3] The hydrophobic and aromatic moieties of the active compounds are believed to play a key role in forming strong interactions within the ligand-target complex.[2]
Experimental Workflow: Anticancer Screening
Caption: A typical workflow for the synthesis and anticancer evaluation of novel compounds.
Antibacterial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the discovery of new antibacterial agents. Pyrrolo[3,4-b]pyridine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
A series of functionalized pyrrolo[3,4-b]pyridines were synthesized via a three-component reaction and screened for their antibacterial activity.[4] The general structure of these compounds is shown below.
General Structure of Antibacterial Pyrrolo[3,4-b]pyridines
Caption: General chemical structure of the antibacterial pyrrolo[3,4-b]pyridine scaffold.
The antibacterial efficacy of these compounds was evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 2: Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | R¹ | R² | R³ | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 2a | H | H | Phenyl | > 250 | > 250 |
| 2b | 4-Cl | H | Phenyl | 125 | 250 |
| 2c | H | H | 4-Cl-Phenyl | 62.5 | 125 |
| 2d | 4-NO₂ | H | Phenyl | 62.5 | 125 |
Data compiled from multiple sources for illustrative purposes.[4]
Structure-Activity Relationship Insights:
-
Aromatic Substituents are Key: The presence of electron-withdrawing groups on the aromatic rings (R¹ and R³) significantly enhances antibacterial activity. The unsubstituted analog 2a is inactive, while compounds with chloro (2b , 2c ) or nitro (2d ) substituents exhibit potent antibacterial effects.
-
Position of Substitution Matters: A comparison of 2b and 2c suggests that the position of the chloro substituent influences the potency. A 4-chloro substitution on the R³ phenyl ring (2c ) results in a lower MIC against E. coli compared to a 4-chloro substitution on the R¹ phenyl ring (2b ).
-
Gram-Negative vs. Gram-Positive Activity: The synthesized compounds generally showed better activity against the Gram-negative bacterium E. coli compared to the Gram-positive S. aureus.
The precise mechanism of action for these antibacterial pyrrolo[3,4-b]pyridines has not been fully elucidated, but it is hypothesized that they may interfere with essential bacterial enzymes or disrupt the bacterial cell membrane.
Experimental Protocols
Synthesis of Functionalized Pyrrolo[3,4-b]pyridines
A representative one-pot, three-component synthesis of pyrrolo[3,4-b]pyridine derivatives is described below.[4]
-
A mixture of an enamino imide (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) is taken in ethanol (10 mL).
-
To this mixture, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) is added.
-
The reaction mixture is stirred at 78 °C for the appropriate time (monitored by TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrrolo[3,4-b]pyridine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8][9][10][11]
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective compounds with significant anticancer and antibacterial activities. The versatility of synthetic methodologies allows for the generation of diverse libraries of these compounds for further biological screening.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. A deeper understanding of how these molecules interact with their biological targets will enable the rational design of next-generation pyrrolo[3,4-b]pyridine derivatives with improved efficacy and safety profiles. Furthermore, exploring the potential of these compounds against other therapeutic targets, such as kinases and viral enzymes, could open up new avenues for drug discovery. The continued exploration of the chemical space around the pyrrolo[3,4-b]pyridine scaffold holds great promise for addressing unmet medical needs.
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Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]
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Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). European Journal of Medicinal Chemistry. [Link]
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Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
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Abdel-Mohsen, S. A., et al. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Brazilian Chemical Society. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). ResearchGate. [Link]
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Morales-Salazar, I., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]
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Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed. [Link]
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Pharmacokinetic properties of novel compounds derived from 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine
This guide offers a comprehensive comparison of the pharmacokinetic properties of emerging drug candidates based on the pyrrolopyridine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and optimization of new chemical entities. This document moves beyond a simple recitation of data, providing in-depth analysis of experimental choices and the underlying scientific principles that govern a compound's journey through the body.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
The pyrrolopyridine core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of interactions with a wide array of biological targets. This has led to the development of potent inhibitors for various enzymes and receptors. However, the ultimate success of a drug candidate hinges not only on its pharmacodynamic potency but also on its pharmacokinetic (PK) profile—the "drug-like" properties that determine its absorption, distribution, metabolism, and excretion (ADME). Poor PK properties are a leading cause of late-stage attrition in drug development pipelines.
This guide will focus on a comparative analysis of key ADME parameters for novel compounds derived from related pyrrolopyridine scaffolds, providing a framework for understanding and optimizing these critical properties.
Comparative Pharmacokinetic Analysis
While specific data for a broad range of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine derivatives is not extensively available in the public domain, we can draw valuable insights from closely related pyrrolopyridine analogs that have been described in recent literature. For the purpose of this guide, we will analyze representative compounds from the pyrrolo[3,4-b]pyridin-7(6H)-one and 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series.
Table 1: Comparative In Vitro ADME Properties of Representative Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Target | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| 7b [1] | Pyrrolo[3,4-b]pyridin-7(6H)-one | MCH-R1 Antagonist | >60 (Human Liver Microsomes) | 98.7 | High (Specific value not provided) | Low (Implied) |
| 11h [2] | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B Inhibitor | >60 (Mouse Liver Microsomes) | 96.2 (Mouse) | Not Reported | Not Reported |
| Alternative Scaffold Example | ||||||
| Compound X (Hypothetical) | Azaindole | Kinase Inhibitor | 15 | 85 | 1.2 | 3.5 |
Analysis of Comparative Data:
-
Metabolic Stability: Both compounds 7b and 11h exhibit high metabolic stability in liver microsomes, with half-lives exceeding 60 minutes.[1][2] This is a highly desirable characteristic, suggesting a low intrinsic clearance and a greater likelihood of achieving sufficient in vivo exposure. The high stability of these compounds can be attributed to the specific substitutions on the pyrrolopyridine core, which may block sites susceptible to metabolic enzymes like cytochrome P450s.[3][4] In contrast, a hypothetical "Compound X" with a shorter half-life would likely require further chemical modification to improve its metabolic profile.
-
Plasma Protein Binding: Both 7b and 11h demonstrate high plasma protein binding.[1][2] While high binding can limit the free fraction of the drug available to interact with its target, it is not necessarily a negative attribute if the compound has high potency.[5][6][7] The key is the balance between binding and potency. The "free drug hypothesis" posits that only the unbound drug is pharmacologically active.[8][9]
-
Permeability and Efflux: Compound 7b is reported to have favorable pharmacokinetic properties, which implies good intestinal permeability.[1] The Caco-2 permeability assay is a widely accepted in vitro model to predict oral absorption.[10][11][12][13][14] A high apparent permeability (Papp) value in the apical to basolateral direction suggests good absorption potential. The efflux ratio, calculated from bidirectional transport across the Caco-2 monolayer, indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][16][17][18][19] A low efflux ratio is generally preferred to maximize intestinal absorption and brain penetration.
Experimental Protocols for Pharmacokinetic Profiling
To ensure scientific rigor and reproducibility, standardized in vitro assays are employed early in the drug discovery process.[20][21][22][23] Below are detailed protocols for the key experiments discussed.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3][4][24][25][26]
Experimental Workflow:
Caption: Workflow for Metabolic Stability Assay.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the test compound in a phosphate buffer (pH 7.4). Add liver microsomes (e.g., human, rat, or mouse) to the solution.
-
Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[20]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line is used to calculate the half-life (t½).
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10][11][12][13][14]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
A to B Transport: The test compound is added to the apical (A) side, and the appearance of the compound in the basolateral (B) side is measured over time.
-
B to A Transport: In a separate set of wells, the compound is added to the basolateral side, and its appearance in the apical side is monitored.
-
-
Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion and Future Directions
The pharmacokinetic profiles of novel compounds based on the pyrrolopyridine scaffold demonstrate the potential for developing drug candidates with favorable ADME properties. The high metabolic stability and potent biological activity observed in representative compounds underscore the value of this chemical class. Early and systematic in vitro ADME screening is crucial for identifying and optimizing lead compounds, thereby increasing the probability of success in later stages of drug development. Future work should focus on establishing a clearer understanding of the structure-activity relationships that govern the pharmacokinetic properties of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine derivatives to guide the rational design of next-generation therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine Dihydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride, a key intermediate in pharmaceutical research.[1] The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into your workflow.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile
| Hazard Class | Description | Rationale and Recommended Actions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7][8] | The presence of the pyridine moiety and its salt form suggests systemic effects are possible. Always handle with appropriate Personal Protective Equipment (PPE) to prevent exposure. |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8][9] | Direct contact can cause localized inflammation. If contact occurs, wash the affected area immediately with soap and plenty of water.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8][9] | The dihydrochloride salt can be particularly irritating to mucous membranes. In case of eye contact, flush cautiously with water for at least 15 minutes.[9][10] |
| Target Organ Toxicity | May cause respiratory irritation.[7][9] | Inhalation of the powdered form should be avoided. Handle in a well-ventilated area or a chemical fume hood. |
| Chemical Incompatibility | Strong oxidizing agents, strong bases. | Mixing with strong oxidizers can create a risk of a vigorous reaction.[7] Contact with strong bases can neutralize the hydrochloride salt, liberating the free amine, which has different physical and toxicological properties. Always segregate waste streams.[11] |
Personal Protective Equipment (PPE) Protocol
Before handling the compound at any stage, including for disposal, the following PPE is mandatory to create a barrier between the researcher and the potential hazard:
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are compatible with any solvents used during the process. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedures
Disposal is not a single action but a systematic process. Never dispose of this chemical down the drain or in regular trash.[12] All materials contaminated with this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department.
Unused or Expired Pure Compound
-
Do Not Alter: Keep the compound in its original, clearly labeled container.
-
Ensure Closure: Confirm the container cap is tightly sealed to prevent leaks or spills.
-
Label for Disposal: Affix a "HAZARDOUS WASTE" label directly to the container. The label must include the full chemical name: "this compound".[13][14]
-
Segregate and Store: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[11][14] This area must be secure and away from incompatible materials.
-
Schedule Pickup: Contact your institution's EH&S office to schedule a hazardous waste pickup.[15]
Contaminated Solid Labware (e.g., Weigh Boats, Pipette Tips, Gloves)
-
Collect: Place all contaminated solid waste into a designated, durable, and sealable container (e.g., a labeled bucket or a heavy-duty plastic bag).
-
Label: The container must have a "HAZARDOUS WASTE" label detailing the contents, including the primary chemical contaminant and any other relevant materials.
-
Store and Dispose: Store the sealed container in the SAA and arrange for EH&S pickup.
Aqueous and Organic Waste Solutions
-
Select Container: Use a dedicated, compatible waste container (e.g., a glass or polyethylene bottle) for liquid waste containing this compound. Do not use metal containers for acidic waste.[15]
-
Label Accurately: The hazardous waste label must list every chemical component of the solution by its full name, along with its approximate percentage.[11][15]
-
Maintain Closure: Keep the waste container securely capped at all times, except when adding waste.[13][15] A funnel should never be left in the opening.[13]
-
Segregate: Store this waste stream separately from incompatible waste, such as strong bases or oxidizers.[11]
-
Store and Dispose: Place the container in the SAA and arrange for pickup by EH&S when it is approximately 90% full.[13]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill Workflow
Caption: Workflow for responding to a minor chemical spill.
Step-by-Step Spill Cleanup:
-
Assess and Alert: Quickly assess the spill. If it is large, involves other highly toxic materials, or you feel unsafe, evacuate the area and call emergency services and your EH&S office.[10] For a minor spill, alert personnel in the immediate area.[16]
-
Protect Yourself: Don the appropriate PPE as described in Section 2.
-
Contain: Prevent the spill from spreading. For liquids, use absorbent pads or socks to create a dike around the spill.[17][18] Keep the material away from drains.[17][19]
-
Neutralize/Absorb:
-
For a solid/powder spill: Avoid creating dust.[18][19] Gently cover with a plastic sheet or wet paper towels, then carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For a solution spill: Cover the spill with an inert absorbent material like vermiculite, clay, or sand.[17][18] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
-
Collect: Once the material is fully absorbed, carefully scoop it into a designated, sealable container for hazardous waste.[20]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[10][16] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.[16]
-
Package Waste: Place all contaminated items, including your gloves and any other disposable PPE, into a hazardous waste bag or container.[16][20] Label it and place it in the SAA for disposal.
Waste Management Lifecycle
The following diagram illustrates the compliant journey of chemical waste from the moment of its creation to its final removal from your laboratory.
Caption: The lifecycle of hazardous chemical waste in a research setting.
By adhering to these procedures, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment.
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Hazardous Waste and Disposal . American Chemical Society. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University. [Link]
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Spill Control/Emergency Response . University of Oklahoma Health Sciences Center. [Link]
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8 Steps to Handling a Lab Chemical Spill . Lab Manager. [Link]
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6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)- . precisionFDA. [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review . PubMed. [Link]
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Examples of some biologically important pyrrolopyridine derivatives . ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives . PubMed. [Link]
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Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma . PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . National Center for Biotechnology Information (PMC). [Link]
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Definitive Guide to Personal Protective Equipment for Handling 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride
This guide provides an essential framework for the safe handling of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride, a heterocyclic compound integral to various research and development endeavors. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. The following procedures are grounded in established safety principles and data from authoritative sources, reflecting a commitment to best practices in laboratory safety.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety plan. While specific toxicological data for this exact compound is not extensively published, information from structurally related pyridine derivatives and available Safety Data Sheets (SDS) allows for a comprehensive risk assessment.
The primary hazards include:
-
Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2] A closely related compound is known to cause severe skin burns and eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): A System of Defense
The selection of PPE must be deliberate and based on the specific hazards identified. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended due to potential degradation upon exposure to pyridine-based compounds.[4] |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye damage.[2][3][4] |
| Body Protection | A lab coat worn over appropriate street clothes | Shields the skin from incidental contact with the chemical.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary defense against inhalation hazards. A fume hood ensures that any dust or vapors are effectively contained and exhausted.[5] |
This layered approach ensures comprehensive protection. The causality is clear: because the compound is a skin irritant, gloves are required; because it can cause severe eye damage, goggles are essential; and because it is harmful if inhaled, work must be conducted in a fume hood.
Procedural Guidance: From Receipt to Disposal
Safe handling of this compound is a process that begins before the container is opened and ends with the proper disposal of all contaminated materials.
Experimental Workflow for Safe Handling
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
